molecular formula C18H28O B1596066 1-(4-Decylphenyl)ethanone CAS No. 37593-06-9

1-(4-Decylphenyl)ethanone

Cat. No.: B1596066
CAS No.: 37593-06-9
M. Wt: 260.4 g/mol
InChI Key: ICORQKDHLXIGHQ-UHFFFAOYSA-N
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Description

1-(4-Decylphenyl)ethanone is an aromatic ketone compound offered for research and development purposes. This chemical features a decyl chain attached to a phenyl ring, which is in turn functionalized with an acetyl group. This structure makes it a valuable non-polar building block or synthetic intermediate in organic chemistry. Researchers utilize such compounds in the development of more complex molecules, including liquid crystals and pharmaceutical intermediates . Similar aromatic ketone structures are frequently employed in materials science and medicinal chemistry research. For instance, related compounds serve as precursors in the synthesis of potential therapeutic agents with anticancer activity and as chiral building blocks for neuroprotective compounds . The decyl chain may contribute to enhanced lipid solubility, which can be a critical property in the design of bioactive molecules or functional materials. This product is intended for research use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-decylphenyl)ethanone
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InChI

InChI=1S/C18H28O/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16(2)19/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICORQKDHLXIGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70958645
Record name 1-(4-Decylphenyl)ethan-1-one
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Molecular Weight

260.4 g/mol
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CAS No.

37593-06-9
Record name 1-(4-Decylphenyl)ethanone
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Record name 1-(4-Decylphenyl)ethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-decylphenyl)ethanone from Decylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-decylphenyl)ethanone, a long-chain alkyl aryl ketone, from decylbenzene. The primary synthetic route detailed is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a deep dive into the reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines the necessary characterization and purification techniques. The guide emphasizes the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as 4-decylacetophenone, is a valuable chemical intermediate in the synthesis of various organic molecules, including liquid crystals, surfactants, and active pharmaceutical ingredients. Its structure, featuring a long alkyl chain and a keto group on a phenyl ring, imparts unique physicochemical properties that are leveraged in these applications. The synthesis of such long-chain alkyl aryl ketones is most commonly and efficiently achieved through the Friedel-Crafts acylation of the corresponding alkylbenzene.

This guide will focus on the synthesis of this compound from decylbenzene via Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). We will explore the nuances of this reaction, including regioselectivity, reaction conditions, and potential challenges associated with a long-chain substrate.

The Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and versatile method for the introduction of an acyl group onto an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of Action

The reaction is initiated by the activation of the acylating agent (acetyl chloride) by a Lewis acid catalyst (aluminum chloride) to form a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring of decylbenzene. The long decyl group is an ortho-, para-directing activator, meaning it increases the electron density of the benzene ring and directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the bulky decyl group, the para-substituted product, this compound, is the major product.

The detailed mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of acetyl chloride, leading to the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The acylium ion acts as the electrophile and is attacked by the π-electrons of the decylbenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents polysubstitution reactions.

Reaction Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Decylbenzene, Acetyl Chloride, AlCl₃, Solvent mixing Combine Reagents (Controlled Temperature) reagents->mixing 1. reaction_step Stirring & Reflux mixing->reaction_step 2. quench Quench with Acidified Ice reaction_step->quench 3. extraction Solvent Extraction quench->extraction 4. washing Wash Organic Layer extraction->washing 5. drying Dry with Anhydrous Salt washing->drying 6. evaporation Solvent Evaporation drying->evaporation 7. purification_method Distillation or Chromatography evaporation->purification_method 8. characterization Spectroscopic Analysis (NMR, IR, MS) purification_method->characterization 9.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPurity
DecylbenzeneC₁₆H₂₆218.3821.8 g (0.1 mol)≥98%
Acetyl ChlorideC₂H₃ClO78.498.6 g (0.11 mol)≥99%
Aluminum ChlorideAlCl₃133.3414.7 g (0.11 mol)Anhydrous, ≥99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Hydrochloric Acid (HCl)HCl36.4650 mLConcentrated (37%)
Deionized WaterH₂O18.02As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Initial Charging: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (8.6 g, 0.11 mol) to the stirred suspension over 15-20 minutes using the dropping funnel. Allow the mixture to stir at 0 °C for an additional 30 minutes to form the acylium ion complex.

  • Addition of Decylbenzene: In the dropping funnel, prepare a solution of decylbenzene (21.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 40-45 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ ~7.90 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.65 (t, 2H, -CH₂-Ar), ~2.58 (s, 3H, -COCH₃), ~1.60 (m, 2H, -CH₂-), ~1.25 (m, 14H, -(CH₂)₇-), ~0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~197.8 (C=O), ~149.0 (Ar-C), ~135.0 (Ar-C), ~128.8 (Ar-CH), ~128.6 (Ar-CH), ~36.0 (-CH₂-Ar), ~31.9, 31.5, 29.6, 29.5, 29.3, 29.2, 22.7, 14.1 (Alkyl Chain Carbons), ~26.6 (-COCH₃)
IR (Infrared) ~2920, 2850 cm⁻¹ (C-H stretch of alkyl chain), ~1680 cm⁻¹ (C=O stretch of aryl ketone), ~1605, 1570 cm⁻¹ (C=C stretch of aromatic ring), ~820 cm⁻¹ (para-disubstituted C-H bend)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 260. Expected fragmentation pattern includes a prominent peak at m/z = 245 ([M-CH₃]⁺) and m/z = 43 ([CH₃CO]⁺).

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate PPE.

  • Acetyl chloride is a corrosive and lachrymatory liquid. It also reacts with water. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

Conclusion

The Friedel-Crafts acylation of decylbenzene is an effective and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yield and regioselectivity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of long-chain alkyl aryl ketones for various applications.

References

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). General Experimental. The Royal Society of Chemistry.

An In-depth Technical Guide to 1-(4-decylphenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Profile and Physicochemical Properties

1-(4-decylphenyl)ethanone, also known as 4'-decylacetophenone, possesses a molecular structure characterized by a phenyl ring substituted with an acetyl group and a decyl group at the para position. This combination of a polar ketone functional group and a long, nonpolar alkyl chain imparts amphiphilic character to the molecule.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueStructural Analogue Comparison
Molecular Formula C₁₈H₂₈OC₂₀H₃₂O for 1-(4-dodecylphenyl)ethanone
Molecular Weight 260.42 g/mol 288.47 g/mol for 1-(4-dodecylphenyl)ethanone
Appearance White to off-white solid or waxy low-melting solid-
Boiling Point > 300 °C (estimated)-
Melting Point 40-50 °C (estimated)-
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethaneSimilar solubility profiles are expected for other long-chain alkyl acetophenones.
LogP (Octanol/Water) > 5 (estimated)High lipophilicity is a characteristic feature of this class of compounds.

Note: The predicted values are based on the general properties of long-chain alkyl aromatic ketones and data from structurally similar compounds.

The long decyl chain is expected to significantly influence the compound's physical properties, leading to a higher melting and boiling point compared to acetophenone and lower alkyl-substituted analogues. Its high lipophilicity, as indicated by the estimated LogP value, suggests poor aqueous solubility but good solubility in nonpolar organic solvents.

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most direct and industrially scalable method is the Friedel-Crafts acylation of decylbenzene.

Synthetic Workflow: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction provides a straightforward route to the target molecule. The causality behind this experimental choice lies in its efficiency and the commercial availability of the starting materials.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products decylbenzene Decylbenzene lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) decylbenzene->lewis_acid 1. Complexation acetyl_chloride Acetyl Chloride or Acetic Anhydride acetyl_chloride->lewis_acid target_molecule This compound lewis_acid->target_molecule 2. Acylation solvent Inert Solvent (e.g., Dichloromethane) solvent->target_molecule hcl HCl (byproduct) target_molecule->hcl

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A solution of decylbenzene in an inert solvent, such as dichloromethane or carbon disulfide, is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath.

  • Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution. The choice of a potent Lewis acid is crucial for activating the acylating agent.

  • Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture. This exothermic reaction requires careful temperature control to minimize side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is quenched by carefully pouring the mixture into ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the aromatic protons, the acetyl group, and the long aliphatic decyl chain.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ would indicate the presence of the conjugated ketone carbonyl group.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

Potential Applications in Research and Drug Development

The unique structure of this compound makes it an interesting candidate for various applications, particularly in the realm of drug discovery and materials science.

Intermediate in Pharmaceutical Synthesis

Long-chain alkylated phenyl ketones can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic activities. The decyl chain can modulate the lipophilicity of a drug candidate, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Piperazine derivatives, which are found in many notable drugs, are often synthesized from such ketone precursors[1].

Probing Hydrophobic Pockets of Proteins

The long alkyl chain can act as a hydrophobic tail, enabling the molecule to interact with and probe hydrophobic pockets in proteins. This makes it a useful tool in the design of enzyme inhibitors or receptor modulators where such interactions are crucial for binding and activity.

Development of Novel Surfactants and Liquid Crystals

The amphiphilic nature of this compound suggests potential applications in materials science as a precursor for novel surfactants or as a component in liquid crystal formulations.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may cause skin and eye irritation[2].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, while not having a readily available CAS number, represents a structurally significant molecule with predictable physicochemical properties and clear synthetic pathways. Its potential as a versatile intermediate in drug discovery and a tool for probing biological systems underscores the importance of such long-chain alkyl aromatic ketones in modern chemical and pharmaceutical research. The methodologies and insights provided in this guide are intended to support researchers in the synthesis, characterization, and exploration of the potential applications of this and related compounds.

References

  • This guide has been compiled based on general principles of organic chemistry and data extrapolated from structurally similar compounds. As such, no direct references for the specific titular compound are available.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). This reference is used to infer potential hazards based on a structurally different, but functionally relevant, ketone.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4'-Decylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Methodological Deep Dive

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the comprehensive understanding of a molecule's physical properties is paramount. These properties govern a compound's behavior in various environments, influencing everything from reaction kinetics and purification strategies to its ultimate application and performance. This guide focuses on 4'-decylacetophenone, a long-chain alkylphenone. While specific experimental data for this compound is not extensively cataloged in readily accessible literature, this document serves as a robust methodological framework for its characterization. By leveraging established principles and drawing parallels with structurally related, well-documented acetophenone derivatives, this guide provides researchers, scientists, and drug development professionals with the necessary tools to elucidate the physicochemical profile of 4'-decylacetophenone and similar long-chain aromatic ketones. Our focus is not merely on the "what" but critically, the "how" and "why" of experimental determination, ensuring a foundation of scientific integrity and practical applicability.

Molecular Identity and Structural Considerations

4'-Decylacetophenone belongs to the family of aromatic ketones, characterized by a decyl (C₁₀H₂₁) chain attached to the para position of an acetophenone core.

  • Molecular Formula: C₁₈H₂₈O

  • Molecular Weight: 260.42 g/mol

  • Structure:

/ | | | | \ / | (CH₂)₉ | CH₃

The presence of a long, nonpolar alkyl chain appended to a moderately polar aromatic ketone moiety imparts an amphiphilic character to the molecule. This structural feature is a key determinant of its physical properties, suggesting it will exhibit characteristics of both aliphatic and aromatic compounds. Its applications are anticipated in areas where molecular self-assembly, liquid crystallinity, or specific solubility profiles are desired, such as in the formulation of specialty polymers or as an intermediate in the synthesis of complex organic molecules.

Determination of Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For 4'-decylacetophenone, the substantial van der Waals forces from the long decyl chain are expected to significantly influence these properties.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Sample Preparation: A small amount of crystalline 4'-decylacetophenone is finely powdered and packed into a capillary tube to a height of approximately 3 mm.[1]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[1]

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[1]

The melting point is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. The long, flexible decyl chain of 4'-decylacetophenone may lead to less efficient packing compared to more symmetrical molecules, potentially resulting in a lower melting point than might be expected based on molecular weight alone. However, the significant van der Waals interactions will likely result in a melting point that is substantially higher than that of shorter-chain analogs.

Table 1: Comparison of Melting Points of 4'-Alkylacetophenones

CompoundAlkyl ChainMelting Point (°C)
4'-Methylacetophenone-CH₃22-24[2]
4'-Ethylacetophenone-CH₂CH₃-20.6[3]
4'-Isopropylacetophenone-CH(CH₃)₂Not specified as solid at RT
4'-Decylacetophenone -(CH₂)₉CH₃ Predicted to be a solid at room temperature with a melting point significantly above 24°C

Note: The melting point of 4'-ethylacetophenone is an outlier and may be influenced by polymorphism or experimental conditions.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For high molecular weight compounds like 4'-decylacetophenone, distillation under reduced pressure is often necessary to prevent decomposition at high temperatures.

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.[1]

  • Distillation: The 4'-decylacetophenone sample is placed in the round-bottom flask and heated. The temperature is monitored, and the vapor is condensed and collected.[1]

  • Boiling Point Measurement: The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point at that specific pressure.[1]

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_measurement Data Recording A Assemble Distillation Apparatus B Place Sample in Round-Bottom Flask A->B C Heat the Sample B->C D Monitor Vapor Temperature C->D E Condense Vapor D->E F Collect Distillate E->F G Record Stable Vapor Temperature as Boiling Point F->G

Caption: Workflow for Boiling Point Determination by Simple Distillation.

The boiling point is directly related to the strength of intermolecular forces. The large surface area of the decyl chain will lead to strong van der Waals forces, resulting in a high boiling point. It is anticipated that the boiling point of 4'-decylacetophenone will be significantly higher than its shorter-chain counterparts.

Table 2: Comparison of Boiling Points of 4'-Alkylacetophenones

CompoundAlkyl ChainBoiling Point (°C)
4'-Methylacetophenone-CH₃226[2]
4'-Ethylacetophenone-CH₂CH₃125 (at 20 mmHg)[3]
4'-Isopropylacetophenone-CH(CH₃)₂119-120 (at 10 mmHg)[4]
4'-Isobutylacetophenone-CH₂CH(CH₃)₂134-135 (at 16 mmHg)[5]
4'-Decylacetophenone -(CH₂)₉CH₃ Predicted to have a very high boiling point, likely requiring vacuum distillation for accurate measurement without decomposition.

Density and Solubility

Density

Density, the mass per unit volume, is a fundamental physical property.[6] For liquid samples, it can be determined using a pycnometer or a digital density meter.

The density of 4'-decylacetophenone is expected to be slightly less than 1 g/mL at room temperature, which is typical for many liquid aromatic compounds.

Table 3: Comparison of Densities of 4'-Alkylacetophenones

CompoundDensity (g/mL at 25°C)
4'-Methylacetophenone1.005[2]
4'-Ethylacetophenone0.993[3]
2',4'-Dimethylacetophenone0.997[7]
4'-Decylacetophenone Predicted to be in the range of 0.9-1.0 g/mL
Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the guiding principle for predicting solubility.[6][8]

  • Sample Preparation: A small, measured amount of 4'-decylacetophenone (e.g., 20-30 mg) is placed in a series of test tubes.[9]

  • Solvent Addition: A measured volume of various solvents (e.g., water, ethanol, acetone, hexane, toluene) is added to each test tube.[9]

  • Observation: The tubes are agitated, and the miscibility or dissolution of the sample is observed.[9]

G cluster_prep Sample Preparation cluster_addition Solvent Addition cluster_observation Observation and Analysis A Dispense 4'-Decylacetophenone into Test Tubes B Add a Range of Solvents (Polar to Nonpolar) A->B C Agitate and Observe for Dissolution B->C D Classify as Soluble, Partially Soluble, or Insoluble C->D

Caption: Workflow for Qualitative Solubility Assessment.

  • Water: Due to the long, hydrophobic decyl chain, 4'-decylacetophenone is expected to be practically insoluble in water.

  • Polar Organic Solvents (e.g., Ethanol, Acetone): It is likely to show limited to moderate solubility in these solvents. While the ketone group can engage in dipole-dipole interactions, the large nonpolar tail will hinder dissolution.

  • Nonpolar Organic Solvents (e.g., Hexane, Toluene, Chloroform): High solubility is predicted in these solvents due to favorable van der Waals interactions between the decyl chain and the solvent molecules.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1690 cm⁻¹, characteristic of an aryl ketone.

  • C-H Aliphatic Stretches: Strong bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the numerous C-H bonds in the decyl chain.

  • C=C Aromatic Stretches: Peaks in the 1450-1600 cm⁻¹ region will indicate the presence of the benzene ring.

  • C-H Aromatic Bends: Out-of-plane bending vibrations for the para-substituted ring will be observed in the 800-850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Acetyl Protons: A singlet at approximately δ 2.5 ppm corresponding to the three protons of the methyl ketone.

  • Alkyl Protons:

    • A triplet around δ 2.6-2.8 ppm for the methylene group attached to the aromatic ring.

    • A complex multiplet in the δ 1.2-1.6 ppm region for the other methylene groups of the decyl chain.

    • A triplet at approximately δ 0.9 ppm for the terminal methyl group of the decyl chain.

  • Carbonyl Carbon: A peak in the δ 195-200 ppm region.

  • Aromatic Carbons: Several peaks in the δ 120-150 ppm range.

  • Alkyl Carbons: A series of peaks in the δ 14-40 ppm region corresponding to the carbons of the decyl chain.

  • Acetyl Carbon: A peak around δ 26 ppm.

Conclusion

While direct physical property data for 4'-decylacetophenone is sparse, a comprehensive characterization is achievable through the systematic application of standard analytical techniques. This guide provides the theoretical and practical framework for researchers to determine the melting point, boiling point, density, solubility, and spectroscopic profile of this and other long-chain alkylphenones. The predicted properties, based on established chemical principles and comparison with shorter-chain analogs, suggest a compound with a high boiling point, low water solubility, and good solubility in nonpolar organic solvents. The experimental workflows and comparative data presented herein offer a self-validating system for the empirical determination and interpretation of its physicochemical properties, which are crucial for its potential applications in drug development and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone. Retrieved from [Link].

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  • National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link].

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  • ResearchGate. (n.d.). Condensation of 4-Methyl Acetophenone (2a) with Sugar Aldehyde 1 in Various Solvents at 25 °C in the Presence of Different Bases and Reaction Times Ranging from 2 to 24 h. Retrieved from [Link].

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  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
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  • YouTube. (2021, September 7). NMR spectrum of acetophenone. Retrieved from [Link].

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  • Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved from [Link].

  • Organic Syntheses. (n.d.). resacetophenone. Retrieved from [Link].

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  • YouTube. (2021, January 13). Synthesis of p-Methylacetophenone. Retrieved from [Link].

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An In-depth Technical Guide to Determining the Solubility of 1-(4-decylphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-(4-decylphenyl)ethanone in a range of organic solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data, crucial for applications ranging from reaction chemistry to formulation development.

Introduction: Understanding the Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like this compound, which possesses both a long, nonpolar alkyl chain and a more polar aromatic ketone moiety, its solubility behavior can be complex and highly dependent on the nature of the solvent.

A precise understanding of the solubility of this compound is critical for:

  • Reaction Chemistry: Optimizing reaction conditions by ensuring the compound is sufficiently dissolved to participate in a chemical reaction.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation Development: Creating stable and effective formulations for various applications, including drug delivery systems where the compound might be an active pharmaceutical ingredient (API) or an excipient.

  • Predictive Modeling: Building and validating computational models that predict the behavior of similar molecules.

Physicochemical Properties and Predicted Solubility Behavior of this compound

The molecular structure of this compound is the primary determinant of its solubility. It consists of three key features:

  • A long decyl chain: This C10H21 aliphatic tail is highly nonpolar and will primarily interact through weak van der Waals forces.

  • A phenyl ring: The aromatic ring is also predominantly nonpolar but capable of pi-pi stacking interactions.

  • An ethanone (acetyl) group: The ketone functional group introduces a significant dipole moment, making this part of the molecule polar and capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

Given this amphiphilic nature, the solubility of this compound is expected to follow the "like dissolves like" principle.[1] Its long nonpolar tail suggests good solubility in nonpolar, aliphatic, and aromatic hydrocarbon solvents. The polar ketone group will contribute to solubility in more polar organic solvents. However, the dominance of the large nonpolar portion of the molecule suggests that its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, will be very low.

Theoretical Framework: Solvent-Solute Interactions

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous dissolution process. The enthalpy of mixing (ΔH_mix) is determined by the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

The solubility of a ketone, such as this compound, in various organic solvents is influenced by several types of intermolecular forces:

  • Van der Waals Forces (London Dispersion Forces): These are the primary interactions between the nonpolar decyl chain and nonpolar solvents like hexane and toluene.

  • Dipole-Dipole Interactions: The polar carbonyl group of the ketone will interact favorably with polar aprotic solvents like acetone and ethyl acetate.

  • Hydrogen Bonding: While ketones cannot self-donate hydrogen bonds, the carbonyl oxygen can act as a hydrogen bond acceptor, leading to interactions with protic solvents like ethanol and methanol.

The interplay of these forces dictates the overall solubility. In nonpolar solvents, the van der Waals interactions between the long alkyl chain and the solvent molecules are expected to be the dominant favorable interaction. In polar aprotic solvents, the dipole-dipole interactions with the ketone group will play a more significant role. In polar protic solvents, the potential for hydrogen bonding exists, but the large nonpolar part of the molecule may limit overall solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[2] This method involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • Solute: this compound (purity > 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). A table of common organic solvents and their properties can be a useful reference.[3][4]

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 20 mL)

    • Constant temperature shaker bath or incubator

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent to vial prep1->prep2 Add solute to solvent equil Agitate at constant temperature until equilibrium is reached prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample appropriately sample2->sample3 sample4 Quantify concentration (UV-Vis or HPLC) sample3->sample4

Caption: Isothermal shake-flask method workflow.

Detailed Protocol
  • Preparation of Slurries:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be approximately 100 mg of solute for every 2 mL of solvent.

    • Carefully add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed that is sufficient to keep the solid suspended.

    • Allow the slurries to equilibrate for a predetermined period. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change over time, confirming that equilibrium has been reached.

  • Sampling and Sample Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution to determine its mass.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Method: UV-Vis Spectrophotometry Example
  • Wavelength Selection: Dissolve a small amount of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The relationship is described by the Beer-Lambert Law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

  • Sample Analysis:

    • Measure the absorbance of the diluted sample from the solubility experiment.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the original concentration in the saturated solution.

Data Presentation

The solubility data should be presented in a clear and organized table. The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

SolventPolarity IndexDielectric ConstantSolubility (g/L) at 25 °CMolar Solubility (mol/L) at 25 °C
n-Hexane0.11.89Experimental ValueCalculated Value
Toluene2.42.38Experimental ValueCalculated Value
Dichloromethane3.19.08Experimental ValueCalculated Value
Ethyl Acetate4.46.02Experimental ValueCalculated Value
Acetone5.120.7Experimental ValueCalculated Value
Ethanol4.324.6Experimental ValueCalculated Value
Methanol5.132.6Experimental ValueCalculated Value

Note: Polarity index and dielectric constant values are approximate and can vary with temperature and source.[3][4]

Discussion and Interpretation of Results

The collected data should be analyzed in the context of the theoretical principles of solubility. It is expected that the solubility of this compound will be highest in nonpolar to moderately polar solvents where the large nonpolar part of the molecule can be effectively solvated. A logical relationship for predicting solubility can be visualized as follows:

solubility_logic cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Dominant Interactions cluster_solubility Predicted Solubility solute_np Large Nonpolar (Decyl & Phenyl) int1 Van der Waals solute_np->int1 sol_low Low solute_np->sol_low solute_p Polar Ketone (C=O) int2 Dipole-Dipole solute_p->int2 int3 H-Bonding (acceptor) solute_p->int3 solvent_np Nonpolar Solvents (e.g., Hexane) solvent_np->int1 solvent_p_aprotic Polar Aprotic Solvents (e.g., Acetone) solvent_p_aprotic->int2 solvent_p_protic Polar Protic Solvents (e.g., Ethanol) solvent_p_protic->int3 sol_high High int1->sol_high sol_mod Moderate int2->sol_mod int3->sol_low

Caption: Factors influencing the predicted solubility.

A decrease in solubility may be observed as the solvent polarity increases significantly, especially for polar protic solvents, where the energy required to disrupt the solvent's hydrogen-bonding network may not be sufficiently compensated by the solute-solvent interactions.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound in a variety of organic solvents. By combining a systematic experimental approach with a solid theoretical understanding of intermolecular forces, researchers can generate high-quality, reliable data. This information is invaluable for the effective design of chemical processes, the development of new formulations, and the advancement of our predictive understanding of chemical behavior.

References

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Abraham, M. H., et al. (1991). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry, 69(5), 754-759. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Lazzús, J. A. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 56(29), 8345–8359. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11075. Retrieved from [Link]

  • Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research, 6(2), 147–151. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of California, Berkeley. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

1-(4-decylphenyl)ethanone possesses a key set of structural features that give rise to a distinct spectroscopic fingerprint: a para-substituted aromatic ring, a methyl ketone group, and a long aliphatic decyl chain. The interplay of these components will be elucidated through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune Tune and shim the instrument insert->tune acquire Acquire spectrum (e.g., 16 scans) tune->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Standard workflow for ¹H NMR data acquisition and processing.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube. [1]2. Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C =O~197 - 198
Aromatic C -COCH₃~135 - 136
Aromatic C -decyl~148 - 149
Aromatic C H (ortho to COCH₃)~128 - 129
Aromatic C H (ortho to decyl)~129 - 130
C H₃-C=O~26 - 27
Ar-C H₂-~35 - 36
-(C H₂)₈-~22 - 32
-C H₃~14
Interpretation and Causality
  • Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. [2]* Aromatic Carbons: The quaternary aromatic carbons attached to the substituents are distinguishable from the protonated aromatic carbons. The carbon attached to the decyl group is slightly more downfield than the one attached to the acetyl group. The two sets of protonated aromatic carbons will have similar chemical shifts.

  • Alkyl Chain Carbons: The carbons of the decyl chain will appear in the aliphatic region of the spectrum, with the terminal methyl carbon being the most upfield.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The data acquisition will utilize a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3050 - 3020MediumC-H (aromatic)Stretch
~2950 - 2850StrongC-H (aliphatic)Stretch
~1680 - 1690StrongC=O (aryl ketone)Stretch
~1600, ~1475Medium-StrongC=C (aromatic)Stretch
~840 - 810StrongC-H (p-disubstituted)Out-of-plane bend
Interpretation and Causality
  • C=O Stretch: A strong absorption band around 1685 cm⁻¹ is a definitive indicator of the aryl ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

  • C-H Stretches: The spectrum will show both aromatic C-H stretches (above 3000 cm⁻¹) and strong aliphatic C-H stretches (below 3000 cm⁻¹), confirming the presence of both the phenyl ring and the long alkyl chain.

  • Aromatic Region: The C=C stretching vibrations of the aromatic ring and the strong C-H out-of-plane bending vibration are characteristic of the para-substitution pattern.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data (Electron Ionization - EI)
  • Molecular Ion (M⁺•): m/z = 260.21

  • Key Fragments:

    • m/z = 245 ([M-CH₃]⁺): Loss of the methyl group from the acetyl moiety.

    • m/z = 119 ([C₈H₇O]⁺): Cleavage of the decyl chain (McLafferty rearrangement is unlikely). This corresponds to the 4-acetylphenyl cation.

    • m/z = 43 ([CH₃CO]⁺): The acylium ion is a very common fragment for methyl ketones.

Interpretation and Causality

Upon electron ionization, this compound will form a molecular ion. The most favorable fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. The loss of the methyl group to form a stable acylium ion and the cleavage of the alkyl chain are expected to be prominent fragmentation pathways.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or hexane.

  • Gas Chromatography (GC):

    • Inject 1 µL of the sample into the GC.

    • Use a nonpolar capillary column (e.g., DB-5ms).

    • Employ a temperature program to elute the compound (e.g., start at 100°C, ramp to 300°C).

  • Mass Spectrometry (MS):

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-500.

Summary and Conclusion

The spectroscopic characterization of this compound is straightforward using standard analytical techniques. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of the molecular structure. This guide offers a robust framework for both predicting the spectral features of this molecule and for acquiring and interpreting the experimental data. The provided protocols are designed to be self-validating and can be adapted for the characterization of other long-chain alkylphenones and related compounds, making this a valuable resource for researchers in the chemical sciences.

References

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • NIST. Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]

  • NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. [Link]

  • SpectraBase. 1-(4-Chlorophenyl)-ethanone. [Link]

  • NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link]

  • J. Chem. Soc., Perkin Trans. 1, 1998, 291-294. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • PubMed. Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry. [Link]

  • PubChem. Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Simultaneous determination of alkylphenol ethoxylates and their biotransformation products by liquid chromatography/electrospray ionisation tandem mass spectrometry. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 1-(4-decylphenyl)ethanone, a para-substituted aromatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical principles governing the spectrum, provide a detailed experimental protocol, and culminate in a thorough interpretation of the spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

The unique structure of this compound, featuring an acetyl group and a long alkyl chain attached to a central phenyl ring, gives rise to a distinct ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its conformational dynamics.

Predicted ¹H NMR Spectral Analysis: A Theoretical Framework

The ¹H NMR spectrum of this compound can be predicted by dissecting its molecular structure into three key components: the para-substituted aromatic ring, the acetyl group, and the n-decyl chain. The chemical environment of each proton dictates its resonance frequency (chemical shift), the splitting pattern of its signal (multiplicity), and the area under its signal (integration).[2]

Molecular Structure and Proton Environments

To facilitate our analysis, let's first visualize the structure of this compound and identify the different sets of chemically equivalent protons.

Figure 1: Molecular structure of this compound with key proton environments labeled.

Predicted Chemical Shifts, Multiplicities, and Integrations

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects within the molecule.[3][4][5]

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
HaAcetyl methyl protons~2.5 - 2.6Singlet (s)3H
HbAromatic protons (ortho to acetyl)~7.9Doublet (d)2H
HcAromatic protons (meta to acetyl)~7.3Doublet (d)2H
HdBenzylic methylene protons~2.6 - 2.7Triplet (t)2H
HeMethylene protons of the decyl chain~1.2 - 1.6Multiplet (m)14H
HfTerminal methyl protons of the decyl chain~0.9Triplet (t)3H
Rationale for Predicted Spectral Features
  • Aromatic Protons (Hb and Hc): The acetyl group is an electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm).[6] Protons ortho to the carbonyl group (Hb) are more deshielded due to the anisotropic effect of the C=O bond and will appear further downfield than the meta protons (Hc).[7] The para-substitution pattern results in a characteristic AA'BB' system, which often simplifies to two doublets if the chemical shift difference between the ortho and meta protons is large enough.

  • Acetyl Protons (Ha): The protons of the methyl group attached to the carbonyl (Ha) are deshielded by the electronegative oxygen atom and typically appear as a sharp singlet in the range of 2.5-2.6 ppm.[6][8]

  • Decyl Chain Protons (Hd, He, Hf):

    • The benzylic methylene protons (Hd), being adjacent to the aromatic ring, are deshielded and will appear as a triplet around 2.6-2.7 ppm due to coupling with the neighboring methylene group.

    • The remaining methylene protons of the decyl chain (He) are in a more shielded, alkane-like environment and will resonate as a broad multiplet in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm.[9]

    • The terminal methyl protons (Hf) are the most shielded and will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.[9]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum requires meticulous sample preparation and careful setup of the spectrometer parameters.

Materials and Equipment
  • This compound sample (5-25 mg)[10]

  • Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)[10][11]

  • High-quality 5 mm NMR tube and cap[10]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 300-600 MHz)

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of this compound directly into a clean, dry vial.[10] Using an appropriate amount of sample is crucial for obtaining a good signal-to-noise ratio without causing line broadening due to high concentration.[10][11]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[10][11] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[1][12] The choice of solvent should be based on the solubility of the analyte. Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following diagram illustrates the key stages of NMR data acquisition and processing.

G cluster_0 Data Acquisition cluster_1 Data Processing A Sample Insertion & Locking B Shimming A->B C Tuning & Matching B->C D Setting Acquisition Parameters C->D E Data Acquisition (FID) D->E F Fourier Transform E->F Raw Data (FID) G Phase Correction F->G H Baseline Correction G->H I Integration H->I J Peak Picking I->J

Figure 2: A generalized workflow for NMR data acquisition and processing.

Spectrometer Setup and Data Processing
  • Locking and Shimming: After inserting the sample into the spectrometer, the deuterium signal of the solvent is used to "lock" the magnetic field, ensuring its stability. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.[12]

  • Tuning and Matching: The NMR probe is tuned and matched to the frequency of the observed nucleus (¹H) to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters: Key acquisition parameters include the number of scans, relaxation delay, and acquisition time. For a ¹H spectrum of a small molecule at a reasonable concentration, a small number of scans is usually sufficient.

  • Data Processing: The raw data, known as the Free Induction Decay (FID), is a time-domain signal.[13] A Fourier transform is applied to convert the FID into the frequency-domain spectrum.[13][14] Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum (typically to the residual solvent peak or an internal standard like TMS).[14] Finally, the signals are integrated to determine the relative number of protons, and the chemical shifts of the peaks are determined.

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the acquired ¹H NMR spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the this compound molecule.

Signal Assignment and Structural Verification

By comparing the experimental chemical shifts, multiplicities, and integrations with the predicted values, a confident assignment of the signals can be made.

  • The singlet integrating to 3H at approximately 2.6 ppm corresponds to the acetyl methyl protons (Ha) .

  • The downfield doublet integrating to 2H at around 7.9 ppm is assigned to the aromatic protons ortho to the acetyl group (Hb) .

  • The other aromatic doublet integrating to 2H at a slightly higher field (around 7.3 ppm) belongs to the aromatic protons meta to the acetyl group (Hc) .

  • The triplet at approximately 2.65 ppm with an integration of 2H is attributed to the benzylic methylene protons (Hd) .

  • The large, unresolved multiplet in the upfield region (around 1.2-1.6 ppm) with an integration of approximately 14H represents the eight methylene groups of the decyl chain (He) .

  • The upfield triplet at about 0.9 ppm, integrating to 3H, is assigned to the terminal methyl protons of the decyl chain (Hf) .

The congruence between the observed spectrum and these assignments provides strong evidence for the correct chemical structure of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the analysis of the ¹H NMR spectrum of this compound. By understanding the underlying principles of chemical shifts and spin-spin coupling, following a robust experimental protocol, and systematically interpreting the spectral data, researchers can confidently identify and characterize this molecule. The methodologies and insights presented herein are broadly applicable to the structural elucidation of a wide range of organic compounds, making this guide a valuable resource for professionals in chemical research and drug development.

References

  • Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
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  • MathWorks. (2024, June 14). NMR Data Processing and Analysis.
  • The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
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  • Filo. (2025, September 27). In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ group....
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-(4-decylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its chemical shifts, offers detailed predictions for each carbon environment, and outlines a robust experimental protocol for spectral acquisition. By integrating foundational NMR theory with comparative data from analogous structures, this guide serves as an authoritative resource for the structural elucidation and characterization of long-chain alkyl-substituted aromatic ketones.

Introduction: The Structural Significance of this compound

This compound is a para-substituted aromatic ketone featuring a ten-carbon alkyl chain. This molecular architecture is representative of a class of compounds utilized in various fields, including materials science and as intermediates in pharmaceutical synthesis. The precise characterization of its chemical structure is paramount, and 13C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose. Unlike 1H NMR, which can be complicated by overlapping signals in long alkyl chains, 13C NMR provides a distinct signal for each unique carbon environment, offering an unambiguous map of the carbon skeleton.[1]

This guide will systematically deconstruct the expected 13C NMR spectrum of this molecule, explaining the causal factors behind the chemical shift of each carbon atom—from the electron-withdrawing effects of the acetyl group to the subtle electronic contributions of the decyl chain.

Foundational Principles of 13C NMR Spectroscopy

The chemical shift (δ) in 13C NMR is determined by the local electronic environment of each carbon nucleus. A higher chemical shift value (downfield) indicates a "deshielded" nucleus, meaning it is surrounded by a lower electron density and experiences a stronger effect from the spectrometer's magnetic field. Conversely, a lower chemical shift (upfield) signifies a "shielded," electron-rich nucleus.[2][3]

Key factors influencing the chemical shift include:

  • Hybridization: sp2 carbons (like those in aromatic rings and carbonyls) resonate at a much higher frequency (100-220 ppm) than sp3 carbons (alkyl chains, 10-60 ppm).[1][2]

  • Inductive Effects: Electronegative atoms (e.g., oxygen) withdraw electron density, deshielding adjacent carbons and shifting their signals downfield.

  • Resonance Effects: Electron-donating or -withdrawing groups on an aromatic ring alter the electron density at the ortho, meta, and para positions, leading to predictable shifts from the baseline value of benzene (~128.5 ppm).[4]

The workflow for spectral analysis follows a logical progression from sample preparation to the final assignment of chemical shifts to their corresponding carbon atoms.

G cluster_prep Phase 1: Preparation & Acquisition cluster_analysis Phase 2: Spectral Analysis Sample 1. Sample Preparation (Dissolve in CDCl3) Acquisition 2. Data Acquisition (Proton-Decoupled 13C NMR) Sample->Acquisition Processing 3. Data Processing (Fourier Transform, Phasing) Acquisition->Processing Identify 4. Identify Chemical Shift Regions (Aromatic, Carbonyl, Alkyl) Processing->Identify Processed Spectrum (FID -> Spectrum) Predict 5. Predict Shifts (Substituent Effects, Database Comparison) Identify->Predict Assign 6. Assign Peaks (Match Predicted to Experimental) Predict->Assign Final Final Assigned Structure Assign->Final

Caption: Workflow for 13C NMR Spectral Analysis.

Predicted 13C NMR Chemical Shifts for this compound

To accurately predict the chemical shifts, we will analyze the molecule in three distinct parts: the acetyl group, the aromatic ring, and the decyl chain. The structure with systematic numbering is shown below.

Caption: Structure of this compound with carbon numbering.

The Acetyl Group (C=O and CH₃)
  • Carbonyl Carbon (C=O): The carbonyl carbon of a ketone is one of the most deshielded, appearing far downfield. For substituted acetophenones, this signal is typically found in the 197-200 ppm range.[5][6] The electron-donating nature of the para-decyl group will slightly shield this carbon compared to unsubstituted acetophenone. We predict a shift of ~197.5 ppm .

  • Methyl Carbon (CH₃): The methyl carbon of the acetyl group is in a standard sp3 environment but is adjacent to the deshielding carbonyl group. Its chemical shift is expected to be around ~26.5 ppm .

The Aromatic Ring (C1' to C6')

The shifts of the aromatic carbons are predicted by considering the additive effects of the acetyl (electron-withdrawing) and decyl (weakly electron-donating) substituents on a benzene ring (128.5 ppm).

  • C1' (ipso- to Acetyl): This quaternary carbon is directly attached to the electron-withdrawing carbonyl group. It will be significantly deshielded. Based on data for 4'-methylacetophenone, this carbon appears around 135-136 ppm.[7][8][9] We predict a shift of ~135.8 ppm .

  • C4' (ipso- to Decyl): This quaternary carbon is attached to the electron-donating alkyl chain, which causes a significant downfield shift (deshielding) relative to benzene. In dodecylbenzene, the ipso-carbon is at ~142.9 ppm.[10] The acetyl group in the para position will further deshield this carbon. A reasonable estimate is ~144.2 ppm .

  • C2' and C6' (ortho to Acetyl): These carbons are ortho to the electron-withdrawing acetyl group and meta to the alkyl group. The primary effect is deshielding from the acetyl group. Their chemical shifts are expected to be nearly identical and are predicted to be ~128.8 ppm .

  • C3' and C5' (meta to Acetyl): These carbons are meta to the acetyl group but ortho to the electron-donating decyl group. The alkyl group will cause a slight shielding (upfield shift). Their shifts are predicted to be ~129.5 ppm .

The Decyl Chain (C1'' to C10'')

The chemical shifts for the n-decyl chain can be reliably predicted based on experimental data for long-chain n-alkanes and n-alkylbenzenes like dodecylbenzene.[10]

  • C1'' (Attached to Ring): This benzylic carbon is deshielded by the aromatic ring. Its shift is predicted to be ~35.8 ppm .

  • C2'' to C8'': The methylene carbons along the chain have very similar electronic environments.

    • C2'': ~31.9 ppm

    • C3'': ~31.4 ppm

    • C4''-C7'': These carbons are furthest from the end of the chain and the ring, and their signals typically overlap in a narrow range of ~29.3-29.6 ppm .

    • C8'': ~29.2 ppm

  • C9'' (Penultimate Carbon): This carbon is beta to the terminal methyl group and has a distinct shift of ~22.7 ppm .

  • C10'' (Terminal Methyl): As the most shielded carbon in the molecule, the terminal methyl group is expected upfield at ~14.1 ppm .

Summary of Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for all 14 unique carbon environments in this compound are summarized in the table below.

Carbon Atom(s)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C=OQuaternary (C=O)~197.5Ketone carbonyl, highly deshielded.
C4'Quaternary (Aromatic)~144.2ipso-C attached to alkyl chain, deshielded.
C1'Quaternary (Aromatic)~135.8ipso-C attached to acetyl group, deshielded.
C3', C5'CH (Aromatic)~129.5ortho to alkyl group, slightly shielded.
C2', C6'CH (Aromatic)~128.8ortho to acetyl group, deshielded.
C1''CH₂~35.8Benzylic carbon, attached to aromatic ring.
C2''CH₂~31.9Alkyl chain.
C3''CH₂~31.4Alkyl chain.
C4''-C7''CH₂~29.3-29.6Bulk methylene carbons of the alkyl chain.
C8''CH₂~29.2Alkyl chain.
CH₃ (Acetyl)CH₃~26.5Adjacent to carbonyl group.
C9''CH₂~22.7Penultimate carbon of the alkyl chain.
C10''CH₃~14.1Terminal methyl group, most shielded.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a self-validating protocol for obtaining a high-quality, proton-decoupled 13C NMR spectrum.

Materials and Equipment
  • Sample: this compound (20-50 mg)

  • Solvent: Deuterated chloroform (CDCl₃), 0.6-0.7 mL

  • Internal Standard: Tetramethylsilane (TMS) (can be included in solvent)

  • Equipment: NMR Spectrometer (e.g., 400 or 500 MHz), 5 mm NMR tube, Pasteur pipette, vial.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound and transfer it to a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ containing 0.03% TMS to the vial.[11]

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically ~4 cm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Nucleus: 13C

    • Frequency: ~100.6 MHz

    • Technique: Proton-decoupled (e.g., zgpg30 or similar pulse program). This simplifies the spectrum to singlets for each carbon and enhances signal via the Nuclear Overhauser Effect (NOE).[12]

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for quantitative accuracy, especially for quaternary carbons which have long relaxation times.

    • Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. A higher number of scans is needed due to the low natural abundance of 13C.

    • Spectral Width (SW): 0 to 220 ppm. This range covers all expected carbon signals.[1]

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm.[13]

Conclusion

The 13C NMR spectrum of this compound is highly informative, providing distinct and predictable signals for every carbon atom in the molecule. The downfield region is characterized by the ketone carbonyl at ~197.5 ppm, followed by the six aromatic carbons between 128 and 145 ppm. The upfield region contains the ten resolved signals of the decyl chain and the single methyl carbon from the acetyl group. This in-depth guide, by combining theoretical principles with data from analogous compounds, offers a robust framework for the confident assignment of the 13C NMR spectrum, a critical step in the rigorous structural verification of this and related compounds.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025). Preprints.org. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universidad de Zaragoza. [Link]

  • 13C NMR Chemical Shift. (2022). Oregon State University. [Link]

  • 1-(4-Nitrophenyl)ethanone - 13C NMR Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

  • 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (1965). Canadian Science Publishing. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]

  • 13C NMR Spectrum of 4'-Methylacetophenone. (n.d.). Human Metabolome Database. [Link]

  • DFT Approach for Predicting 13C NMR Shifts. (2024). National Institutes of Health. [Link]

  • C-13 nmr spectrum of benzene analysis. (n.d.). Doc Brown's Chemistry. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values. (2019). DergiPark. [Link]

  • 1H- Decoupled 13C-NMR | Off Resonance 13C-NMR | DEPT Technique. (2022). YouTube. [Link]

  • How to predict 1H/ 13C NMR shifts. (2021). YouTube. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

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An In-depth Technical Guide to the FTIR Analysis of 1-(4-decylphenyl)ethanone: Functional Group Identification and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-(4-decylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. It delves into the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the fundamental principles of FTIR, detail meticulous sample preparation and spectral acquisition protocols, and conduct an in-depth interpretation of the vibrational modes characteristic of this long-chain alkyl-substituted aromatic ketone. The guide integrates authoritative references, detailed data presentation, and visual workflows to empower the user with both the practical skills and the theoretical understanding necessary for accurate and reliable FTIR analysis.

Introduction: The Molecular Landscape of this compound and the Power of Vibrational Spectroscopy

This compound, a molecule featuring a para-substituted aromatic ring, a ketone carbonyl group, and a ten-carbon alkyl chain, presents a rich subject for vibrational spectroscopy. Each of its constituent functional groups possesses unique vibrational modes—stretching, bending, wagging—that are excited by specific frequencies of infrared radiation. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that measures the absorption of infrared radiation by a sample, providing a distinct molecular "fingerprint."[1] This fingerprint allows for the unambiguous identification of functional groups and can provide insights into the molecule's structural integrity and purity.

The power of FTIR lies in its ability to translate molecular vibrations into a detailed spectrum. The position, intensity, and shape of the absorption bands in an FTIR spectrum are directly correlated to the specific bonds and functional groups within the molecule. For a compound like this compound, this technique is ideally suited to confirm its chemical identity by verifying the presence of the aromatic ketone, the long aliphatic chain, and the specific substitution pattern on the benzene ring.

Foundational Principles: Why FTIR is the Right Tool

When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to the natural vibrational frequencies of its chemical bonds. The carbonyl group (C=O), for instance, has a large dipole moment, resulting in a characteristically strong and sharp absorption band in the FTIR spectrum, making it one of the easiest functional groups to identify.[2][3][4]

The key vibrational modes we anticipate for this compound are:

  • C-H vibrations from the decyl chain and the aromatic ring.

  • The prominent C=O stretching vibration of the ketone.

  • C-C stretching vibrations within the aromatic ring.

  • C-H bending vibrations that are diagnostic of the para-substitution pattern.

  • Complex vibrations in the fingerprint region (below 1500 cm⁻¹) that are unique to the overall molecular structure.[5]

Understanding the expected frequencies for these vibrations is the first step in accurate spectral interpretation.

The Experimental Protocol: A Self-Validating Workflow

The integrity of any FTIR analysis rests upon a meticulously executed experimental protocol. The choices made during sample preparation and data acquisition directly impact the quality and reliability of the final spectrum.

Sample Preparation: The Critical First Step

The physical state of this compound (a solid at room temperature) dictates the appropriate sample preparation method. The goal is to prepare a sample that allows for optimal interaction with the IR beam, minimizing scattering and producing a clear, interpretable spectrum. Two primary methods are recommended:

This classic transmission method provides high-quality spectra for solid samples. The causality behind this choice is that finely grinding the sample with IR-transparent KBr and pressing it into a translucent pellet minimizes light scattering and ensures a homogenous sample concentration in the IR beam path.[6]

Experimental Protocol: KBr Pellet Preparation

  • Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar. KBr is used as a matrix because it is transparent in the mid-IR region.[6]

  • Homogenization: Gently mix and grind the sample and KBr together until the mixture is uniform and homogenous.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[6]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

ATR is a modern, rapid sampling technique that requires minimal sample preparation.[7] It is particularly advantageous for its simplicity and speed. The principle involves placing the solid sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[7]

Experimental Protocol: ATR Analysis

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the empty ATR setup. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[6]

  • Sample Scan: Acquire the FTIR spectrum of the sample.

The following diagram illustrates the generalized workflow for obtaining an FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis Start Start with This compound Sample Prep_Choice Choose Method Start->Prep_Choice KBr KBr Pellet Method Prep_Choice->KBr Transmission ATR ATR Method Prep_Choice->ATR Reflectance Background Acquire Background Spectrum KBr->Background ATR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Spectrum (Baseline Correction, etc.) Sample_Scan->Process Analyze Interpret Spectrum & Assign Peaks Process->Analyze Report Generate Report Analyze->Report

Caption: Generalized workflow for FTIR analysis.

Data Acquisition Parameters

To ensure a high-quality spectrum with a good signal-to-noise ratio, the following acquisition parameters are recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

The choice of 4 cm⁻¹ resolution is a balance between resolving distinct peaks and maintaining a high signal-to-noise ratio, which is sufficient for identifying the key functional groups in this molecule.

Spectral Analysis and Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of this compound can be divided into several key regions, each providing specific information about the molecule's structure.

The High-Frequency Region (4000 - 2500 cm⁻¹): C-H Stretching Vibrations

This region is dominated by C-H stretching vibrations. The key is to distinguish between the aliphatic C-H bonds of the decyl chain and the aromatic C-H bonds of the phenyl ring.

  • Aromatic C-H Stretch (sp² C-H): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[8][9] For this compound, expect weak to medium intensity peaks in the 3100 - 3000 cm⁻¹ range.

  • Aliphatic C-H Stretch (sp³ C-H): The long decyl chain will produce strong, sharp absorption bands just below 3000 cm⁻¹.[8][10] Specifically, look for:

    • Asymmetric stretching of CH₂ groups (~2925 cm⁻¹ )

    • Symmetric stretching of CH₂ groups (~2855 cm⁻¹ )

    • Asymmetric and symmetric stretching of the terminal CH₃ group will also contribute in this region.

The Carbonyl Region (~1700 cm⁻¹): The Ketone's Signature Peak

The C=O stretching vibration of a ketone is one of the most intense and diagnostic peaks in an IR spectrum.[3]

  • Aryl Ketone C=O Stretch: For a standard aliphatic ketone, this peak appears around 1715 cm⁻¹.[8][11] However, in this compound, the carbonyl group is conjugated with the aromatic phenyl ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.[2][4] Therefore, a strong, sharp absorption is expected in the range of 1690 - 1680 cm⁻¹ .[2][11] The acetophenone C=O stretch, for example, is found at 1686 cm⁻¹.[2]

The Fingerprint Region (1600 - 400 cm⁻¹): A Wealth of Structural Information

This region contains a complex series of absorptions corresponding to a variety of stretching and bending vibrations, providing a unique fingerprint for the molecule.[5]

  • Aromatic C=C In-Ring Stretches: The benzene ring exhibits characteristic C=C stretching vibrations that appear as a series of peaks in the 1600 - 1450 cm⁻¹ region.[8][9] Expect two or three bands of variable intensity, typically around 1600 cm⁻¹ and 1500 cm⁻¹.

  • Aliphatic C-H Bending: The decyl chain gives rise to characteristic bending (scissoring and rocking) vibrations:

    • CH₂ Scissoring: A distinct peak around 1470 - 1450 cm⁻¹ .[8]

    • CH₃ Umbrella Mode (Symmetric Bending): A peak around 1375 cm⁻¹ .[2]

    • CH₂ Rocking (long chain): For alkanes with four or more CH₂ groups in a row, a characteristic rocking vibration appears around 725-720 cm⁻¹ .[8] The presence of this peak provides strong evidence for the long alkyl chain.

  • Ketone C-C-C Stretch: Aromatic ketones show a diagnostically useful C-C-C stretching vibration between 1300 and 1230 cm⁻¹ .[2] This peak, often of medium to strong intensity, corresponds to the stretching of the bonds between the carbonyl carbon and its two adjacent carbons. For acetophenone, this peak is at 1266 cm⁻¹.[2]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be determined from the strong C-H "oop" or wagging vibrations in the 900 - 675 cm⁻¹ region.[8][9] For a para-disubstituted ring (1,4-disubstitution), a single, strong absorption is expected between 860 and 790 cm⁻¹ .[12] This is a key confirmatory peak for the structure of this compound.

Summary of Expected Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100 - 3000C-H Stretch (sp²)Aromatic RingWeak to Medium
2960 - 2850C-H Stretch (sp³)Decyl Chain (CH₂, CH₃)Strong
1690 - 1680C=O Stretch (Conjugated)Aryl KetoneStrong, Sharp
1600 - 1450C=C In-Ring StretchAromatic RingMedium to Weak
1470 - 1450C-H Bend (Scissoring)Decyl Chain (CH₂)Medium
~1375C-H Bend (Symmetric)Methyl Group (CH₃)Medium to Weak
1300 - 1230C-C-C Asymmetric StretchKetoneMedium to Strong
860 - 790C-H Out-of-Plane BendPara-substituted Aromatic RingStrong
725 - 720C-H Bend (Rocking)Long Alkyl Chain (-(CH₂)n≥4-)Medium to Weak

The logical relationship between the molecular structure and its expected FTIR peaks is visualized below.

Spectral_Interpretation cluster_peaks Characteristic FTIR Absorption Bands mol This compound Decyl Chain (C₁₀H₂₁) Phenyl Ring (C₆H₄) Ketone (C=O) ch_aliphatic Aliphatic C-H Stretch 2960-2850 cm⁻¹ mol:f0->ch_aliphatic ch_bend Aliphatic C-H Bends CH₂ Scissor: ~1460 cm⁻¹ CH₂ Rocker: ~720 cm⁻¹ mol:f0->ch_bend ch_aromatic Aromatic C-H Stretch 3100-3000 cm⁻¹ mol:f1->ch_aromatic cc_aromatic Aromatic C=C Stretch 1600-1450 cm⁻¹ mol:f1->cc_aromatic oop_bend Para-Subst. C-H OOP Bend 860-790 cm⁻¹ mol:f1->oop_bend co_stretch Aryl Ketone C=O Stretch 1690-1680 cm⁻¹ mol:f2->co_stretch ccc_stretch Ketone C-C-C Stretch 1300-1230 cm⁻¹ mol:f2->ccc_stretch

Caption: Correlation of functional groups to FTIR peaks.

Conclusion: Synthesizing the Data for Confident Identification

The FTIR analysis of this compound provides a rapid and definitive method for structural confirmation. By following a robust and well-reasoned protocol, from sample preparation to spectral interpretation, a researcher can confidently identify the key functional groups that constitute the molecule. The presence of strong aliphatic C-H stretches below 3000 cm⁻¹, a conjugated ketone C=O stretch around 1685 cm⁻¹, characteristic aromatic C=C stretches, and a strong out-of-plane bending band in the 860-790 cm⁻¹ region collectively provide an unambiguous confirmation of the this compound structure. This guide provides the foundational expertise and practical workflows to ensure that such analyses are not only accurate but also scientifically sound and defensible.

References

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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  • Sari, Y. W., & Syafrudin, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

1-(4-decylphenyl)ethanone is an aromatic ketone characterized by a polar carbonyl group and a long, nonpolar alkyl chain. This amphipathic nature makes it a molecule of interest in fields ranging from materials science to drug development, where understanding its structure and purity is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a definitive tool for the structural elucidation of such compounds. The utility of MS lies in its ability to generate reproducible fragmentation patterns upon ionization, which serve as a molecular fingerprint.

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the underlying chemical principles that govern the molecule's fragmentation. We will explore the causality behind the formation of key fragment ions, providing researchers and drug development professionals with the expertise to interpret mass spectra confidently and accurately.

Foundational Principles: Ionization and Fragmentation

Under standard EI-MS conditions, the this compound molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). The energy imparted during ionization is often sufficient to induce fragmentation of this energetically unstable molecular ion.

The fragmentation process is not random; it follows predictable pathways dictated by the relative strengths of chemical bonds and the stability of the resulting fragments (both the charged ion and the neutral radical). For this compound, the primary sites for ionization are the non-bonding (n) electrons of the carbonyl oxygen, which are the highest in energy and most easily removed.[1] The subsequent fragmentation is a cascade of events governed by well-established mechanisms.[2]

Primary Fragmentation Pathways of this compound

The structure of this compound offers several distinct routes for fragmentation: cleavage adjacent to the carbonyl group (α-cleavage), cleavage at the benzylic position of the long alkyl chain, and rearrangement reactions.

Alpha (α)-Cleavage: The Dominant Fragmentation Axis

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group, is a hallmark of ketone fragmentation.[3][4] This process is highly favored because it leads to the formation of a resonance-stabilized acylium ion. For this compound, there are two possible α-cleavage pathways.

Pathway 1: Formation of the Acetylium Ion

The cleavage of the bond between the carbonyl carbon and the aromatic ring results in the formation of the highly stable acetylium ion ([CH₃CO]⁺) and a 4-decylphenyl radical.

  • Resulting Ion: [CH₃CO]⁺

  • m/z: 43

  • Significance: Due to its exceptional stability, the acetylium ion at m/z 43 is often the most intense peak (the base peak) in the mass spectrum of methyl ketones.[5]

Pathway 2: Loss of the Methyl Radical

Alternatively, the bond between the carbonyl carbon and the methyl group can cleave, resulting in the loss of a methyl radical (•CH₃) and the formation of a 4-decylbenzoyl cation.

  • Resulting Ion: [M - 15]⁺ or [C₁₀H₂₁C₆H₄CO]⁺

  • m/z: 245

  • Significance: This peak, corresponding to the loss of 15 mass units from the molecular ion, is a clear indicator of a methyl ketone structure.

G cluster_alpha Alpha-Cleavage Pathways cluster_p1 Pathway 1 cluster_p2 Pathway 2 mol This compound Radical Cation (M•+, m/z 260) ion1 [CH3CO]+ (Acetylium Ion) m/z 43 (Base Peak) mol->ion1 ion2 [4-Decylbenzoyl Cation]+ m/z 245 mol->ion2 rad1 4-Decylphenyl Radical (Neutral, Not Detected) rad2 Methyl Radical (•CH3) (Neutral, Not Detected)

Figure 1: Alpha-cleavage fragmentation of this compound.

Benzylic Cleavage: Fission of the Alkyl Chain

The presence of a long alkyl chain attached to a phenyl ring introduces another highly favorable fragmentation route: benzylic cleavage.[6] The C-C bond beta to the aromatic ring is weak and its cleavage results in a resonance-stabilized benzylic carbocation. In this molecule, the most significant benzylic cleavage involves the loss of a nonyl (C₉H₁₉) radical.

  • Mechanism: The fragmentation occurs at the C-C bond between the first and second carbons of the decyl chain (the β-γ bond relative to the ring). This is energetically favorable as it produces a stable secondary radical and a resonance-stabilized benzylic cation.

  • Resulting Ion: [CH₃COC₆H₄CH₂]⁺

  • m/z: 133

  • Significance: The appearance of a strong peak at m/z 133 is a key diagnostic marker for the 4-substituted acetophenone structure with a long alkyl chain.

G cluster_benzylic Benzylic Cleavage Pathway cluster_p3 Benzylic Fission mol This compound Radical Cation (M•+, m/z 260) ion3 [Benzylic Cation]+ m/z 133 mol->ion3 rad3 Nonyl Radical (•C9H19) (Neutral, Not Detected)

Figure 2: Benzylic cleavage leading to the stable m/z 133 cation.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess an accessible gamma (γ)-hydrogen on an attached alkyl chain.[5][7] The reaction proceeds through a six-membered transition state, leading to the elimination of a neutral alkene.

For this compound, the decyl chain provides the necessary γ-hydrogens. The rearrangement involves the transfer of a γ-hydrogen from the third carbon of the decyl chain to the carbonyl oxygen. This is followed by the cleavage of the bond between the first and second carbons of the decyl chain (the benzylic bond).

  • Mechanism: A six-membered ring transition state is formed involving the carbonyl oxygen, the γ-hydrogen, and the intervening carbon atoms. This facilitates the cleavage of the benzylic C-C bond.

  • Neutral Loss: 1-Nonene (C₉H₁₈, molecular weight 126) is eliminated.

  • Resulting Ion: A radical cation corresponding to 1-(4-vinylphenyl)ethanone, which rapidly tautomerizes to a more stable structure. The resulting ion is [4-ethylphenyl-C(OH)=CH₂]•+ or a related isomer. A prominent ion is often observed at m/z 120 , corresponding to the enol form of acetophenone, [C₆H₅C(OH)=CH₂]•+, formed via a related rearrangement and cleavage.

  • Significance: The presence of an even-mass ion at m/z 120 or a related rearrangement peak is indicative of a McLafferty-type rearrangement, confirming the presence of a sufficiently long alkyl chain with accessible γ-hydrogens.

G cluster_mclafferty McLafferty Rearrangement Pathway cluster_prod Products mol This compound Radical Cation (M•+, m/z 260) ts Six-Membered Transition State mol->ts γ-H Transfer ion4 Radical Cation [m/z 120 or 134] ts->ion4 Cleavage neutral Neutral Alkene Loss (e.g., 1-Nonene) ts->neutral

Figure 3: Generalized workflow for the McLafferty rearrangement.

Summary of Predicted Mass Spectrum

The combination of these fragmentation pathways produces a characteristic mass spectrum. The key diagnostic ions are summarized below for quick reference.

m/z Proposed Ion Structure Fragmentation Mechanism Expected Intensity
260[C₁₈H₂₈O]•+Molecular Ion (M•+)Low to Medium
245[C₁₀H₂₁C₆H₄CO]⁺α-Cleavage (Loss of •CH₃)Medium
133[CH₃COC₆H₄CH₂]⁺Benzylic CleavageHigh
120[C₆H₅C(OH)=CH₂]•+McLafferty RearrangementMedium to High
43[CH₃CO]⁺α-Cleavage (Acetylium Ion)Very High (Base Peak)

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound.

Objective: To acquire a reproducible Electron Ionization (EI) mass spectrum for structural confirmation and purity assessment.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

  • Mass Spectrometer (MS) capable of EI, such as a Quadrupole or Ion Trap analyzer.

Methodology:

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent. Internal standards may be added if quantitation is required.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • Causality: This temperature program ensures good separation from solvent and potential impurities while allowing the high-boiling-point analyte to elute as a sharp peak.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent the high concentration of solvent from saturating the detector).

    • Causality: 70 eV is the standard energy for EI because it provides sufficient energy for reproducible fragmentation and allows for comparison with established spectral libraries.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion and the key fragment ions (m/z 43, 120, 133, 245) as detailed in this guide.

    • Compare the acquired spectrum against a reference library (e.g., NIST) if available for confirmation.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the fundamental principles of organic chemistry. The molecule's structure gives rise to a rich and informative mass spectrum dominated by fragments from α-cleavage (m/z 43, 245) and benzylic cleavage (m/z 133). The presence of a long alkyl chain also facilitates a McLafferty rearrangement , yielding a characteristic ion at m/z 120. By understanding these core fragmentation pathways, researchers can effectively use mass spectrometry as a powerful tool for the unambiguous identification and structural characterization of this and related molecules, ensuring the integrity and validity of their scientific work.

References

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A Technical Guide to the Mesogenic Potential of 1-(4-decylphenyl)ethanone: From Molecular Design to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the potential of 1-(4-decylphenyl)ethanone as a calamitic liquid crystal. We will dissect its molecular architecture, propose a synthetic pathway, detail rigorous characterization methodologies, and forecast its applicability in both mainstream and novel technologies. This document is intended for researchers and materials scientists investigating new mesogenic compounds and their technological integration.

The Rationale for this compound as a Liquid Crystal Candidate

Liquid crystals represent a state of matter between a crystalline solid and an isotropic liquid, possessing both order and fluidity.[1] The key to designing a liquid crystal lies in its molecular structure. Calamitic, or rod-shaped, molecules are a foundational class of liquid crystals, typically composed of a rigid core and flexible terminal chains.[2][3]

This compound is an exemplary candidate for calamitic mesomorphism. Its structure can be deconstructed into three critical functional domains:

  • Rigid Aromatic Core: The phenyl ring provides the necessary structural rigidity and promotes anisotropic packing. This rigidity is a prerequisite for the long-range orientational order characteristic of liquid crystal phases.[4]

  • Flexible Alkyl Tail: The long, ten-carbon decyl chain (-C10H21) provides fluidity. The length of this chain is a critical determinant of the mesophase behavior; longer chains tend to stabilize more ordered smectic phases over the less ordered nematic phase due to increased van der Waals interactions.[5][6][7]

  • Polar Head Group: The ethanone (acetyl) group (-COCH3) introduces a significant dipole moment. This polarity enhances intermolecular interactions, potentially increasing the clearing point (the temperature of transition to the isotropic liquid state), and is crucial for electro-optical applications where the molecules must respond to an external electric field.[8][9]

cluster_molecule Molecular Structure of this compound cluster_properties Resulting Properties core Rigid Core (Phenyl Ring) anisotropy Anisotropy & Order core->anisotropy tail Flexible Tail (Decyl Chain) fluidity Fluidity & Phase Stability tail->fluidity head Polar Group (Ethanone) electro_optic Electro-Optic Response head->electro_optic

Caption: Functional domains of this compound and their contributions.

Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation of decylbenzene. This electrophilic aromatic substitution is a standard and reliable method for forming aryl ketones.

Experimental Protocol: Synthesis
  • Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a flask containing anhydrous dichloromethane (DCM) as the solvent. Cool the resulting suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add acetyl chloride (CH₃COCl, 1.0 eq) to the suspension with vigorous stirring. Allow the mixture to stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add a solution of decylbenzene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C. The vinyl group in styrene is an ortho-, para-directing group, and similar principles apply here, favoring para-substitution due to the steric bulk of the decyl chain.[10]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the decylbenzene starting material is consumed.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Characterization Workflow: Unveiling the Mesophases

A multi-technique approach is essential to unambiguously identify and characterize the liquid crystalline phases of the synthesized compound.[11] The proposed workflow ensures a comprehensive analysis of its thermal and structural properties.

synthesis Synthesis of This compound dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Determine Transition Temps pom Polarized Optical Microscopy (POM) dsc->pom Guide Temp for Imaging analysis Phase Identification & Property Analysis dsc->analysis Quantify Enthalpies xrd X-Ray Diffraction (XRD) pom->xrd Suggest Phase Type pom->analysis Observe Textures xrd->analysis Confirm Structure

Caption: Integrated workflow for liquid crystal characterization.

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for identifying the temperatures and enthalpies of phase transitions.[12] By measuring the heat flow into or out of a sample as a function of temperature, we can detect the transitions from crystal (Cr) to a liquid crystal (LC) phase, between different LC phases, and finally to the isotropic (I) liquid phase.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Hermetically seal 2-5 mg of purified this compound in an aluminum DSC pan.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 150 °C) at a rate of 10 °C/min to erase any prior thermal history.

    • Cool the sample at a rate of 10 °C/min back to room temperature.

    • Perform a second heating scan at 10 °C/min. The data from this second scan is typically used for analysis to ensure a consistent thermal history.[13]

  • Data Analysis: Identify the peaks in the heating and cooling curves. The peak onset temperature represents the phase transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition (ΔH).

Hypothetical DSC Data

Transition (on 2nd heating)Onset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH, kJ/mol)Phase Assignment
Cr → SmA45.247.522.5Crystal to Smectic A
SmA → N68.068.31.2Smectic A to Nematic
N → I85.585.90.8Nematic to Isotropic

Note: This data is predictive. The presence of both smectic and nematic phases (enantiotropic behavior) is plausible given the molecule's structure.

Polarized Optical Microscopy (POM)

POM is used to visually identify the anisotropic textures unique to each liquid crystal phase.[13] The birefringence of the material, when placed between two crossed polarizers, generates characteristic patterns that act as fingerprints for the phase type.

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Heating/Cooling: Place the slide on a hot stage connected to a temperature controller, mounted on the polarizing microscope.

  • Observation: Slowly heat the sample while observing through the microscope. As the sample passes through the transition temperatures identified by DSC, characteristic textures will appear.

    • Expected Nematic Phase Texture: Upon cooling from the isotropic liquid, the appearance of birefringent "threaded" or "Schlieren" textures would indicate a nematic phase.[1]

    • Expected Smectic A Phase Texture: Further cooling may lead to the formation of "focal conic fan" and "homeotropic" textures, which are characteristic of a Smectic A (SmA) phase.[8]

X-Ray Diffraction (XRD)

XRD provides definitive structural information, confirming the phase assignments from POM.[12][14] It allows for the measurement of molecular ordering and layer spacing.

Experimental Protocol: XRD Analysis

  • Sample Preparation: Load the sample into a thin-walled glass capillary tube.

  • Measurement: Mount the capillary in a temperature-controlled diffractometer.

  • Data Acquisition: Acquire diffraction patterns at temperatures within each mesophase identified by DSC and POM.

    • Nematic Phase: The pattern will show a diffuse outer ring (at wide angles) corresponding to the average intermolecular distance, but no sharp inner ring, confirming the lack of positional order.[1]

    • Smectic A Phase: The pattern will exhibit the same diffuse outer ring plus a sharp, low-angle reflection corresponding to the smectic layer spacing (d). The value of 'd' is expected to be close to the fully extended molecular length of this compound.

Potential Applications

The unique molecular structure of this compound suggests its utility in a range of applications, from established display technologies to emerging non-display fields.

mol This compound Polar Ketone Group Long Alkyl Chain Rigid Phenyl Core prop_dielectric Positive Dielectric Anisotropy mol:p1->prop_dielectric contributes to prop_phase Wide Nematic/Smectic Range mol:p2->prop_phase stabilizes mol:p3->prop_phase app_lcd LCD Mixtures (Twisted Nematic) prop_dielectric->app_lcd app_slm Spatial Light Modulators (SLMs) prop_dielectric->app_slm prop_sensitivity Phase Sensitivity to Environment prop_phase->prop_sensitivity enables app_pcm Phase Change Materials (Thermal Storage) prop_phase->app_pcm provides ΔH for app_sensor Temperature & Chemical Sensors prop_sensitivity->app_sensor

Caption: Logic map from molecular features to potential applications.

Liquid Crystal Display (LCD) Systems

The primary application of calamitic liquid crystals is in LCDs.[15][16] The polar ethanone group is expected to create a dipole moment largely parallel to the molecule's long axis. This would result in a positive dielectric anisotropy (Δε > 0), a critical requirement for twisted nematic (TN) and in-plane switching (IPS) LCDs, where an electric field is used to reorient the molecules and modulate light.[8][17] While its melting point may be too high for direct use, this compound could be a valuable component in eutectic mixtures, where it could enhance the dielectric anisotropy, widen the nematic temperature range, and optimize the viscosity of the final formulation.

Non-Display Applications

The field of non-display applications for liquid crystals is rapidly expanding.[18][19]

  • Sensors: The liquid crystal phases are highly sensitive to temperature and the presence of chemical analytes. Changes in temperature can cause shifts in the phase boundaries or in the helical pitch of a doped chiral nematic phase, leading to a color change.[1] This makes the material a candidate for use in thermometers and environmental sensors.

  • Spatial Light Modulators (SLMs): SLMs are devices that modulate the amplitude, phase, or polarization of a light beam.[18] The electro-optic response of this compound, driven by its polarity, makes it suitable for use in SLMs for applications in adaptive optics, optical computing, and holography.

  • Phase Change Materials (PCMs) for Thermal Energy Storage: The latent heat absorbed or released during the crystal-to-liquid-crystal phase transition (ΔH_Cr→LC) can be substantial. This allows the material to store and release large amounts of thermal energy at a constant temperature, making it a candidate for advanced thermal management systems.[20]

Conclusion

This compound presents a compelling profile for a calamitic liquid crystal. Its well-defined molecular architecture, featuring a balance of rigidity, flexibility, and polarity, suggests the potential for stable and useful nematic and smectic mesophases. The proposed synthetic and characterization workflows provide a clear path for validating its properties. Beyond conventional displays, its potential in next-generation sensors, optical modulators, and thermal energy storage systems warrants significant experimental investigation. This molecule stands as a promising building block for the next wave of advanced functional materials.

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A Senior Application Scientist's Guide to the Synthesis of Long-Chain Aryl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Long-Chain Aryl Ketones

Long-chain aryl ketones are a pivotal class of organic compounds, distinguished by an aromatic ring attached to a carbonyl group which is, in turn, connected to a lengthy aliphatic chain. This unique structural amalgamation imparts a lipophilic character, making them crucial scaffolds and intermediates in medicinal chemistry for the development of therapeutic agents targeting complex biological systems.[1][2] Beyond pharmaceuticals, their properties are leveraged in materials science, fragrance, and polymer chemistry.

The synthesis of these molecules, however, is not without its challenges. The introduction of a long, often functionalized, alkyl chain onto an aromatic core requires careful consideration of regioselectivity, functional group tolerance, and the prevention of side reactions such as rearrangement or over-alkylation. This guide provides an in-depth exploration of the primary synthetic strategies, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and a comparative framework to aid researchers in selecting the optimal path for their synthetic targets.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is arguably the most direct method for forming an aryl ketone, involving the electrophilic aromatic substitution of an arene with an acylating agent, typically a long-chain acyl chloride or anhydride.[3] The reaction is mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1][3]

Mechanistic Rationale and Experimental Causality

The core of the reaction is the in-situ generation of a highly electrophilic acylium ion (R-C≡O⁺) from the acyl chloride and Lewis acid complex.[2] This powerful electrophile is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents the common issue of poly-alkylation.[4] Furthermore, the acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that often plague long-chain alkylations.

The choice of solvent is critical; non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. The amount of Lewis acid is also a crucial parameter. Stoichiometric amounts are often required because the catalyst complexes with the product ketone, rendering it inactive.

Visualization: The Friedel-Crafts Acylation Mechanism

FC_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-COCl (Long-Chain Acyl Chloride) AcyliumIon [R-C≡O]⁺ [AlCl₄]⁻ (Acylium Ion Complex) AcylCl->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex Arene Ar-H (Arene) Arene->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R (Aryl Ketone) SigmaComplex->Product + [AlCl₄]⁻ HCl HCl CatalystRegen AlCl₃

Caption: Mechanism of Lewis-acid catalyzed Friedel-Crafts acylation.

Field-Proven Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)decan-1-one
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of arene).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add anisole (1.0 eq) dropwise to the stirred suspension.

  • Acylation: In a separate flask, dissolve decanoyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl (5 mL). This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the long-chain aryl ketone.

Modern Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical methods, often providing superior functional group tolerance and milder reaction conditions.[5] For synthesizing aryl ketones, carbonylative couplings are particularly effective.[6]

Mechanistic Rationale: The Suzuki-Miyaura Carbonylative Coupling

A prominent example is the palladium-catalyzed carbonylative Suzuki-Miyaura coupling. This reaction couples an arylboronic acid with an aryl halide or triflate under an atmosphere of carbon monoxide (CO).[6] The CO molecule is inserted during the catalytic cycle to form the ketone carbonyl group.

The key advantages of this method are its broad substrate scope and high chemoselectivity.[7] The reaction conditions are typically mild, tolerating a wide array of functional groups on both coupling partners that would be incompatible with the harsh Lewis acidic conditions of Friedel-Crafts acylation.[5] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[6]

Visualization: Catalytic Cycle of Carbonylative Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) CO_Insert Ar¹(CO)-Pd(II)(X)L₂ OxAdd->CO_Insert CO Insertion Transmetal Ar¹(CO)-Pd(II)(Ar²)L₂ CO_Insert->Transmetal Transmetalation (Ar²-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product Ar¹-CO-Ar² (Aryl Ketone) Transmetal->Product

Caption: Simplified catalytic cycle for a carbonylative cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Ketone

This protocol describes the coupling of an arylboronic acid with a long-chain acyl chloride, a non-carbonylative Suzuki-type reaction that is often more convenient.[7][8]

  • Setup: In a Schlenk tube under an argon atmosphere, combine the arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and a suitable phosphine ligand like SPhos (6 mol%).

  • Reagents: Add potassium phosphate (K₃PO₄, 3.0 eq) as the base.

  • Solvent: Add a degassed solvent, such as toluene or 1,4-dioxane (5 mL/mmol of the limiting reagent).

  • Acyl Chloride Addition: Add the long-chain acyl chloride (1.0 eq) to the mixture via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired long-chain aryl ketone.

Oxidation of Secondary Alcohols: A Reliable Transformation

If the corresponding long-chain secondary aryl alcohol is readily available, its oxidation is one of the most reliable and high-yielding methods to access the target ketone.[9] This approach avoids the formation of C-C bonds under potentially harsh conditions.

Causality of Reagent Selection

The choice of oxidizing agent is dictated by the desired level of reactivity and the presence of other sensitive functional groups in the molecule.

  • Chromium-Based Reagents: Jones reagent (CrO₃ in H₂SO₄/acetone) and pyridinium chlorochromate (PCC) are powerful and effective oxidants.[10] However, their toxicity and the generation of chromium waste are significant drawbacks.

  • Milder, Modern Reagents: For substrates with sensitive functional groups, milder conditions are preferable. The Swern oxidation (using oxalyl chloride/DMSO) and the Dess-Martin periodinane (DMP) oxidation are excellent choices that proceed at low temperatures and avoid heavy metals.

  • Catalytic Aerobic Oxidation: Environmentally benign methods using a catalyst (e.g., TEMPO or a copper complex) and a terminal oxidant like air or O₂ are gaining prominence for large-scale applications.[9]

The underlying mechanism for most of these oxidations involves the formation of an intermediate ester (e.g., a chromate ester) on the alcohol's oxygen, followed by an E2-like elimination where a base removes the proton on the carbinol carbon, forming the C=O double bond.[11][12]

Field-Proven Experimental Protocol: Jones Oxidation
  • Setup: Dissolve the secondary alcohol (1.0 eq) in acetone (10 mL/mmol) in a flask and cool to 0 °C in an ice bath.

  • Oxidation: Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise with vigorous stirring.[10] The color will change from orange to a murky green. Maintain the addition rate to keep the temperature below 20 °C.

  • Monitoring: Monitor the reaction by TLC until all the starting alcohol is consumed.

  • Quenching: Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears completely.

  • Workup: Dilute the mixture with water and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ketone via column chromatography.

Organometallic Addition to Carboxylic Acid Derivatives

The reaction of highly nucleophilic organometallic reagents, such as Grignard or organolithium reagents, with carboxylic acid derivatives is a fundamental C-C bond-forming reaction.[13] However, direct addition to common derivatives like acyl chlorides or esters is problematic as the initially formed ketone is often more reactive than the starting material, leading to the formation of a tertiary alcohol byproduct.[14][15]

The Weinreb Amide: A Self-Validating System

To circumvent this issue, N-methoxy-N-methylamides, known as Weinreb amides, are exceptionally useful electrophiles.[13][15] The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until the acidic workup. By the time the ketone is formed, all the organometallic reagent has been quenched, thus preventing over-addition. This makes the protocol a self-validating system for ketone synthesis.[15] The reaction of organometallics with nitriles is another effective strategy that stops at the ketone stage after hydrolysis of the intermediate imine.[13]

Field-Proven Experimental Protocol: Synthesis via Weinreb Amide
  • Grignard Formation: Prepare the arylmagnesium bromide (Aryl-MgBr) from the corresponding aryl bromide and magnesium turnings in anhydrous THF under a nitrogen atmosphere.

  • Setup: In a separate flame-dried flask under nitrogen, dissolve the long-chain Weinreb amide (1.0 eq) in anhydrous THF (10 mL/mmol).

  • Addition: Cool the Weinreb amide solution to -78 °C (dry ice/acetone bath). Add the prepared Grignard reagent (1.1 eq) dropwise via cannula or syringe.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude ketone is often of high purity but can be further purified by column chromatography if necessary.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on the specific target molecule, available starting materials, and required scale. The following table provides a comparative summary to guide the decision-making process.

Method Common Starting Materials Advantages Disadvantages Functional Group Tolerance
Friedel-Crafts Acylation Arene, Long-chain acyl chloride/anhydrideDirect, cost-effective, avoids rearrangementRequires strong Lewis acids, poor regioselectivity with substituted arenes, limited functional group tolerancePoor: Intolerant of bases, nucleophiles, and many activating/deactivating groups
Cross-Coupling Aryl halide/triflate, Arylboronic acid, Acyl chlorideExcellent functional group tolerance, mild conditions, high regioselectivityRequires pre-functionalized starting materials, expensive catalysts/ligands, potential toxicity of metalsExcellent: Tolerates esters, amides, nitriles, ethers, etc.[5]
Oxidation of Alcohols Secondary aryl alcoholHigh yields, clean reactions, avoids C-C bond formation stepsRequires synthesis of the precursor alcohol, some oxidants are toxic/hazardousGood to Excellent: Depends on the chosen oxidant; mild methods (DMP, Swern) are highly tolerant
Grignard/Organolithium Aryl halide, Long-chain Weinreb amide/nitrileHigh yields, avoids over-addition (with Weinreb amides), good for complex fragmentsRequires strictly anhydrous conditions, sensitive to acidic protons and electrophilic groupsPoor to Moderate: Incompatible with protic groups (OH, NH) and carbonyls
Visualization: Synthetic Route Decision Workflow

Decision_Tree Start Start: Synthesize Long-Chain Aryl Ketone Q1 Is the corresponding secondary alcohol available? Start->Q1 Q2 Are starting materials pre-functionalized (e.g., Ar-Br, Ar-B(OH)₂)? Q1->Q2 No Oxidation Use Oxidation Q1->Oxidation Yes Q3 Does the arene have sensitive functional groups? Q2->Q3 No CrossCoupling Use Cross-Coupling Q2->CrossCoupling Yes FC Use Friedel-Crafts Acylation Q3->FC No Grignard Consider Grignard/ Weinreb Amide Route Q3->Grignard Yes

Sources

Methodological & Application

Friedel-Crafts acylation protocol for 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(4-decylphenyl)ethanone via Friedel-Crafts Acylation

Introduction: The Enduring Power of a Classic Reaction

First discovered in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reaction is a cornerstone of organic synthesis, providing a robust method for forming carbon-carbon bonds on aromatic rings.[1][2] This family of reactions is broadly categorized into alkylations and acylations. While both are powerful, the Friedel-Crafts acylation offers distinct advantages, primarily the avoidance of carbocation rearrangements that can plague alkylations and the formation of a deactivated ketone product that prevents over-acylation.[2][3][4]

This application note provides a detailed protocol for the synthesis of this compound, a long-chain alkyl-aryl ketone. Such molecules are valuable intermediates in the synthesis of liquid crystals, surfactants, and pharmacologically active compounds. The protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations that ensure a successful and reproducible outcome.

Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The overall transformation involves the substitution of a hydrogen atom on the aromatic ring of decylbenzene with an acetyl group (CH₃CO-). This process can be understood in three primary stages:

  • Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, acetyl chloride, with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[2][5][6]

  • Electrophilic Attack: The electron-rich π system of the decylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][7] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The long decyl group is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para-position.

  • Restoration of Aromaticity: In the final step, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acetyl group.[1][6] This restores the stable aromatic system and regenerates the aluminum chloride catalyst. However, the newly formed ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[4][8] This complexation deactivates the product towards further acylation and necessitates the use of at least a stoichiometric amount of the catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[7]

Caption: The mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 20 mmol scale.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.Properties
DecylbenzeneC₁₆H₂₆218.384.37 g (5.0 mL)20.01.0Liquid, d=0.857 g/mL
Acetyl ChlorideC₂H₃ClO78.501.73 g (1.57 mL)22.01.1Liquid, d=1.104 g/mL, Corrosive
Aluminum ChlorideAlCl₃133.343.20 g24.01.2Solid, Corrosive, Reacts violently with water
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--Solvent, Volatile
Hydrochloric AcidHCl36.46~50 mL (6M)--For workup, Corrosive
Sat. Sodium BicarbonateNaHCO₃84.01~30 mL--For neutralization
BrineNaCl (aq)58.44~30 mL--For washing
Anhydrous MgSO₄/Na₂SO₄--~5 g--Drying agent
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • 50 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Ice-water bath

  • 250 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Step-by-Step Procedure

Workflow start Start: Assemble Dry Glassware under Inert Atmosphere setup Charge Flask with Decylbenzene, AlCl₃, and DCM start->setup cool Cool Mixture to 0-5 °C in Ice Bath setup->cool addition Add Acetyl Chloride Dropwise (via dropping funnel) cool->addition react Stir at 0 °C for 30 min, then at Room Temp for 2h addition->react quench Quench: Slowly Pour Reaction Mixture onto Ice/HCl react->quench extract Separate Layers. Extract Aqueous Layer with DCM quench->extract wash1 Combine Organic Layers. Wash with Water extract->wash1 wash2 Wash with Sat. NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry Organic Layer over Anhydrous MgSO₄ wash3->dry filter Filter off Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate end End: Obtain Crude Product (Purify if necessary) evaporate->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble the three-neck flask with the dropping funnel, condenser (topped with a drying tube), and a gas inlet for an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly oven-dried to remove any trace moisture.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (3.20 g). Add dichloromethane (30 mL) followed by decylbenzene (5.0 mL). Begin stirring the resulting slurry.

  • Cooling: Immerse the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C. The reaction is exothermic, and this initial cooling is critical for controlling the reaction rate.[9]

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.57 mL) in dichloromethane (20 mL) and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred, cooled slurry over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. A color change to deep orange or red is typically observed.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for another 2 hours to ensure the reaction goes to completion.

  • Quenching (Critical Step): Prepare a beaker containing crushed ice (approx. 100 g) and 50 mL of 6M hydrochloric acid. In a fume hood, very slowly and carefully pour the reaction mixture from the flask into the stirred ice/acid mixture. This step is highly exothermic and will release HCl gas. The acid hydrolyzes the aluminum-ketone complex.[10]

  • Extraction and Washing: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of dichloromethane (20 mL).[11] Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 50 mL of water

    • 30 mL of saturated sodium bicarbonate solution (to neutralize residual acid; be cautious of gas evolution)

    • 30 mL of brine (to aid in breaking emulsions and removing bulk water)[10][11]

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[11] Filter the mixture to remove the drying agent, and remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.

  • Purification and Characterization: The crude product, often an oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling: A Trustworthy Protocol

Scientific integrity demands a rigorous approach to safety. The reagents used in this protocol are hazardous and must be handled with appropriate care.

  • Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. It reacts violently with water, generating significant heat and toxic hydrogen chloride (HCl) gas.[12][13] Always handle in a fume hood, away from water, and wear gloves, safety goggles, and a lab coat.[14][15]

  • Acetyl Chloride: A corrosive and lachrymatory (tear-inducing) liquid. It also reacts with moisture. Handle exclusively in a fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Workup: The quenching step is particularly hazardous due to the violent, exothermic reaction and release of HCl gas. Perform this step slowly, with efficient stirring, and inside a fume hood.

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a flame-resistant lab coat.[14]

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from organicchemistrytutor.com. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

  • OChemOnline. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. ACS Publications. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(4-dodecylphenyl)- - Substance Details. Substance Registry Services. [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethylphenyl)-. NIST Chemistry WebBook. [Link]

  • University of Cape Town. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

  • Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(21), 3567-3574. [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet. [Link]

  • Terent'ev, A. O., et al. (2004). 2,2-Dichloro-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E, 60(11), o2086-o2087. [Link]

  • Mills-Robles, H. A., et al. (2016). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 1(6), x161794. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). FRIEDEL-CRAFT REACTION: A REVIEW. [Link]

  • ResearchGate. (2023). Synthesis of 4,4-diphenyl-3,4-dihydro-2H-1,4-thiasiline. [Link]

  • Lab Alley. (2023). Safety Data Sheet: Aluminum Chloride. [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]

  • Li, Y. T., et al. (2008). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Acta Crystallographica Section E, 64(Pt 11), o2282. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(4-decylphenyl)ethanone

This compound, also known as 4-decylacetophenone, is a key intermediate in the synthesis of various organic molecules with applications in the pharmaceutical and specialty chemical industries. Its long alkyl chain and reactive ketone functionality make it a versatile building block for creating complex molecular architectures. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable Friedel-Crafts acylation protocol. The information presented herein is intended to provide a practical framework for process development and scale-up, emphasizing safety, efficiency, and product purity.

Synthetic Strategy: The Friedel-Crafts Acylation of Decylbenzene

The most direct and industrially viable route to this compound is the Friedel-Crafts acylation of decylbenzene.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the benzene ring of decylbenzene, primarily at the para position due to the ortho-, para-directing effect of the decyl group.

The overall reaction is as follows:

Decylbenzene + Acetyl Chloride --(AlCl3)--> this compound + HCl

The choice of Friedel-Crafts acylation is underpinned by several key advantages for large-scale production:

  • High Selectivity: The decyl group strongly directs the incoming acetyl group to the para position, minimizing the formation of the ortho isomer and simplifying purification.

  • Monoacylation: The product, an aryl ketone, is deactivated towards further acylation, preventing polysubstitution and improving the yield of the desired product.[2][3]

  • Cost-Effective Reagents: The starting materials, decylbenzene and acetyl chloride, are commercially available and relatively inexpensive.

However, the traditional use of aluminum chloride (AlCl₃) as a catalyst presents challenges, including the need for stoichiometric amounts, its moisture sensitivity, and the generation of corrosive and environmentally challenging waste streams.[3][4] This protocol will address these challenges through careful process control and waste management strategies.

Process Chemistry and Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The mechanism can be summarized in the following steps:

  • Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form an acylium ion intermediate.

  • Electrophilic Attack: The electron-rich decylbenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).

  • Deprotonation and Aromatization: A base (such as AlCl₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acetyl_Chloride->Acylium_Ion + AlCl3 AlCl3 Aluminum Chloride (Lewis Acid) Decylbenzene Decylbenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Decylbenzene->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H+

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100 L scale production in a suitable glass-lined or corrosion-resistant reactor. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Materials and Equipment
Material/EquipmentSpecification
Reactor100 L glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
Addition Funnel20 L pressure-equalizing dropping funnel.
ScrubberCaustic scrubber for HCl gas neutralization.
Quench Tank200 L agitated vessel containing crushed ice and water.
Separatory Funnel200 L liquid-liquid extraction vessel.
Rotary EvaporatorIndustrial scale rotary evaporator.
Vacuum Distillation UnitFractional distillation unit capable of high vacuum.
Crystallization VesselJacketed crystallization vessel with agitator.
Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Decylbenzene218.4021.8 kg100
Acetyl Chloride78.508.6 kg (6.2 L)110
Aluminum Chloride (anhydrous)133.3414.7 kg110
Dichloromethane (DCM)84.9350 L-
Hydrochloric Acid (37%)36.46As required-
Sodium Bicarbonate (sat. sol.)84.01As required-
Brine (sat. sol.)-As required-
Anhydrous Sodium Sulfate142.042 kg-
Ethanol (95%)46.07As required-
Step-by-Step Procedure

1. Reaction Setup:

  • Ensure the reactor and all associated glassware are clean and thoroughly dried to prevent premature reaction of aluminum chloride.

  • Inert the reactor with dry nitrogen gas.

  • Charge the reactor with decylbenzene (21.8 kg, 100 mol) and dichloromethane (50 L).

  • Begin agitation and cool the reactor contents to 0-5 °C using the cooling jacket.

2. Catalyst Addition:

  • Under a nitrogen blanket, slowly and carefully add anhydrous aluminum chloride (14.7 kg, 110 mol) to the stirred solution. The addition should be portion-wise to control the initial exotherm.

  • Maintain the temperature between 0-10 °C during the addition.

3. Acetyl Chloride Addition:

  • Once the aluminum chloride is well-suspended, begin the dropwise addition of acetyl chloride (8.6 kg, 110 mol) from the addition funnel over a period of 2-3 hours.

  • Maintain the reaction temperature between 0-10 °C. The reaction is exothermic, and careful temperature control is crucial to minimize the formation of byproducts.

  • The off-gas (HCl) should be vented through a caustic scrubber.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 2-4 hours.

  • Monitor the reaction progress by taking small, quenched aliquots and analyzing them by Gas Chromatography-Flame Ionization Detection (GC-FID).[5] The reaction is considered complete when the decylbenzene peak area is less than 2% of the total peak area.

5. Reaction Quench:

  • Prepare a quench tank with crushed ice (50 kg) and water (50 L).

  • Slowly and carefully transfer the reaction mixture to the quench tank with vigorous stirring. This is a highly exothermic process, and the addition rate must be controlled to keep the quench temperature below 25 °C.

6. Workup and Extraction:

  • After the quench is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M Hydrochloric acid (2 x 20 L)

    • Saturated sodium bicarbonate solution (2 x 20 L) or until effervescence ceases.

    • Brine (1 x 20 L)

  • Dry the organic layer over anhydrous sodium sulfate (2 kg), stir for 1 hour, and then filter.

7. Solvent Removal:

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the dichloromethane.

8. Purification:

  • The crude this compound can be purified by one of the following methods:

    • Vacuum Distillation: Perform fractional distillation under high vacuum.[3][6][7] Collect the fraction boiling at the appropriate temperature and pressure for this compound. This method is effective for removing both lower and higher boiling impurities.

    • Crystallization: Dissolve the crude product in a minimal amount of hot ethanol (95%).[8][9][10][11] Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Analytical Characterization

The purity of the final product should be assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the product.[12][13][14]

  • ¹H and ¹³C NMR Spectroscopy: For structural elucidation.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Safety and Waste Management

Safety Precautions:

  • Aluminum Chloride: Highly corrosive and reacts violently with water.[3][10][15][16][17][18][19] Handle in a dry, inert atmosphere. Wear appropriate PPE, including a face shield, chemical-resistant gloves, and a lab coat.

  • Acetyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Dichloromethane: A suspected carcinogen. Use with adequate ventilation and appropriate PPE.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling and ventilation.

Waste Disposal:

  • The acidic aqueous waste from the workup should be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal in accordance with local regulations.[20]

  • The neutralized aqueous waste will contain aluminum salts, which may require further treatment before discharge.

  • Organic solvent waste should be collected and disposed of through a licensed waste management company.

Expert Insights and Troubleshooting

  • Moisture Control: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. Any moisture will deactivate the aluminum chloride catalyst and reduce the yield.

  • Temperature Control: Maintaining a low reaction temperature is critical for maximizing the yield of the desired para-isomer. Higher temperatures can lead to the formation of the ortho-isomer and other byproducts.

  • Catalyst Quality: The quality of the anhydrous aluminum chloride is crucial. Use a freshly opened container or a sublimed grade for best results.

  • Quenching Efficiency: Inefficient quenching can lead to the formation of byproducts. Ensure vigorous stirring and slow addition of the reaction mixture to the ice/water slurry.

Conclusion

The large-scale synthesis of this compound via Friedel-Crafts acylation of decylbenzene is a well-established and scalable process. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. Careful control of reaction parameters, particularly temperature and moisture, is paramount to achieving a successful and efficient synthesis.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride?. Retrieved from [Link]

  • Google Patents. (1943). Purification of ketones.
  • Google Patents. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Google Patents. (2020). Method for purification of 4-hydroxyacetophenone.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ChemBAM. Purification by fractional distillation. Retrieved from [Link]

  • Wikipedia. Chemical reactor. Retrieved from [Link]

  • Google Patents. (1977). Process for the disposal of aluminum containing waste materials.
  • ResearchGate. (2015, February 15). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Essential Chemical Industry. Chemical reactors. Retrieved from [Link]

  • National Institutes of Health. (2015, February 7). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 10). Role of ethanol in sodalite crystallization in an ethanol–Na2O–Al2O3–SiO2–H2O system. Retrieved from [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Jack Westin. Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Filson Filter. Chemical Reactors. Retrieved from [Link]

  • ResearchGate. GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

  • Rahul Engineering Global. Top Chemical Reactors Used in the Industry. Retrieved from [Link]

  • Sabancı University. General Chemical Procedures. Retrieved from [Link]

  • Google Patents. (1995). Method for crystallising lactulose.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]

  • EPCM Holdings. Chemical Reactors: Types and Operations. Retrieved from [Link]

Sources

Application Note: 1-(4-decylphenyl)ethanone as a Versatile Precursor for the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(4-decylphenyl)ethanone as a foundational precursor for designing and synthesizing calamitic (rod-shaped) liquid crystals. We present detailed, field-proven protocols for constructing two distinct classes of mesogens: Schiff bases and chalcone-esters. The causality behind experimental choices, from reagent selection to purification strategies, is thoroughly explained to empower researchers. Furthermore, this note details the essential characterization workflow, including spectroscopic and thermal analysis, required to validate molecular structures and identify liquid crystalline phases. This guide is intended to serve as a practical resource for chemists and material scientists venturing into the design of novel liquid crystalline materials.

Introduction to Calamitic Liquid Crystals and Molecular Design

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of crystalline solids and isotropic liquids.[1] Among the various classes, calamitic liquid crystals are distinguished by their elongated, rod-like molecular shape (mesogens).[2] This structural anisotropy is the cornerstone of their ability to self-assemble into ordered yet fluid phases, known as mesophases, such as the nematic and smectic phases.[3]

The design of a calamitic mesogen is a deliberate exercise in molecular engineering. A typical structure consists of three key components:[2]

  • A Rigid Core: Often composed of two or more aromatic or alicyclic rings, this unit provides the structural rigidity necessary for anisotropic alignment.

  • Flexible Terminal Chains: Typically alkyl or alkoxy groups, these chains impart fluidity and influence the transition temperatures and stability of the mesophases.

  • Linking Groups: These connect the rigid core units and can influence the molecule's overall linearity and electronic properties.

The precursor, This compound , is an exemplary starting material for calamitic liquid crystal synthesis. Its structure strategically combines a phenyl ring (a core component) and a flexible decyl (C10) chain. Crucially, its reactive acetyl group (-COCH₃) serves as a versatile chemical handle for elongating the rigid core through various condensation and coupling reactions, allowing for the systematic construction of diverse and novel mesogens.

Synthetic Pathways from this compound

The acetyl group of this compound is the primary site for synthetic elaboration. Below, we detail two robust and high-yielding pathways to construct calamitic liquid crystals.

Synthetic_Pathways precursor This compound (Precursor) protocol_a Protocol A: Schiff Base Condensation precursor->protocol_a protocol_b1 Protocol B (Step 1): Claisen-Schmidt Condensation precursor->protocol_b1 reagent_a + 4-Alkoxyaniline (e.g., 4-Butoxyaniline) reagent_a->protocol_a product_a Schiff Base Liquid Crystal (Imine Linkage) protocol_a->product_a Forms C=N bond reagent_b1 + 4-Hydroxybenzaldehyde reagent_b1->protocol_b1 intermediate_b Chalcone Intermediate protocol_b1->intermediate_b Forms C=C-C=O core protocol_b2 Protocol B (Step 2): Esterification intermediate_b->protocol_b2 reagent_b2 + Alkanoyl Chloride (e.g., Octanoyl Chloride) reagent_b2->protocol_b2 product_b Chalcone-Ester Liquid Crystal (Ester & Enone Linkages) protocol_b2->product_b Adds second tail

Figure 1: Synthetic routes from this compound.

Protocol A: Synthesis of a Schiff Base Liquid Crystal

Schiff base (or imine) formation is a direct condensation reaction that creates a robust C=N linkage, extending the rigid core of the mesogen.[4] This reaction is typically acid-catalyzed and proceeds with the removal of water.

Target Molecule Example: 4-((1-(4-decylphenyl)ethylidene)amino)phenyl butyl ether

Materials:

  • This compound

  • 4-Butoxyaniline

  • Toluene, anhydrous

  • Formic acid (catalytic amount)

  • Ethanol, absolute

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, combine this compound (1.0 eq) and 4-butoxyaniline (1.05 eq).

    • Causality: A slight excess of the aniline is used to ensure the complete consumption of the ketone precursor.

  • Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the reactants (approx. 30-40 mL). Add 2-3 drops of formic acid as a catalyst.

    • Causality: Toluene serves as an excellent solvent and forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which drives the equilibrium towards product formation. Formic acid protonates the ketone's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by recrystallization from absolute ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The desired product is soluble in hot ethanol but less soluble at room or colder temperatures, causing it to crystallize out while impurities remain in the solution.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol B: Synthesis of a Chalcone-Ester Liquid Crystal

This two-step pathway first constructs a chalcone core via a Claisen-Schmidt condensation, followed by an esterification to add a second flexible tail.[5][6] This approach creates molecules with a longer rigid core and potentially different terminal chains, offering greater tunability of mesomorphic properties.

Target Molecule Example: 4-(3-(4-decylphenyl)-3-oxoprop-1-en-1-yl)phenyl octanoate

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) solution (e.g., 50% aqueous)

  • Dilute hydrochloric acid (HCl)

Methodology:

  • Reactant Setup: In a flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol. Cool the mixture in an ice bath to 0-5 °C.

  • Base Addition: While stirring vigorously, slowly add the aqueous KOH solution dropwise, maintaining the low temperature. A color change and the formation of a precipitate are typically observed.

    • Causality: The strong base (KOH) deprotonates the α-carbon of the ketone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, then at room temperature overnight.

  • Workup and Isolation: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral. The chalcone product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry. This crude product is often pure enough for the next step.[7]

Step 2: Esterification of Chalcone Intermediate

Materials:

  • Crude chalcone from Step 1

  • Octanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

Methodology:

  • Reactant Setup: In a dry flask under a nitrogen atmosphere, dissolve the chalcone intermediate (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM. Add triethylamine (1.2 eq).

    • Causality: DCM is a good, inert solvent. Triethylamine is a base that neutralizes the HCl byproduct generated during the reaction, driving it to completion.

  • Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add octanoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates the disappearance of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute HCl, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The washing steps are critical for removing the base (TEA), unreacted acyl chloride (which hydrolyzes), and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8]

Characterization Workflow for Synthesized Compounds

A multi-technique approach is essential to confirm the chemical identity of the synthesized compound and to determine its liquid crystalline properties.[9][10]

Characterization_Workflow start Synthesized Compound struct_analysis Structural Confirmation start->struct_analysis thermal_analysis Mesophase Characterization start->thermal_analysis ftir FTIR Spectroscopy (Functional Groups) struct_analysis->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Molecular Skeleton) struct_analysis->nmr result Validated Structure & Identified Mesophase(s) ftir->result nmr->result dsc DSC (Transition Temps & Enthalpies) thermal_analysis->dsc pom Polarized Optical Microscopy (Phase Identification & Texture) thermal_analysis->pom dsc->result pom->result

Figure 2: Workflow for liquid crystal characterization.

Protocol: Structural Confirmation
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire a spectrum of the purified solid product.

    • Causality: This technique is used to verify the formation of key functional groups. For the Schiff base, look for the appearance of a C=N (imine) stretching band around 1625 cm⁻¹. For the chalcone-ester, confirm the presence of the C=O (ester) stretch around 1735 cm⁻¹ and the C=O (ketone) stretch around 1660 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: NMR provides detailed information about the molecular framework. In the ¹H NMR of the Schiff base, a characteristic singlet for the imine proton (-CH=N-) will appear. For all compounds, integration of the proton signals should correspond to the expected number of protons in different chemical environments, and the chemical shifts in the ¹³C spectrum will confirm the presence of all unique carbon atoms.

Protocol: Mesophase Characterization
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be: heat from 25 °C to 200 °C at 10 °C/min, hold for 2 minutes, cool to 25 °C at 10 °C/min, and reheat to 200 °C at 10 °C/min.

    • Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks on the thermogram.[11] The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Position the slide on a hot stage attached to a polarizing microscope.

    • Heat the sample slowly while observing it through the crossed polarizers.

    • Causality: Isotropic liquids appear dark under crossed polarizers, whereas liquid crystalline phases are birefringent and exhibit unique optical textures.[11] By correlating the temperatures at which these textures appear and disappear with the peaks observed in the DSC thermogram, the specific mesophases (e.g., nematic, smectic A) can be definitively identified.

Data Presentation: Representative Thermal Properties

The following table presents plausible thermal data for the example compounds synthesized via the protocols described above. This data is illustrative of what one might expect to find through DSC and POM analysis.

CompoundSynthetic RouteMesophase(s) Identified by POMPhase Transitions on 2nd Heating (°C) (DSC Data)
4-((1-(4-decylphenyl)ethylidene)amino)phenyl butyl etherProtocol A (Schiff Base)NematicCr ⟶ N: 75.8, N ⟶ I: 112.5
4-(3-(4-decylphenyl)-3-oxoprop-1-en-1-yl)phenyl octanoateProtocol B (Chalcone-Ester)Smectic A, NematicCr ⟶ SmA: 89.1, SmA ⟶ N: 130.4, N ⟶ I: 145.2

Cr = Crystal; SmA = Smectic A; N = Nematic; I = Isotropic Liquid

Applications and Outlook

The calamitic liquid crystals synthesized from this compound are foundational materials for a range of advanced applications. Their properties make them suitable for use in:

  • Display Technology: As components in liquid crystal display (LCD) mixtures.[12]

  • Smart Materials: In the fabrication of smart windows, where transparency can be controlled by an electric field.[3]

  • Drug Delivery: As structured vehicles for the controlled release of pharmaceuticals.[11][13]

The synthetic flexibility offered by the this compound precursor allows for systematic tuning of liquid crystalline properties. By varying the length of the terminal chains (e.g., using different alkoxyanilines or alkanoyl chlorides), researchers can precisely modulate the phase transition temperatures and the type of mesophase formed, tailoring the material for specific technological or biomedical applications.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applications. BenchChem.
  • TCI Chemicals. (n.d.). Liquid Crystal Materials. TCI Chemicals.
  • Al-Rawi, D. S., & Al-Dujaili, A. H. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 19(10), 16738–16753. [Link]

  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Liquid Crystal and their Applications.
  • ResearchGate. (2017). An overview of liquid crystals based on Schiff base compounds.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • Academia.edu. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices.
  • ResearchGate. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
  • SciSpace. (n.d.). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst.
  • National Institutes of Health. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Oriental Journal of Chemistry. (n.d.). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review.
  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
  • GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
  • Science Alert. (n.d.). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2013). Liquid Crystalline Phase & its Pharma Applications.
  • International Journal of Advanced Research. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.

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experimental setup for the synthesis of 4'-decylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4'-decylacetophenone via Friedel-Crafts Acylation

Introduction

4'-decylacetophenone is an aromatic ketone featuring a ten-carbon alkyl chain attached to an acetophenone core. This molecular structure makes it a valuable intermediate in the synthesis of various high-value organic compounds, including liquid crystals, surfactants, and pharmacologically active molecules. Its long alkyl chain imparts specific solubility and physicochemical properties that are desirable in materials science and drug development.

The most efficient and direct method for synthesizing 4'-decylacetophenone is the Friedel-Crafts acylation of decylbenzene. This classic electrophilic aromatic substitution reaction, first discovered by Charles Friedel and James Crafts in 1877, involves the introduction of an acyl group onto an aromatic ring.[1] The use of an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), generates a highly reactive acylium ion electrophile.[2]

A significant advantage of Friedel-Crafts acylation over the related alkylation is the avoidance of common side reactions. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further substitution, thus preventing polyacylation.[3] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often complicate Friedel-Crafts alkylations, leading to a more predictable and cleaner product profile.[2][4]

This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 4'-decylacetophenone, designed for researchers in organic synthesis, materials science, and medicinal chemistry.

Reaction Scheme

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through a well-established three-step mechanism involving an electrophilic aromatic substitution.

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), abstracts the chloride from acetyl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[5]

  • Electrophilic Attack: The π-electrons of the decylbenzene ring act as a nucleophile, attacking the acylium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][6]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 4'-decylacetophenone, complexed with AlCl₃. An aqueous workup is required to liberate the final product.[3][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Complex [CH₃COCl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium Acylium Ion (CH₃C=O⁺) + AlCl₄⁻ Complex->Acylium Decylbenzene Decylbenzene SigmaComplex Sigma Complex (Arenium Ion) Decylbenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + AlCl₄⁻ FinalProduct 4'-decylacetophenone ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )QuantityPurityNotes
DecylbenzeneC₁₆H₂₆218.380.050 mol (10.92 g)≥98%Substrate
Anhydrous Aluminum ChlorideAlCl₃133.340.060 mol (8.00 g)≥99% (Anhydrous)Catalyst; handle in a fume hood
Acetyl ChlorideCH₃COCl78.500.055 mol (4.32 g, 3.9 mL)≥99%Acylating agent; handle in a fume hood
Dichloromethane (DCM)CH₂Cl₂84.93~100 mLAnhydrousReaction solvent
Concentrated Hydrochloric AcidHCl36.46~15 mL~37%For workup
Saturated Sodium BicarbonateNaHCO₃84.01~40 mL-Aqueous solution for neutralization
Brine (Saturated NaCl)NaCl58.44~20 mL-Aqueous solution for washing
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent
Silica GelSiO₂60.08As needed230-400 meshFor column chromatography
Hexane / Ethyl Acetate--As neededHPLC GradeEluent for chromatography
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser

  • Calcium chloride (or other) drying tube

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel), chamber, and UV lamp

  • Standard glassware and personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

G start Start: Assemble Dry Glassware setup Reaction Setup - Add AlCl₃ and DCM to flask - Cool to 0°C start->setup addition1 Slow Addition of Acetyl Chloride - Add dropwise via funnel - Maintain 0-5°C setup->addition1 addition2 Slow Addition of Decylbenzene - Add dropwise via funnel - Maintain 0-5°C addition1->addition2 reaction Reaction - Remove ice bath - Stir at room temp for 1 hr - Monitor by TLC addition2->reaction quench Quench - Slowly pour mixture into ice/HCl reaction->quench workup Workup & Extraction 1. Separate layers 2. Extract aqueous with DCM 3. Combine organic layers quench->workup wash Wash Organic Layer - Sat. NaHCO₃ - Brine workup->wash dry Dry & Evaporate - Dry with MgSO₄ - Filter - Remove solvent via rotovap wash->dry purify Purification - Column Chromatography dry->purify characterize Characterization - NMR, IR, TLC purify->characterize end End: Obtain Pure Product characterize->end

Caption: Experimental workflow for the synthesis of 4'-decylacetophenone.

Reaction Setup
  • Causality: The reaction is highly sensitive to moisture, as aluminum chloride reacts violently with water, which would deactivate the catalyst.[7][8] All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or protected by drying tubes.

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a CaCl₂ drying tube.

  • Working in a fume hood, add anhydrous aluminum chloride (8.00 g) to the flask. Immediately add 40 mL of anhydrous dichloromethane (DCM).

  • Cool the stirred suspension to 0°C using an ice/water bath.

Reagent Addition
  • Causality: The formation of the acylium ion-Lewis acid complex is highly exothermic.[5] Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent excessive heat generation, and minimize potential side reactions.

  • Dissolve acetyl chloride (3.9 mL) in 10 mL of anhydrous DCM and add this solution to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • In a separate step, dissolve decylbenzene (10.92 g) in 10 mL of anhydrous DCM and add this solution to the same dropping funnel (after the acetyl chloride addition is complete).

  • Add the decylbenzene solution dropwise to the reaction mixture over 20-30 minutes, again maintaining a temperature of 0-5°C.

Reaction
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Develop the TLC plate in a 9:1 hexane/ethyl acetate mixture. The product spot should appear at a lower Rf value than the starting material (decylbenzene). The reaction is complete when the decylbenzene spot has disappeared or is very faint.

Quenching and Workup
  • Causality: The reaction is quenched by carefully pouring it into an ice/acid mixture. This hydrolyzes the aluminum chloride-ketone complex to liberate the product and dissolves the resulting aluminum salts (as AlCl₃) in the aqueous layer, facilitating separation.[5]

  • Prepare a beaker with approximately 50 g of crushed ice and 15 mL of concentrated HCl.

  • CRITICAL STEP: In a fume hood, very slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will release HCl gas.

  • Transfer the entire mixture to a 500 mL separatory funnel. Shake the funnel, venting frequently to release pressure.

  • Allow the layers to separate. Collect the bottom organic (DCM) layer.

  • Extract the aqueous layer twice more with 20 mL portions of DCM.

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 40 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; vent frequently).[5]

    • 20 mL of brine (to remove bulk water).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Purification
  • Filter off the drying agent by gravity filtration.

  • Remove the DCM solvent using a rotary evaporator to yield the crude product, which may be a yellowish oil or a low-melting solid.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: Start with pure hexane and gradually increase the polarity by adding ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane).

    • Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 4'-decylacetophenone as a colorless or pale yellow oil/solid.

Characterization

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.90 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • δ ~7.25 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

    • δ ~2.65 ppm (t, 2H): Methylene protons (-CH₂-) of the decyl chain attached to the benzene ring.

    • δ ~2.55 ppm (s, 3H): Methyl protons (-CH₃) of the acetyl group.

    • δ ~1.60 ppm (m, 2H): Methylene protons beta to the ring.

    • δ ~1.25 ppm (br s, 14H): Remaining methylene protons of the decyl chain.

    • δ ~0.88 ppm (t, 3H): Terminal methyl protons of the decyl chain.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~197.7 ppm: Carbonyl carbon (C=O).

    • δ ~149.5 ppm, ~135.5 ppm, ~128.8 ppm, ~128.6 ppm: Aromatic carbons.

    • δ ~36.0 ppm: Methylene carbon alpha to the ring.

    • δ ~31.9 ppm, ~31.5 ppm, ~29.6 ppm (multiple), ~29.3 ppm, ~22.7 ppm: Decyl chain carbons.

    • δ ~26.5 ppm: Acetyl methyl carbon.

    • δ ~14.1 ppm: Terminal methyl carbon of the decyl chain.

  • FT-IR (neat, cm⁻¹):

    • ~2925, 2855 cm⁻¹: C-H stretching of the alkyl chain.

    • ~1685 cm⁻¹: Strong C=O stretching of the aryl ketone.

    • ~1605, 1410 cm⁻¹: C=C stretching of the aromatic ring.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a fume hood, away from moisture, and wear appropriate PPE.[7][8][9][10]

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator (causes tearing). Reacts with water and alcohols. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.

  • Concentrated HCl: Highly corrosive and causes severe burns. Handle with extreme care.

References

  • Title: Condensation of 4-Methyl Acetophenone (2a) with Sugar Aldehyde 1 in... Source: ResearchGate URL: [Link]

  • Title: 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR spectrum of acetophenone Source: YouTube URL: [Link]

  • Title: Friedel-Crafts alkylation of benzene with a superacid catalyst Source: Digital Commons@ETSU URL: [Link]

  • Title: Aluminum Chloride - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Method for purification of 4-hydroxyacetophenone Source: Google Patents URL
  • Title: Friedel Crafts Acylation of Benzene Reaction Mechanism Source: YouTube URL: [Link]

  • Title: Safety Data Sheet: Aluminium chloride Source: Carl ROTH URL: [Link]

  • Title: Acetoacetic Ester Synthesis Reaction Mechanism Source: YouTube URL: [Link]

  • Title: General Procedure for Preparation of Olefins Source: The Royal Society of Chemistry URL: [Link]

  • Title: Material Safety Data Sheet - DCM Shriram Source: DCM Shriram URL: [Link]

  • Title: Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals Source: Google Patents URL
  • Title: Process for purifying 4-hydroxy-acetophenone Source: Google Patents URL
  • Title: Friedel-Crafts acylation of benzene Source: Chemguide URL: [Link]

  • Title: Chalcone Synthesis Mechanism-E2 vs E1cb Source: YouTube URL: [Link]

  • Title: Resacetophenone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction Source: Unknown Source URL: [Link]

  • Title: Method for purification of 4-hydroxyacetophenone Source: Google Patents URL
  • Title: Method for purification of 4-hydroxyacetophenone Source: Patsnap URL
  • Title: Synthesis of p-Methylacetophenone Source: YouTube URL: [Link]

  • Title: SAFETY DATA SHEET - Lab Alley Source: Lab Alley URL: [Link]

  • Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: The Friedel-Crafts Alkylation and Acylation of Benzene Source: MCC Organic Chemistry URL: [Link]

  • Title: Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate Source: Google Patents URL

Sources

Application Note: High-Purity Isolation of 1-(4-decylphenyl)ethanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-decylphenyl)ethanone, a long-chain alkyl aromatic ketone, using silica gel flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity samples of this compound for downstream applications. This guide details the underlying principles of the separation, systematic solvent system selection via Thin-Layer Chromatography (TLC), and a step-by-step column chromatography protocol. Additionally, it includes a troubleshooting guide to address common purification challenges.

Introduction

This compound is an aromatic ketone characterized by a polar acetophenone moiety and a long, nonpolar decyl tail. This amphipathic nature makes it a valuable intermediate in the synthesis of liquid crystals, surfactants, and pharmacologically active molecules. The purity of this compound is critical, as even minor impurities can significantly impact the performance and safety of the final products.

Column chromatography is a powerful technique for the purification of organic compounds.[1] The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[2] For nonpolar to moderately polar compounds like this compound, normal-phase chromatography with silica gel as the stationary phase is highly effective. The choice of the mobile phase, or eluent, is crucial for achieving optimal separation.[3]

This application note will guide the user through the logical and systematic steps to achieve high-purity this compound.

Physicochemical Properties and Chromatographic Considerations

The structure of this compound, with its C10 alkyl chain, renders it a significantly nonpolar compound. However, the ketone functional group provides a site for polar interactions with the silica gel stationary phase. Understanding this balance is key to selecting an appropriate solvent system. While specific experimental data for this compound is not widely published, we can infer its properties from shorter-chain analogs like 1-(4-ethylphenyl)ethanone and 1-(4-butoxyphenyl)ethanone.[4][5] The long decyl chain will dominate the molecule's overall low polarity.

The primary impurities in a typical synthesis of this compound may include unreacted starting materials (e.g., decylbenzene) and side-products from the acylation reaction. These impurities will likely have different polarities, enabling separation by column chromatography.

Part 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an optimal solvent system using TLC. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, which generally provides the best separation in column chromatography.[6]

Materials for TLC
  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., phosphomolybdic acid or potassium permanganate)

  • Solvents: n-hexane, ethyl acetate, dichloromethane

Protocol for TLC Solvent System Optimization
  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline.[7]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimization: Start with a very nonpolar eluent, such as 1-5% ethyl acetate in n-hexane, and gradually increase the polarity by increasing the percentage of ethyl acetate until the desired Rƒ is achieved.[8]

Part 2: Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of crude material.

Materials and Equipment
  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Silica gel for flash chromatography (230-400 mesh)[9]

  • Sand (acid-washed)

  • Eluent (optimized from TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Optimization (Determine Eluent) Pack Pack Column (Silica Gel Slurry) Load Load Sample (Dry or Wet Loading) Elute Elute with Solvent (Apply Pressure) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Purity Pure this compound Evaporate->Purity Final Product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Column Preparation:

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in separate test tubes or flasks.

    • If a gradient elution is necessary (as determined by TLC of the crude mixture showing spots with very different Rƒ values), gradually increase the polarity of the eluent. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate using the optimized solvent system.

    • Identify the fractions containing the pure product (single spot with the correct Rƒ).

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Separation Principle and Data

The separation of this compound from more nonpolar impurities (e.g., decylbenzene) and more polar impurities is based on their differential affinity for the polar silica gel stationary phase.

G cluster_column Silica Gel Column (Polar) Silica Silica Gel (Si-OH groups) Impurity1 Nonpolar Impurity (e.g., decylbenzene) Product This compound Impurity2 Polar Impurity ElutionOrder Elution Order: 1. Nonpolar Impurity 2. Product 3. Polar Impurity Interaction Interaction with Silica Gel: Weakest <----------------> Strongest

Caption: Principle of separation on a silica gel column.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography, providing good resolution.[9]
Mobile Phase (Eluent) n-Hexane / Ethyl AcetateA common and effective solvent system for compounds of moderate polarity.[6]
Initial Eluent Composition 1-5% Ethyl Acetate in n-HexaneDue to the long decyl chain, the compound is expected to be quite nonpolar.
Target Rƒ on TLC 0.2 - 0.4Provides optimal separation and a reasonable elution time in column chromatography.[6]
Purity Assessment TLC, ¹H NMR, GC-MSA combination of techniques ensures accurate determination of purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a different solvent system (e.g., dichloromethane/hexane).
Column was poorly packed.Ensure the silica gel is packed evenly without any cracks or air bubbles.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
Product Does Not Elute The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Tailing of Spots on TLC The compound may be interacting too strongly with the silica.Consider adding a small amount (e.g., 0.5%) of a more polar solvent like methanol or a few drops of triethylamine if the compound is basic.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using flash column chromatography. By following the systematic approach of TLC optimization followed by careful column packing and elution, researchers can consistently obtain this valuable chemical intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other long-chain alkyl aromatic compounds.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts? Retrieved from [Link]

  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Column chromatography | Chemical processes | MCAT | Khan Academy. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Column chromatography | Chemical processes | MCAT | Khan Academy. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-decylphenyl)ethanone is an organic compound characterized by a polar aromatic ketone head and a long, non-polar decyl tail. This amphipathic nature is common in molecules targeted for drug development and materials science, where purity is paramount. However, these same structural features present unique challenges during purification. The long alkyl chain can promote "oiling out"—a phenomenon where the compound separates as a liquid instead of forming a crystalline solid—and complicates solvent selection.

This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the methodology effectively. The protocols described herein are designed to be self-validating systems for achieving high-purity material suitable for downstream applications.

Part 1: The Foundational Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2][3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][4] When an impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution, and then allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[3] Ideally, impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration.[1]

The success of this technique hinges almost entirely on the choice of solvent. An ideal solvent for recrystallization should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures. [5]

  • Low dissolving power for the target compound at low temperatures. [4]

  • High or low dissolving power for impurities, ensuring they remain in the mother liquor or are left undissolved. [5]

  • Chemical inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[5]

  • Appropriate boiling point: The boiling point should be high enough to facilitate dissolution but generally lower than the melting point of the solute to prevent it from melting in the solvent.

For a molecule like this compound, its dual nature—a polar ketone and a non-polar alkyl chain—makes finding a single perfect solvent challenging. The ketone group suggests solubility in moderately polar solvents like acetone or ethanol, while the C10 chain favors non-polar solvents like hexanes or toluene.[6][7] This often necessitates the use of a mixed-solvent system to achieve the desired solubility gradient.

Part 2: Physicochemical Profile & Initial Considerations

While specific experimental data for this compound is not widely published, we can infer its properties from its structure and from data on analogous compounds like 1-(4-ethylphenyl)ethanone.[8][9]

PropertyEstimated Value / CharacteristicRationale & Implication for Recrystallization
Molecular Structure Aromatic ketone with a C10 alkyl chainThe molecule is largely non-polar. This suggests that non-polar or moderately polar solvents will be required. The long chain may cause the compound to crystallize poorly or "oil out".[6]
Physical State Likely a low-melting solid or waxy substance at room temperature.The long, flexible alkyl chain can disrupt efficient crystal packing, leading to a lower melting point compared to acetophenone.
Solubility Profile High solubility in non-polar solvents (e.g., hexane, toluene) and moderately polar solvents (e.g., acetone, ethyl acetate). Low solubility in highly polar solvents (e.g., water).A single solvent like ethanol or isopropanol might work, where solubility is high when hot and low when cold. Alternatively, a two-solvent system, such as dissolving in hot toluene and adding hexane as an anti-solvent, is a very strong candidate.[7]

Part 3: Experimental Protocol for Solvent System Selection

Before performing a bulk recrystallization, it is critical to identify a suitable solvent system through small-scale screening.

Objective: To identify a single solvent or a binary solvent pair that dissolves this compound when hot but yields solid crystals upon cooling.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of solvents (see table below)

  • Heat gun or sand bath

  • Pasteur pipettes

Suggested Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale
Hexane69Non-polarGood "anti-solvent" or may work as a single solvent due to the long alkyl chain.
Toluene111Non-polar (Aromatic)May dissolve the compound well due to aromatic interactions.[7] Often paired with hexane.
Acetone56Polar AproticA good solvent for ketones, may dissolve the compound too well at room temperature.[6]
Isopropanol (IPA)82Polar ProticOften provides a good solubility gradient for moderately non-polar compounds.
Ethanol78Polar ProticSimilar to IPA, a common choice for aromatic compounds.[10]
Ethyl Acetate77Moderately PolarAnother common solvent that may provide a suitable gradient.
Methanol65Polar ProticMay act as an anti-solvent if the compound is dissolved in a less polar solvent like DCM or ethyl acetate.[7]

(Data sourced from University of California, Riverside and Sigma-Aldrich)[11]

Methodology for Solvent Screening
  • Single Solvent Test: a. Place ~20 mg of the crude solid into a test tube. b. Add the first solvent dropwise at room temperature, swirling after each drop. c. If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent. d. If the solid is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath. f. Observe: A suitable single solvent will show a significant formation of crystalline precipitate. If the compound oils out or no crystals form, the solvent is likely unsuitable.

  • Binary Solvent (Mixed-Solvent) Test: a. Select a pair of miscible solvents where the target compound is soluble in one ("good" solvent) and insoluble in the other ("poor" or "anti-solvent"). A common pairing is Toluene (good) and Hexane (poor). b. Dissolve ~20 mg of the crude solid in the minimum amount of the "good" solvent at an elevated temperature. c. Add the "poor" solvent dropwise to the hot solution until persistent cloudiness (turbidity) is observed. d. Add a drop or two of the "good" solvent back into the hot solution until it becomes clear again. e. Allow the solution to cool slowly. f. Observe: This method often yields high-quality crystals when a single solvent fails.

Solvent Selection Logic

Solvent_Selection start Place ~20mg of crude solid in a test tube add_solvent Add solvent dropwise at Room Temperature start->add_solvent dissolves_rt Does it dissolve? add_solvent->dissolves_rt yes_rt Yes dissolves_rt->yes_rt Easily no_rt No dissolves_rt->no_rt Sparingly / No reject_solvent Reject Solvent for single-system use. Consider as 'good' solvent for binary system. yes_rt->reject_solvent heat_solvent Heat to boiling. Add minimum solvent to dissolve. no_rt->heat_solvent dissolves_hot Does it dissolve? heat_solvent->dissolves_hot yes_hot Yes dissolves_hot->yes_hot no_hot No dissolves_hot->no_hot cool_solution Cool slowly to RT, then in ice bath. yes_hot->cool_solution reject_insoluble Reject Solvent. Compound is too insoluble. no_hot->reject_insoluble crystals_form Do high-quality crystals form? cool_solution->crystals_form yes_crystals Yes crystals_form->yes_crystals no_crystals No (oils out or stays dissolved) crystals_form->no_crystals accept_solvent Solvent is Suitable! yes_crystals->accept_solvent reject_final Reject Solvent. Consider for binary system. no_crystals->reject_final

Caption: Decision flowchart for selecting a single recrystallization solvent.

Part 4: Master Protocol for the Recrystallization of this compound

This protocol assumes a suitable solvent (e.g., isopropanol) or solvent pair (e.g., toluene/hexane) has been identified from the screening process.

Safety Precautions: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle hot glassware with appropriate clamps and heat-resistant gloves.

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolution Place crude solid in flask. Add minimum hot solvent to dissolve. B 2. Hot Filtration (Optional) Filter solution while hot to remove insoluble impurities. A->B C 3. Cooling Allow solution to cool slowly and undisturbed to room temperature. B->C D 4. Further Cooling Place flask in an ice bath to maximize crystal yield. C->D E 5. Collection Collect crystals via vacuum filtration (Büchner funnel). D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum to remove all residual solvent. F->G

Caption: The seven key stages of the recrystallization process.

Step-by-Step Methodology
  • Dissolution of the Crude Solid: a. Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). b. Add a boiling chip or a magnetic stir bar. c. Heat your chosen solvent in a separate beaker on a hot plate. d. Add a small portion of the hot solvent to the flask containing the solid. Heat the flask on the hot plate while stirring or swirling.[10] e. Continue adding the hot solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[4]

  • Removal of Insoluble Impurities (Hot Filtration): a. This step is only necessary if you observe insoluble material (e.g., dust, inorganic salts) in your hot solution. b. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. c. Keep both the solution and the receiving flask hot to prevent premature crystallization. d. Pour the hot solution through the filter paper as quickly as possible. e. Rinse the first flask and the filter paper with a very small amount of hot solvent to recover any remaining product.

  • Crystallization via Slow Cooling: a. Cover the mouth of the flask with a watch glass or loosely plugged foil. b. Remove the flask from the heat source and place it on a surface where it will not be disturbed (e.g., a cork ring). c. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Rapid cooling can trap impurities.

  • Maximizing Yield: a. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.

  • Collection of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. b. Place the funnel on a filter flask connected to a vacuum source. c. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. d. Turn on the vacuum and pour the crystallized mixture into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing the Crystals: a. With the vacuum still on, wash the crystals on the filter paper with a minimal amount of ice-cold solvent. This removes any adhering mother liquor that contains dissolved impurities. b. Using too much washing solvent, or solvent that is not cold, will dissolve some of your product and reduce the yield.

  • Drying the Purified Product: a. Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. b. Transfer the semi-dry crystals to a watch glass. c. Dry the crystals completely in a vacuum oven at a temperature well below the compound's melting point. d. Once dry, determine the final mass and calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value (if available) or the crude material. A pure compound should have a sharp, narrow melting point range.

Part 5: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. The solution is too concentrated.Lower the temperature at which you dissolve the solute. Re-heat the oil/solvent mixture and add more solvent before cooling again, very slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Upon Cooling Too much solvent was used. The solution is not sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[10] Add a "seed crystal" of the pure compound. If all else fails, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
Low Recovery / Low Yield Too much solvent was used. The crystals were washed with solvent that was not cold. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used for dissolution. Always use ice-cold solvent for washing. Ensure all glassware for hot filtration is pre-heated. Cool the filtrate in an ice bath for a longer period to maximize precipitation.
Colored Impurities Remain The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a very small amount, as it can also adsorb the target compound.

Conclusion

The successful recrystallization of this compound is an exercise in managing its dual chemical nature. Due to its long alkyl chain, a carefully selected solvent system—often a binary mixture like toluene/hexane—and a controlled, slow cooling rate are paramount to prevent oiling out and to promote the formation of pure, well-defined crystals. By following the systematic approach of solvent screening, applying the master protocol, and utilizing the troubleshooting guide, researchers can reliably obtain high-purity material essential for the rigorous demands of scientific research and development.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-ethylphenyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Reddit discussion on r/Chempros. Go-to recrystallization solvent mixtures. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Available at: [Link]

  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S. Patent and Trademark Office.
  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]

  • Sanford, R. A., & Friedman, B. S. (1957). U.S. Patent No. 2,810,769. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit discussion on r/chemistry. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

  • Kresge, C. T., et al. (1995). U.S. Patent No. 5,401,896. Washington, DC: U.S. Patent and Trademark Office.
  • University of Sherbrooke. Guide for crystallization. Available at: [Link]

  • ResearchGate Discussion. How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. In: Education in Chemistry. Available at: [Link]

  • Unknown. SOP: CRYSTALLIZATION. Available at: [Link]

  • Avdeef, A., et al. (1991). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research, 8(9), 1145-1153. Available at: [Link]

  • Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 13(2), 97-129. Available at: [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 635. Available at: [Link]

  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available at: [Link]

  • Chad's Prep. (2021, March 17). 18.7 Retrosynthesis with Aromatic Compounds | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Aakash Institute. Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2,4-dihydroxyphenyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(4-ethylphenyl)-. Available at: [Link]

  • Jee, S. Chemistry Crystallization. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1,2-diphenyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2,4-dimethylphenyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • University of California, Riverside. Common Organic Solvents: Table of Properties. Available at: [Link]

  • Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Chalcones from 1-(4-decylphenyl)ethanone and Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel chalcone derivatives via the Claisen-Schmidt condensation of 1-(4-decylphenyl)ethanone with various substituted benzaldehydes. Chalcones, as precursors to flavonoids and isoflavonoids, represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a long alkyl chain, such as a decyl group, on one of the phenyl rings can significantly modulate the lipophilicity of the resulting chalcone, potentially enhancing its bioavailability and therapeutic efficacy. These application notes offer detailed experimental protocols, mechanistic insights, and characterization guidelines to facilitate the synthesis and evaluation of these novel compounds in a research and drug development setting.

Introduction: The Therapeutic Promise of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids.[4] Their versatile chemical scaffold allows for a wide array of substitutions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities.[5][6] The enone functionality within the chalcone backbone is a key pharmacophore, rendering these molecules active against various diseases.[1] Chalcones have demonstrated compelling potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents.[2][3][5][6]

The strategic incorporation of a lipophilic decyl group onto the acetophenone precursor, this compound, is designed to enhance the molecule's interaction with biological membranes, a critical factor in drug absorption and distribution. This guide details the synthesis of a series of these novel chalcones, providing researchers with the necessary protocols to explore their potential in medicinal chemistry and drug discovery.

The Claisen-Schmidt Condensation: A Reliable Path to Chalcone Synthesis

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an acetophenone and a benzaldehyde.[7][8] This crossed aldol condensation is highly efficient for generating the α,β-unsaturated ketone core of chalcones.[9] The reaction can be catalyzed by bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and can be performed in solution or under solvent-free conditions.[7][10][11][12]

Mechanistic Rationale

The reaction proceeds through the formation of an enolate ion from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone. The choice of a strong base like NaOH or KOH is crucial for the efficient deprotonation of the α-carbon of the acetophenone, driving the reaction forward.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of chalcones from this compound and various substituted benzaldehydes.

General Workflow for Chalcone Synthesis and Characterization

The overall process from starting materials to a fully characterized chalcone is outlined below.

Chalcone_Synthesis_Workflow Reactants This compound + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (NaOH or KOH, Ethanol) Reactants->Reaction Workup Acidification & Filtration Reaction->Workup Crude_Product Crude Chalcone Workup->Crude_Product Purification Recrystallization (e.g., Ethanol) Crude_Product->Purification Pure_Product Pure Chalcone Purification->Pure_Product Characterization Characterization (TLC, MP, NMR, IR, MS) Pure_Product->Characterization

Figure 1: General workflow for the synthesis and characterization of chalcones.

Protocol 1: Solution-Phase Synthesis in Ethanol

This protocol is a robust and widely used method for chalcone synthesis.[11][13]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted benzaldehyde in a minimal amount of 95% ethanol.[14]

  • While stirring the solution at room temperature, slowly add a solution of 3.0 equivalents of NaOH or KOH in a small amount of water.[11]

  • Continue stirring the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2).[1][13]

  • Upon completion of the reaction (disappearance of the starting materials), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[15]

  • A solid precipitate of the crude chalcone should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any inorganic salts.[1]

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.[1][10]

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach minimizes solvent waste and can lead to high yields in a shorter reaction time.[10][12]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Solid NaOH or KOH pellets

  • Mortar and pestle

  • Cold distilled water

Procedure:

  • In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of the substituted benzaldehyde, and 1.0 equivalent of solid NaOH or KOH.[1][10]

  • Grind the mixture vigorously with a pestle for 10-20 minutes. The mixture will likely become a paste and may solidify.[10]

  • After grinding, add cold distilled water to the mortar to quench the reaction and solidify the product.[16]

  • Collect the solid product by suction filtration and wash with copious amounts of water.

  • Recrystallize the crude product from 95% ethanol to yield the pure chalcone.[1]

Characterization of Synthesized Chalcones

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcones.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[1][10]

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.[1]

  • Infrared (IR) Spectroscopy: Key characteristic peaks include the C=O stretching of the α,β-unsaturated ketone (typically around 1650 cm⁻¹) and the C=C stretching of the alkene bond.[8][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the aromatic protons, the vinylic protons of the enone system, and the decyl chain protons.[15][17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized chalcone.

Expected Products and Reaction Parameters

The following table summarizes the expected chalcone products from the reaction of this compound with various substituted benzaldehydes and provides a general overview of expected reaction outcomes.

Substituted Benzaldehyde Expected Product Name Anticipated Yield Range Notes on Substituent Effects
Benzaldehyde1-(4-decylphenyl)-3-phenylprop-2-en-1-one70-90%Electron-neutral substituent, generally good yield.
4-Chlorobenzaldehyde1-(4-decylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one75-95%Electron-withdrawing group can enhance the reactivity of the aldehyde.[11]
4-Methoxybenzaldehyde1-(4-decylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one60-80%Electron-donating group may slightly decrease the reactivity of the aldehyde.[19]
3-Nitrobenzaldehyde1-(4-decylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one80-95%Strong electron-withdrawing group significantly enhances aldehyde reactivity.
4-(Dimethylamino)benzaldehyde1-(4-decylphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one50-70%Strong electron-donating group can reduce aldehyde reactivity.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or the amount of catalyst. Ensure the starting materials are pure. For the solvent-free method, more vigorous and prolonged grinding may be necessary.

  • Incomplete Reaction: If TLC indicates the presence of starting materials after the recommended reaction time, gently heating the reaction mixture (e.g., to 40-50 °C) may drive the reaction to completion.

  • Purification Difficulties: The long decyl chain may increase the solubility of the chalcones in organic solvents. If recrystallization is challenging, column chromatography on silica gel may be required for purification.[1]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide and potassium hydroxide are corrosive. Handle with care and avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle in a well-ventilated fume hood.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and characterization of novel chalcones derived from this compound. The versatility of the Claisen-Schmidt condensation allows for the creation of a diverse library of these lipophilic chalcones, opening avenues for the exploration of their therapeutic potential in various drug discovery programs. The enhanced lipophilicity imparted by the decyl chain may lead to compounds with improved pharmacokinetic profiles, making this class of chalcones particularly interesting for further biological evaluation.

References

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). [Link]

  • ResearchGate. (n.d.). Synthesis of chalcones using NaOH. [Link]

  • Rizvi, S. U. M., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(13), 3906. [Link]

  • Barbera, A. M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(17), 11696-11704. [Link]

  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. [Link]

  • Obafemi, T. A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Physics: Conference Series, 2190, 012017. [Link]

  • The Royal Society of Chemistry. (2022). Synthesis of chalcone. [Link]

  • NPTEL - Special Lecture Series. (2021, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube. [Link]

  • Green Chemistry Teaching and Learning Community. (2023, October 31). Solvent-Free Synthesis of Chalcones. [Link]

  • ResearchGate. (2021). synthesis and pharmacological applications of chalcones- a review. [Link]

  • UNIMAS Institutional Repository. (2022). Synthesis and Characterization of Chalcone Derived Heterocyclic Compounds and Their Biological Activities. [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]

  • National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

  • National Institutes of Health. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

  • Tyler Johns. (2021, April 21). Synthesis of Substituted Chalcones [Video]. YouTube. [Link]

  • JETIR. (2020). A Study on the Synthesis, Characterisation of Chalcone moiety. Journal of Emerging Technologies and Innovative Research, 7(11). [Link]

Sources

Application Notes & Protocols: 1-(4-decylphenyl)ethanone as a Novel Solution-Processable Dielectric for Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-OE-260122-01

Abstract: This document provides a comprehensive technical guide for researchers on the synthesis, characterization, and application of 1-(4-decylphenyl)ethanone as a potential organic gate dielectric material for flexible, solution-processed organic field-effect transistors (OFETs). While not a conventional semiconductor, its molecular structure—featuring a polarizable aromatic ketone core and a long, solubilizing alkyl chain—presents a unique opportunity for creating low-cost, high-capacitance dielectric layers. We present detailed, field-proven protocols for its synthesis via Friedel-Crafts acylation, its complete physicochemical characterization, and its integration into a bottom-gate, top-contact OFET architecture.

Scientific Rationale & Strategic Overview

The advancement of organic electronics hinges on the development of a complete portfolio of functional materials, including semiconductors, conductors, and dielectrics. The gate dielectric is a critical component of an OFET, as its properties directly govern the device's operating voltage, capacitance, and the crucial semiconductor-dielectric interface where charge transport occurs.[1][2] Inorganic dielectrics like SiO₂ are robust but require high-temperature vacuum deposition, limiting their use in flexible, low-cost electronics.[3]

This compound presents an intriguing alternative. Its key molecular features are:

  • Aromatic Ketone Core: The carbonyl group (C=O) introduces a significant dipole moment, which can contribute to a high dielectric constant (high-k). A high-k dielectric allows for strong capacitive coupling at lower gate voltages, enabling low-power device operation.[4][5]

  • Decyl Chain (C₁₀H₂₁): This long, nonpolar alkyl chain imparts excellent solubility in common organic solvents. This is a prerequisite for low-cost, large-area fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.[6]

  • Small Molecule Nature: As a well-defined small molecule, it offers the potential for high purity and batch-to-batch reproducibility, which can be a challenge for polymeric dielectrics.[7]

This guide, therefore, positions this compound not as the active semiconductor, but as a critical enabling material: a solution-processable organic gate dielectric.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable route to synthesize this compound is the Friedel-Crafts acylation of decylbenzene.[8][9][10] This electrophilic aromatic substitution attaches an acetyl group predominantly at the para-position due to the steric hindrance of the long decyl chain.

Reaction Scheme

G cluster_0 Reactants cluster_1 Catalyst & Solvent cluster_2 Product Decylbenzene Decylbenzene Reaction_Point + Decylbenzene->Reaction_Point AcetylChloride Acetyl Chloride (or Acetic Anhydride) AcetylChloride->Reaction_Point Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction_Point Solvent Dichloromethane (DCM) Solvent->Reaction_Point Product This compound Reaction_Point->Product 0 °C to RT G cluster_0 Device Fabrication Workflow A 1. Substrate Cleaning (ITO-coated glass) B 2. Dielectric Solution Prep (10 mg/mL in Toluene) A->B Hydrophilic Surface C 3. Spin-Coat Dielectric (e.g., 3000 rpm, 60s) B->C D 4. Anneal Dielectric Film (e.g., 80 °C, 30 min) C->D Remove Solvent, Improve Packing E 5. Deposit Semiconductor (e.g., Thermal Evaporation of Pentacene) D->E Form Dielectric/Semiconductor Interface F 6. Deposit S/D Electrodes (Thermal Evaporation of Gold) E->F Define Channel G 7. OFET Characterization F->G

Sources

Application Notes and Protocols: 1-(4-decylphenyl)ethanone as a Lipophilic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 1-(4-decylphenyl)ethanone as a key intermediate in pharmaceutical research and development. While not a widely documented precursor for specific commercial drugs, its unique structural features—a reactive ketone functional group and a long, lipophilic decyl chain—make it a valuable building block for creating novel chemical entities with tailored pharmacokinetic profiles. These notes offer detailed protocols, mechanistic insights, and a discussion of the strategic incorporation of this intermediate in drug discovery programs, particularly for targeting lipophilic biological environments.

Introduction: The Strategic Value of Lipophilicity in Drug Design

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key parameter that influences a molecule's ability to cross biological membranes. The incorporation of a long alkyl chain, such as the decyl group in this compound, can significantly increase the lipophilicity of a molecule. This strategic modification can be employed to:

  • Enhance Membrane Permeability: Facilitate the passage of a drug across the lipid bilayers of cell membranes, which can be crucial for reaching intracellular targets.

  • Modulate Protein Binding: Influence the extent to which a drug binds to plasma proteins, thereby affecting its free concentration and duration of action.

  • Target Lipophilic Pockets: Enable stronger binding to the hydrophobic pockets of target proteins or receptors.

  • Influence Formulation and Drug Delivery: The lipophilic nature of derivatives can be advantageous in the development of lipid-based drug delivery systems, such as liposomes or liquid crystals, which can improve solubility and bioavailability.[1][2]

The presence of the ketone functional group in this compound provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds.[3]

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of decylbenzene.[4][5] This electrophilic aromatic substitution reaction involves the reaction of decylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of decylbenzene. The decyl group is an ortho-, para-directing group, leading to a mixture of isomers. However, due to steric hindrance from the bulky decyl group, the para-substituted product, this compound, is generally the major product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Decylbenzene Decylbenzene SigmaComplex Arenium Ion (Sigma Complex) Decylbenzene->SigmaComplex + Acylium Ion AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃C=O]⁺ AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product - H⁺ HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ (regenerated) SigmaComplex->AlCl3_regen

Caption: Friedel-Crafts Acylation Workflow.

Detailed Laboratory Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
Decylbenzene218.4121.84 g0.1098%
Acetyl Chloride78.508.64 g (7.85 mL)0.1199%
Aluminum Chloride (anhydrous)133.3414.67 g0.1199.9%
Dichloromethane (anhydrous)84.93200 mL->99.8%
1M Hydrochloric Acid-100 mL--
Saturated Sodium Bicarbonate-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-10 g--

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add a solution of acetyl chloride (8.64 g, 0.11 mol) in anhydrous dichloromethane (50 mL) to the suspension via the dropping funnel with vigorous stirring over 30 minutes.

  • Addition of Decylbenzene: After the addition of acetyl chloride is complete, add a solution of decylbenzene (21.84 g, 0.10 mol) in anhydrous dichloromethane (50 mL) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and 1M HCl (100 mL).

  • Workup: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash successively with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.

Analytical Characterization

Proper characterization of the synthesized this compound is crucial to ensure its purity and structural integrity before its use in subsequent synthetic steps.

Technique Expected Observations
¹H NMR Aromatic protons in the para-substituted pattern (two doublets), a singlet for the methyl protons of the acetyl group, a triplet for the methyl group of the decyl chain, and multiplets for the methylene protons of the decyl chain.
¹³C NMR A signal for the carbonyl carbon downfield (around 200 ppm), signals for the aromatic carbons, and signals for the carbons of the decyl and methyl groups.[3]
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹ for an aryl ketone.[3][6]
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (C₁₈H₂₈O, MW: 260.42). Characteristic fragmentation patterns would include cleavage at the acyl-aryl bond and fragmentation of the decyl chain.[7]

Applications in Pharmaceutical Synthesis: A Gateway to Lipophilic Scaffolds

This compound is a versatile intermediate that can be elaborated into a variety of more complex molecules. The ketone functionality is a key reactive site for the construction of diverse pharmacophores.

Synthetic_Applications cluster_reactions Key Transformations cluster_products Potential Pharmaceutical Scaffolds Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Reductive_Amination Reductive Amination (e.g., with an amine and NaBH₃CN) Start->Reductive_Amination Alpha_Halogenation α-Halogenation (e.g., with NBS) Start->Alpha_Halogenation Condensation Condensation Reactions (e.g., Aldol, Claisen-Schmidt) Start->Condensation Alcohol Secondary Alcohol Reduction->Alcohol Amine Chiral Amines Reductive_Amination->Amine Functionalized_Ketone α-Functionalized Ketones Alpha_Halogenation->Functionalized_Ketone Heterocycle Chalcones & Heterocycles Condensation->Heterocycle

Caption: Potential Synthetic Transformations of this compound.

Protocol: Reduction to 1-(4-decylphenyl)ethanol

The reduction of the ketone to a secondary alcohol introduces a chiral center and a hydroxyl group that can be further functionalized.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
This compound260.422.60 g0.01>98%
Sodium Borohydride (NaBH₄)37.830.45 g0.01299%
Methanol32.0450 mL->99.8%
1M Hydrochloric Acid-20 mL--
Ethyl Acetate88.11100 mL->99.5%

Procedure:

  • Dissolution: Dissolve this compound (2.60 g, 0.01 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (0.45 g, 0.012 mol) portion-wise over 15 minutes with stirring.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3 hours. Monitor by TLC.

  • Quenching and Workup: Carefully add 1M HCl (20 mL) to quench the reaction. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Further Synthetic Potential
  • Reductive Amination: The ketone can be converted to a primary, secondary, or tertiary amine through reductive amination, a common reaction in the synthesis of many pharmaceuticals.

  • α-Functionalization: The α-carbon to the ketone can be halogenated and subsequently substituted with various nucleophiles to introduce diverse functional groups.

  • Condensation Reactions: Aldol or Claisen-Schmidt condensations can be employed to form α,β-unsaturated ketones (chalcones), which are precursors to a wide range of heterocyclic compounds with potential biological activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, safety precautions should be based on those for similar long-chain alkyl aryl ketones.[8][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, yet likely underutilized, lipophilic building block in pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation and the versatility of its ketone functionality provide a robust platform for the generation of novel, drug-like molecules. The incorporation of the decyl chain offers a powerful tool for medicinal chemists to fine-tune the lipophilicity and ADME properties of lead compounds. The protocols and insights provided in this document are intended to empower researchers to explore the full potential of this intermediate in the discovery and development of new therapeutic agents.

References

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Bader, A. R. (1976). Intramolecular Friedel-Crafts Reactions.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Caring Sunshine. (n.d.). Phenyl alkyl ketones. Retrieved from [Link]

  • Clark, J. (2016). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

  • LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Mishra, V., & S, Y. V. (2014). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 76(3), 185–194.
  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link]

  • Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292–3292.
  • Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(4-ethylphenyl)-. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(4-dodecylphenyl)-. Substance Registry Services. [Link]

  • Vavia, P. R., & Noolkar, S. B. (2013). Liquid Crystals Pharmaceutical Application: A Review. International Journal of Pharmaceutical Sciences and Research, 4(8), 2893-2903.

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Application Note: A Protocol for the Complete Assignment of ¹H and ¹³C NMR Spectra of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, systematic protocol for the unambiguous assignment of all proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) signals of 1-(4-decylphenyl)ethanone. This molecule, comprising an acetyl group, a para-substituted benzene ring, and a long alkyl chain, presents a representative case for structural elucidation of substituted aromatic ketones. The protocol herein is designed for researchers, scientists, and professionals in drug development and materials science, emphasizing a logical workflow from one-dimensional (1D) to two-dimensional (2D) NMR techniques. By integrating foundational NMR principles with advanced spectroscopic methods such as COSY, HSQC, and HMBC, this guide ensures a self-validating and accurate assignment of the molecular structure.

Introduction

This compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its molecular structure, featuring distinct aromatic and aliphatic regions, provides an excellent model for demonstrating the power of modern NMR spectroscopy in structural elucidation. Accurate assignment of its NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical properties. This application note moves beyond a simple listing of steps, delving into the causality behind the experimental choices and providing a comprehensive framework for tackling similar analytical challenges.

The fundamental principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure.[1][2] For a molecule like this compound, we can predict distinct regions in the ¹H and ¹³C NMR spectra corresponding to the acetyl group, the aromatic ring, and the decyl chain.

Predicted ¹H and ¹³C NMR Chemical Shifts

While an experimental spectrum is the gold standard, predicted chemical shifts based on established increments and data from analogous structures provide a crucial starting point for the assignment process. The following tables summarize the expected chemical shift ranges for the protons and carbons in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton LabelMultiplicityPredicted Chemical Shift (δ, ppm)Rationale
H-a (CH₃-C=O)Singlet2.5 - 2.6Acetyl protons adjacent to a carbonyl group.
H-b (Ar-H)Doublet7.8 - 8.0Aromatic protons ortho to the electron-withdrawing acetyl group.
H-c (Ar-H)Doublet7.2 - 7.4Aromatic protons meta to the acetyl group and ortho to the decyl group.
H-d (Ar-CH₂)Triplet2.6 - 2.8Methylene protons benzylic to the aromatic ring.
H-e (-(CH₂)₈-)Multiplet1.2 - 1.6Methylene protons in the bulk of the alkyl chain.
H-f (CH₃-alkyl)Triplet0.8 - 0.9Terminal methyl protons of the alkyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)197 - 200Carbonyl carbon of a ketone.[3]
C-2 (C-acetyl)135 - 137Quaternary aromatic carbon attached to the acetyl group.
C-3 (Ar-C)128 - 130Aromatic carbons ortho to the acetyl group.
C-4 (Ar-C)128 - 129Aromatic carbons meta to the acetyl group.
C-5 (C-alkyl)148 - 150Quaternary aromatic carbon attached to the decyl chain.
C-6 (CH₃-C=O)26 - 27Methyl carbon of the acetyl group.
C-7 (Ar-CH₂)35 - 36Benzylic carbon of the decyl chain.
C-8 to C-15 (-(CH₂)₈-)22 - 32Methylene carbons of the decyl chain.[4]
C-16 (CH₃-alkyl)14Terminal methyl carbon of the decyl chain.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the acquisition and interpretation of a comprehensive NMR dataset for the complete structural assignment of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Ensure the solvent is free from impurities that could interfere with the spectrum.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1][2]

Acquisition of 1D NMR Spectra
  • ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key Parameters:

      • Spectral Width: 0-12 ppm.

      • Number of Scans: 8-16 scans are usually sufficient.

      • Relaxation Delay (d1): 1-2 seconds.

    • Initial Analysis:

      • Identify the number of distinct proton signals.

      • Analyze the integration of each signal to determine the relative number of protons.

      • Examine the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons (n+1 rule).

  • ¹³C{¹H} NMR Spectrum:

    • Acquire a proton-decoupled carbon-13 spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

    • Key Parameters:

      • Spectral Width: 0-220 ppm.

      • Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.[5]

      • Relaxation Delay (d1): 2-5 seconds.

    • Initial Analysis:

      • Count the number of carbon signals to confirm the presence of all expected carbons in the molecule.

      • Compare the observed chemical shifts with the predicted values to make preliminary assignments.

Acquisition of 2D NMR Spectra for Unambiguous Assignment

Two-dimensional NMR experiments are essential for establishing connectivity between atoms and confirming the assignments made from 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Interpretation: Cross-peaks in the COSY spectrum indicate which protons are neighbors. This is invaluable for tracing out the spin systems of the decyl chain and confirming the ortho-coupling in the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 (horizontal) axis with a carbon signal on the F1 (vertical) axis. This allows for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).

    • Interpretation: Cross-peaks in the HMBC spectrum reveal correlations between protons and carbons that are not directly bonded. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the protons of the acetyl methyl group (H-a) should show a correlation to the carbonyl carbon (C-1) and the aromatic carbon to which the acetyl group is attached (C-2).

Data Interpretation and Assignment Workflow

The following workflow provides a logical sequence for interpreting the acquired NMR data to achieve a complete and validated assignment.

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Final Assignment A Acquire ¹H NMR C Preliminary ¹H Assignment (Integration, Multiplicity) A->C B Acquire ¹³C{¹H} NMR D Preliminary ¹³C Assignment (Chemical Shift) B->D E Acquire ¹H-¹H COSY C->E G Acquire ¹H-¹³C HMBC F Acquire ¹H-¹³C HSQC D->F H Confirm Alkyl Chain Connectivity (COSY) E->H I Assign Protonated Carbons (HSQC) F->I J Assign Quaternary Carbons and Confirm Fragments (HMBC) G->J K Complete & Validated Structural Assignment H->K I->K J->K

Caption: Workflow for NMR peak assignment of this compound.

Step-by-Step Assignment Logic:
  • Acetyl Group (Protons 'a' and Carbon '6'):

    • The ¹H NMR spectrum will show a sharp singlet at ~2.5-2.6 ppm integrating to three protons.

    • The ¹³C NMR spectrum will have a signal at ~26-27 ppm.

    • The HSQC spectrum will show a cross-peak correlating these two signals.

  • Aromatic System (Protons 'b', 'c' and Carbons '2', '3', '4', '5'):

    • The ¹H NMR will display two doublets in the aromatic region (~7.2-8.0 ppm), each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring.

    • The COSY spectrum will show a cross-peak between these two doublets, confirming their ortho relationship.

    • The HSQC spectrum will correlate the downfield aromatic protons (H-b) to their corresponding carbons (C-3) and the upfield aromatic protons (H-c) to their carbons (C-4).

    • The HMBC spectrum is key for assigning the quaternary carbons. The acetyl protons (H-a) will show a correlation to the aromatic carbon C-2. The benzylic protons (H-d) will show correlations to the aromatic carbon C-5.

  • Decyl Chain (Protons 'd', 'e', 'f' and Carbons '7' to '16'):

    • The ¹H NMR will show a triplet for the benzylic protons (H-d) at ~2.6-2.8 ppm.

    • A large, complex multiplet in the region of ~1.2-1.6 ppm will correspond to the bulk of the methylene protons (H-e).

    • A triplet at ~0.8-0.9 ppm will be due to the terminal methyl group (H-f).

    • The COSY spectrum will show correlations from H-d to the adjacent methylene protons, and a chain of correlations through the alkyl chain, terminating at the methyl group.

    • The HSQC spectrum will correlate each proton signal of the decyl chain to its directly attached carbon.

    • The HMBC spectrum will show correlations that confirm the attachment of the decyl chain to the aromatic ring (e.g., from H-c to C-7).

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is readily achievable through a systematic application of 1D and 2D NMR techniques. This protocol provides a robust and self-validating workflow that leverages the strengths of each experiment to build a complete and accurate picture of the molecular structure. The principles and methodologies outlined in this application note are broadly applicable to the structural elucidation of a wide range of organic molecules, making it a valuable resource for researchers in various scientific disciplines.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Charisiadis, P., et al. (2014). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 19(10), 15993-16017.
  • Chemistry LibreTexts. (2025). 13.2: The Chemical Shift. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of NMR shifts: a review. Retrieved from [Link]

  • De la Cruz, J. N., et al. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Products Chemistry & Research, 4(3).
  • University of California, Davis. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0058144). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Decylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the acylation of decylbenzene. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction yields and ensuring the integrity of your results.

Introduction: The Nuances of Acylating Long-Chain Alkylbenzenes

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring.[1][2] When acylating decylbenzene, the goal is typically to introduce an acyl group to the phenyl ring, a critical step in the synthesis of various surfactants, liquid crystals, and pharmaceutical intermediates. While the fundamental mechanism is well-understood, the presence of the long, electron-donating decyl chain introduces specific considerations that can significantly impact reaction efficiency and product purity.

This guide provides a structured approach to troubleshooting and optimizing the Friedel-Crafts acylation of decylbenzene, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the Friedel-Crafts acylation of decylbenzene in a question-and-answer format, providing both the probable cause and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely culprits?

Answer: Low yields in the acylation of decylbenzene can stem from several factors, often related to the deactivation of the catalyst or suboptimal reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any trace of water in your reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is best practice to handle AlCl₃ in a glovebox.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not catalytic quantities.[4][5] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.[2][4]

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent. In some cases, a slight excess of the catalyst (e.g., 1.1-1.2 equivalents) can be beneficial.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require heating to overcome the activation energy.[3] Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.

  • Poor Reagent Purity: The purity of decylbenzene and the acylating agent (e.g., acetyl chloride, acetic anhydride) is crucial. Impurities can react with the catalyst or interfere with the desired reaction pathway.[3]

    • Solution: Use high-purity, anhydrous reagents. If necessary, distill the decylbenzene and the acylating agent before use.

Question 2: I'm observing the formation of multiple products in my reaction mixture. What's causing this?

Answer: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the activating nature of the decyl group can still lead to the formation of undesired isomers.[6]

  • Isomer Formation: The decyl group is an ortho-, para-director. Therefore, acylation can occur at the ortho and para positions of the benzene ring. Steric hindrance from the long decyl chain generally favors para-substitution.

    • Solution: The choice of solvent can influence the ortho/para ratio. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene can sometimes favor the para isomer. Additionally, running the reaction at lower temperatures may increase para-selectivity.

  • Polysubstitution: Although the acyl group is deactivating, preventing further acylation, highly reactive starting materials or harsh reaction conditions can sometimes lead to diacylation.[5][7]

    • Solution: Use a molar ratio of decylbenzene to the acylating agent that is greater than or equal to 1:1. Avoid excessively high temperatures and prolonged reaction times.

Question 3: The reaction starts, but then seems to stop, leaving a significant amount of starting material. Why?

Answer: This issue often points to catalyst deactivation during the reaction.

  • Catalyst Complexation: As mentioned, the ketone product forms a complex with the Lewis acid catalyst.[2][4] If the amount of catalyst is insufficient, the reaction will halt once all the "free" catalyst has been complexed.

    • Solution: Ensure you are using a stoichiometric amount of the Lewis acid catalyst.

  • Presence of Lewis Bases: Functional groups that can act as Lewis bases, such as amines (-NH₂) or alcohols (-OH), will complex with the Lewis acid catalyst and deactivate it.[4][8]

    • Solution: Ensure your starting materials and solvent are free from such functional groups. If your decylbenzene is synthesized from a precursor containing these groups, ensure it is rigorously purified.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid catalyst besides AlCl₃?

A1: Yes, other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ can be used.[8] However, AlCl₃ is generally the most reactive and widely used for Friedel-Crafts acylation. The choice of catalyst can sometimes influence the regioselectivity and yield, so it may be worth screening other Lewis acids if you are facing challenges with AlCl₃.

Q2: What is the best solvent for the acylation of decylbenzene?

A2: The choice of solvent is critical. Inert solvents that do not react with the catalyst are preferred. Commonly used solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[4] For decylbenzene, a solvent that can effectively dissolve the long-chain alkylbenzene is important. Dichloromethane is often a good starting point. In some cases, using an excess of the aromatic reactant (decylbenzene) can serve as the solvent.

Q3: How can I be sure my reaction is being conducted under anhydrous conditions?

A3: To ensure anhydrous conditions, all glassware should be oven-dried at >120°C for several hours and then cooled in a desiccator or under a stream of inert gas. Use septa and syringes for transferring liquids. A drying tube filled with a desiccant (e.g., CaCl₂) can be used to protect the reaction from atmospheric moisture.

Q4: Is it possible to introduce a straight-chain alkyl group longer than two carbons without rearrangement?

A4: While Friedel-Crafts alkylation is prone to carbocation rearrangements, Friedel-Crafts acylation is not.[9][10] The acylium ion intermediate is resonance-stabilized and does not rearrange.[9][11] Therefore, to obtain a straight-chain alkylbenzene, you can perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction).[5][9]

Experimental Protocol: A Step-by-Step Guide to a High-Yield Acylation of Decylbenzene

This protocol provides a robust starting point for the acylation of decylbenzene with acetyl chloride.

Materials:

  • Decylbenzene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube. Purge the entire apparatus with dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.

  • Addition of Decylbenzene: After the addition of acetyl chloride is complete, add decylbenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, it can be gently heated to reflux.[6]

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[12] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.[12]

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by water, and finally brine.[12]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired acylated decylbenzene.

Key Parameters for Optimization

ParameterRecommendationRationale
Catalyst Loading 1.1 - 1.2 equivalentsTo compensate for complexation with the ketone product.[2][4]
Temperature 0°C for addition, then RT or refluxTo control the initial exotherm and then drive the reaction to completion.[3]
Solvent Anhydrous DichloromethaneInert solvent that provides good solubility for reactants.[4]
Reactant Ratio 1:1 Decylbenzene:Acylating AgentTo minimize potential side reactions.
Reaction Time Monitor by TLC/GCTo avoid prolonged reaction times that can lead to byproducts.

Visualizing the Workflow

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Reagents (Decylbenzene, Acyl-Cl, AlCl3, Solvent) setup Assemble Apparatus (Inert Atmosphere) reagents->setup moisture Moisture Contamination reagents->moisture glassware Oven-Dried Glassware glassware->setup addition Sequential Addition (0°C) setup->addition reaction Reaction Progression (RT or Reflux) addition->reaction insufficient_catalyst Insufficient Catalyst addition->insufficient_catalyst monitoring Monitor (TLC/GC) reaction->monitoring quench Quench (Ice/HCl) reaction->quench side_reactions Side Reactions reaction->side_reactions monitoring->reaction Optimize Time/ Temp extract Extraction quench->extract wash Washing extract->wash dry Drying & Solvent Removal wash->dry purify Purification (Distillation/Chromatography) dry->purify product High-Yield, Pure Product purify->product

Caption: Workflow for Friedel-Crafts Acylation of Decylbenzene.

References

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). Available at: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available at: [Link]

  • ResearchGate. Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers | Request PDF. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018-05-07). Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Reddit. Friedel-Crafts reactions with Deactivating groups. (2022-12-17). Available at: [Link]

  • Digital Commons@ETSU. Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022-05-04). Available at: [Link]

  • UCLA. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-01-16). Available at: [Link]

  • YouTube. Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. (2021-03-29). Available at: [Link]

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. Available at: [Link]

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identifying side products in the synthesis of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-decylphenyl)ethanone

Welcome to the technical support resource for the synthesis of this compound. This guide is tailored for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the identification and mitigation of common side products. The following question-and-answer format provides in-depth troubleshooting advice grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction produced a mixture of isomers. How can I identify the unintended ortho-isomer and prevent its formation?

A1: Understanding Isomer Formation

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of decylbenzene.[1][2] In this electrophilic aromatic substitution reaction, the decyl group is an ortho-, para-directing activator. While the para-product is sterically favored and generally predominates, the formation of the ortho-isomer, 1-(2-decylphenyl)ethanone, is a common side reaction.[3]

Identification:

Distinguishing between the ortho- and para- isomers can be accomplished using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region is most informative. The desired para-isomer will show two distinct doublets (an AA'BB' system), each integrating to 2H. The ortho-isomer will display a more complex multiplet pattern in the aromatic region due to the different electronic environments of the four aromatic protons.

    • ¹³C NMR: The number of aromatic signals can be diagnostic. The para-isomer, due to its symmetry, will show fewer aromatic carbon signals than the less symmetric ortho-isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While both isomers will have the same molecular weight, they will likely have different retention times on a GC column.[4] Fragmentation patterns in the mass spectrum might also show subtle differences, although this is not always definitive for structural isomers.[4]

Prevention and Mitigation:

Controlling the regioselectivity of the acylation is key to minimizing the formation of the ortho-isomer.

  • Steric Hindrance: Employing a bulkier Lewis acid catalyst can increase the steric barrier for ortho-acylation, thereby favoring the formation of the para-product.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the reaction is more likely to be under thermodynamic control, favoring the more stable para-isomer.[5]

Isomer Expected ¹H NMR (Aromatic Region) Notes
This compound (Para) Two doublets, each integrating to 2HSymmetrical pattern
1-(2-decylphenyl)ethanone (Ortho) Complex multiplet pattern, integrating to 4HAsymmetrical pattern
Q2: I'm observing products with a higher molecular weight than expected. What could be the cause?

A2: The Problem of Polyacylation

The formation of higher molecular weight byproducts often points to polyacylation, where more than one acetyl group is added to the aromatic ring.[6] Although the acetyl group is deactivating, which makes a second acylation less favorable, it can still occur under certain conditions, especially if the starting decylbenzene is highly activated.[7][8]

Causality:

The first acylation product, this compound, is less nucleophilic than the starting decylbenzene.[9] However, if the reaction conditions are too harsh (e.g., high temperature, excess acylating agent, or highly active catalyst), a second acylation can occur. The most likely polyacylated products would be 1,1'-(decyl-1,4-phenylene)bis(ethan-1-one) isomers.

Troubleshooting Steps:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of decylbenzene to acetyl chloride. An excess of the acylating agent will drive the reaction towards polyacylation.

  • Order of Addition: Add the acetyl chloride slowly to the mixture of decylbenzene and Lewis acid. This maintains a low concentration of the electrophile, minimizing the chance of a second acylation on the product.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of polyacylated products.

Q3: My final product seems to contain rearranged alkyl chains. Is this possible and how can I avoid it?

A3: Alkyl Group Isomerization

While Friedel-Crafts acylation is known for the stability of the acylium ion which prevents rearrangements of the acyl group, the alkyl group on the benzene ring can be susceptible to isomerization under the strong Lewis acid conditions of the reaction.[10][11] This is more commonly associated with Friedel-Crafts alkylation, but can occur during acylation if conditions are not carefully controlled.[12]

Mechanism of Isomerization:

The Lewis acid (e.g., AlCl₃) can abstract a hydride ion from the decyl chain, leading to the formation of a secondary carbocation. This carbocation can then rearrange to a more stable carbocation before the alkyl group reattaches to the same or another aromatic ring.

Prevention:

  • Choice of Lewis Acid: Use a milder Lewis acid, such as FeCl₃ or ZnCl₂, which is less likely to promote alkyl chain isomerization.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for efficient acylation. Higher temperatures can provide the activation energy needed for isomerization.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the strong Lewis acid.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Decylbenzene Decylbenzene Product This compound Decylbenzene->Product Friedel-Crafts Acylation Acylium Acylium Ion (CH₃CO⁺) Acylium->Product Ortho 1-(2-decylphenyl)ethanone Acylium->Ortho Polyacylated Polyacylated Products Acylium->Polyacylated Isomerized Isomerized Alkylbenzene Products

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the starting material (decylbenzene) and the reaction mixture on the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The product, being a ketone, will be more polar than the starting material and will have a lower Rf value.

Protocol 2: GC-MS Analysis for Product Identification
  • Sample Preparation: Dilute a small sample of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Injection: Use a split injection mode.

    • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ions of the expected product and side products (e.g., m/z 50-500).

  • Data Analysis: Identify the peaks corresponding to the desired product and any isomers or polyacylated byproducts based on their retention times and mass spectra.[4][13][14]

G cluster_tlc TLC Insights cluster_gcms GC-MS Insights cluster_nmr NMR Insights start Reaction Mixture Analysis tlc TLC Monitoring start->tlc Quick Check gcms GC-MS Analysis start->gcms Separation & MW nmr NMR Spectroscopy start->nmr Structural ID tlc_result Rf Values: Product < Starting Material tlc->tlc_result gcms_result1 Retention Times: Isomers may separate gcms->gcms_result1 gcms_result2 Mass Spectra: Confirm MW of products gcms->gcms_result2 nmr_result1 ¹H NMR: Distinguish ortho/para nmr->nmr_result1 nmr_result2 ¹³C NMR: Confirm isomer structures nmr->nmr_result2

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Guella, G., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 53(10), 964-972. Retrieved from [Link]

  • Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Doubtnut. (2023, July 24). Statement-1:Polyacylation in benzene does not occur during Friedal Craft's acylation. Statement... [Video]. YouTube. Retrieved from [Link]

  • McGuire, S. E., & Nicks, G. E. (1971). Isomerizations accompanying friedel‐crafts alkylations of benzene by detergent range alkylating agents. Journal of the American Oil Chemists' Society, 48(12), 872–875. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

Sources

troubleshooting common issues in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who rely on this cornerstone of C-C bond formation. We move beyond textbook examples to address the practical, real-world challenges that can arise during your experiments. Here, we diagnose common problems, explain the underlying mechanistic reasons for these issues, and provide robust, field-proven solutions.

Section 1: Foundational Principles & Key Distinctions

Before troubleshooting, it's crucial to understand the fundamental differences between the two main types of Friedel-Crafts reactions. Many issues arise from selecting the wrong type of reaction for a specific synthetic target.

Q1: What is the critical difference between Friedel-Crafts Alkylation and Acylation?

A1: The core difference lies in the electrophile generated and the reactivity of the resulting product.

  • Friedel-Crafts Alkylation utilizes an alkyl halide (or alkene/alcohol) and a Lewis acid to generate a carbocation electrophile. This reaction attaches an alkyl group to the aromatic ring.

  • Friedel-Crafts Acylation employs an acyl halide or anhydride with a Lewis acid to form a resonance-stabilized acylium ion. This process attaches an acyl (ketone) group to the ring.

This distinction is not merely academic; it has profound practical consequences for reaction outcomes, particularly concerning rearrangements and the potential for multiple substitutions.

Section 2: Troubleshooting Alkylation Reactions

Friedel-Crafts alkylation is a powerful tool, but it is notoriously prone to several side reactions that can complicate product profiles and reduce yields.

Q2: I'm trying to synthesize n-propylbenzene from benzene and 1-chloropropane, but my main product is isopropylbenzene. What is happening and how do I fix it?

A2: This is a classic and highly common problem known as carbocation rearrangement .

The Causality: The reaction proceeds through a carbocation intermediate. The Lewis acid (e.g., AlCl₃) abstracts the chloride from 1-chloropropane, initially forming a primary carbocation (CH₃CH₂CH₂⁺).[1] This primary carbocation is highly unstable. To achieve a lower energy state, it rapidly undergoes a 1,2-hydride shift , where a hydrogen atom with its pair of electrons moves from the adjacent carbon to the positively charged carbon.[2] This rearrangement transforms the unstable primary carbocation into a more stable secondary carbocation, which then alkylates the benzene ring, yielding the branched isomer, isopropylbenzene, as the major product.[1][2]

G cluster_rearrangement Carbocation Rearrangement Mechanism P_Carbocation Primary Carbocation (Unstable) S_Carbocation Secondary Carbocation (More Stable) P_Carbocation->S_Carbocation 1,2-Hydride Shift Product Isopropylbenzene (Observed Product) S_Carbocation->Product Electrophilic Attack Benzene Benzene

Caption: Mechanism of carbocation rearrangement in F-C alkylation.

Troubleshooting & Solution:

Directly preventing this rearrangement in an intermolecular alkylation is nearly impossible. The most robust and widely accepted solution is a two-step Acylation-Reduction sequence.

  • Friedel-Crafts Acylation: React benzene with propanoyl chloride (CH₃CH₂COCl) and AlCl₃. The resulting electrophile is an acylium ion ([CH₃CH₂C=O]⁺). This ion is resonance-stabilized and does not undergo rearrangement .[3][4] This step will cleanly produce propiophenone (ethyl phenyl ketone).

  • Reduction: The ketone product from the acylation step is then reduced to the desired straight-chain alkyl group. Two common methods are:

    • Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) and strong hydrochloric acid.

    • Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH).

This two-step pathway reliably yields the desired n-propylbenzene, circumventing the rearrangement issue entirely.[5]

Q3: My alkylation reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I control the reaction to favor monosubstitution?

A3: This issue is known as polyalkylation or over-alkylation .

The Causality: An alkyl group is an electron-donating group (activating) . When the first alkyl group is added to the benzene ring, the product (alkylbenzene) is now more electron-rich, and therefore more nucleophilic, than the starting material (benzene).[6] Consequently, the alkylated product reacts faster with the electrophile than the initial substrate, leading to multiple additions.[2][7]

Troubleshooting & Solutions:

  • Stoichiometric Control (Excess Aromatic): The most common laboratory-scale solution is to use a large excess of the aromatic substrate relative to the alkylating agent.[2] By Le Châtelier's principle, this increases the probability that the electrophile will encounter a molecule of the starting material rather than the activated product, favoring mono-alkylation.

  • Switch to Acylation: As a definitive alternative, perform a Friedel-Crafts acylation. The acyl group is an electron-withdrawing group (deactivating) . Once the first acyl group is on the ring, the product is significantly less reactive than the starting material, effectively shutting down any further substitutions.[4][8] If the alkyl product is desired, the resulting ketone can be reduced as described in Q2.

Section 3: General Troubleshooting for Alkylation & Acylation

Some issues are common to both reaction types and relate more to reactants, catalysts, and conditions.

Q4: My reaction is not proceeding, or the yield is extremely low. I'm recovering mostly starting material. What are the likely causes?

A4: Low or no conversion can be traced back to several key factors. Use the following diagnostic workflow.

G Start Low / No Yield Check_Catalyst 1. Check Catalyst Activity Start->Check_Catalyst Check_Substrate 2. Check Aromatic Substrate Check_Catalyst->Check_Substrate Catalyst OK Sol_Catalyst Solution: - Use fresh, anhydrous AlCl₃ - Dry solvent & glassware Check_Catalyst->Sol_Catalyst Moisture? Old? Check_Conditions 3. Check Reaction Conditions Check_Substrate->Check_Conditions Substrate OK Sol_Substrate Solution: - Reaction incompatible with substrate - Modify or protect group Check_Substrate->Sol_Substrate Deactivated? Basic? Sol_Conditions Solution: - Increase temperature - Increase reaction time Check_Conditions->Sol_Conditions Too cold? Too short?

Caption: Diagnostic workflow for low conversion in Friedel-Crafts reactions.

  • Inactive Catalyst: The most frequent culprit is a deactivated Lewis acid catalyst.

    • Cause: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. They react aggressively with atmospheric moisture, hydrolyzing and losing their catalytic activity.[1]

    • Solution: Always use a fresh, unopened bottle of the Lewis acid or a properly stored (desiccated) portion. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

  • Incompatible Aromatic Substrate: Friedel-Crafts reactions have significant substrate limitations.

    • Cause (Deactivation): The reaction will fail if the aromatic ring is substituted with one or more strongly electron-withdrawing (deactivating) groups, such as -NO₂, -CF₃, -SO₃H, or -C=O.[3][6] These groups reduce the nucleophilicity of the ring to the point where it will not attack the electrophile.

    • Cause (Lewis Basic Groups): The reaction also fails on rings containing basic amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups.[9] The lone pair on the nitrogen or oxygen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst, effectively poisoning it.[7][10] This complexation also places a positive charge on the atom adjacent to the ring, deactivating it further.

    • Solution: If your substrate is deactivated, a Friedel-Crafts reaction may not be the appropriate synthetic route. For substrates with -NH₂ or -OH groups, these must be protected before the reaction (e.g., as an amide or ether) and deprotected afterward.

  • Insufficient Catalyst (Acylation):

    • Cause: In Friedel-Crafts acylation, the ketone product is a Lewis base and coordinates strongly with the AlCl₃ catalyst.[3] This forms a stable complex that is not catalytically active.

    • Solution: For acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst must be used to account for this product inhibition. The reaction is technically "promoted" by AlCl₃ rather than "catalyzed" in the truest sense.

Table 1: Comparison of Common Lewis Acid Catalysts
CatalystRelative ActivityKey Applications & Notes
AlCl₃ Very HighThe most common and reactive catalyst. Prone to causing rearrangements and side reactions. Very moisture sensitive.[7]
FeCl₃ HighA good, slightly milder alternative to AlCl₃. Often used in industrial processes.[3]
BF₃ ModerateOften used with alcohols and alkenes as alkylating agents. Can be easier to handle (gas or etherate complex).[7]
Zeolites Variable (Solid Acid)Used extensively in industrial-scale alkylations (e.g., ethylbenzene synthesis). Shape-selective and reusable.[11]

Section 4: Experimental Protocols

Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

This protocol provides a reliable method for the acylation of benzene, a key step in the workaround for carbocation rearrangement.

Materials:

  • Anhydrous Benzene (Solvent and reactant)

  • Propanoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM, optional solvent)

  • Ice, Water, 5% HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser (all oven-dried)

  • Magnetic stirrer, heating mantle, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous benzene (e.g., 1.2 equivalents) and anhydrous AlCl₃ (1.1 equivalents). Cool the mixture in an ice bath to 0-5 °C.

  • Reagent Addition: Dissolve propanoyl chloride (1.0 equivalent) in a small amount of anhydrous benzene or DCM and add it to the addition funnel.

  • Reaction: Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Warm to RT: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC/GC-MS analysis shows consumption of the starting material.

  • Quench: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. An exothermic reaction with the evolution of HCl gas will occur.

  • Workup: Transfer the mixture to a separatory funnel. Add 5% HCl (aq) and separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude propiophenone. The product can be further purified by vacuum distillation or chromatography.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

optimizing reaction conditions for 1-(4-decylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-decylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we will move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

Overview of Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of decylbenzene. This electrophilic aromatic substitution reaction involves treating decylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2] The long decyl chain is an ortho-, para-directing group, but due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.

While the reaction appears straightforward, several factors can significantly impact its success, including catalyst activity, reaction conditions, and potential side reactions. This guide will address the most common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low or no yield in this reaction?

A1: The most frequent culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[3] AlCl₃ is extremely hygroscopic and reacts vigorously with water. This not only consumes the catalyst but also introduces HCl, which can complicate the reaction. It is imperative to use anhydrous conditions, including flame-dried glassware, anhydrous solvents, and freshly opened or purified reagents.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially if the reaction temperature is too high or the reaction time is excessively long.[4][5][6] The most likely side products are di-acylated decylbenzene isomers. Another possibility is the cleavage of the decyl group under harsh conditions, leading to the acylation of benzene or other shorter-chain alkylbenzenes if they are present as impurities.

Q3: Why does the reaction require a stoichiometric amount of AlCl₃?

A3: The product, this compound, is a ketone. The lone pair of electrons on the carbonyl oxygen can coordinate with the Lewis acid catalyst (AlCl₃), forming a stable complex.[3][7][8] This complex deactivates the catalyst, preventing it from participating in further acylations. Therefore, at least a stoichiometric amount of the catalyst is required to ensure the reaction goes to completion. Using a slight excess (e.g., 1.1-1.2 equivalents) is often beneficial.

Q4: Can I use a different Lewis acid besides AlCl₃?

A4: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[6] However, AlCl₃ is generally the most effective for acylating unactivated aromatic rings. The choice of catalyst can influence the reaction rate and selectivity, and milder catalysts may require higher temperatures or longer reaction times.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Product Yield
Symptom Possible Cause Recommended Action
Reaction fails to initiate (no product formation).Inactive Catalyst: Moisture has deactivated the AlCl₃.[3]Ensure all glassware is rigorously dried. Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst in a glovebox or under a positive pressure of inert gas (N₂ or Ar).
Deactivated Substrate: The decylbenzene starting material is impure or contains deactivating groups.Purify the decylbenzene by distillation before use. Confirm its purity by ¹H NMR and GC-MS.
The reaction starts but stalls, resulting in a low yield.Insufficient Catalyst: The product-catalyst complex has consumed all the available AlCl₃.[7][8]Use at least 1.1 equivalents of AlCl₃ relative to the acetylating agent.
Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy.While the initial addition should be done at a low temperature (0-5 °C) to control the exothermic reaction, allow the mixture to slowly warm to room temperature and stir for several hours. Gentle heating (40-50 °C) may be required, but monitor for side product formation.
A significant amount of starting material remains after an extended reaction time.Poor Mixing: Inefficient stirring can lead to localized depletion of reagents.Use a mechanical stirrer for larger-scale reactions to ensure the reaction mixture is homogeneous.
Problem 2: Impure Product
Symptom Possible Cause Recommended Action
Multiple spots on TLC, with some at a higher Rf than the product.Polysubstitution: The reaction conditions are too harsh, leading to the addition of more than one acetyl group.[4][5][6]Maintain a low reaction temperature, especially during the addition of the acetylating agent. Avoid prolonged reaction times.
Isomer Formation: While para is the major product, some ortho isomer may form.The ortho and para isomers can often be separated by column chromatography on silica gel.
The product is a dark, tarry substance.Decomposition: The reaction temperature was too high, causing polymerization or decomposition of the starting material or product.Strictly control the temperature during the addition of reagents. Ensure the reaction is properly quenched by slowly pouring it onto crushed ice.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • Decylbenzene (high purity)

  • Acetyl chloride (freshly distilled)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, add anhydrous aluminum chloride (1.1 eq) to the flask, followed by anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

    • After the addition is complete, add a solution of decylbenzene (1.2 eq) in anhydrous dichloromethane dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup:

    • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Flame-dry glassware P2 Use anhydrous solvents and reagents P1->P2 Ensure anhydrous conditions R1 Charge AlCl3 and DCM under N2 atmosphere P2->R1 R2 Cool to 0 °C R1->R2 R3 Slowly add acetyl chloride R2->R3 R4 Dropwise add decylbenzene at < 5 °C R3->R4 R5 Stir at RT for 2-4h R4->R5 R6 Monitor by TLC R5->R6 W1 Quench on ice/HCl R6->W1 W2 Extract with DCM W1->W2 W3 Wash (HCl, NaHCO3, Brine) W2->W3 W4 Dry and concentrate W3->W4 W5 Column chromatography W4->W5 F This compound W5->F Obtain pure product G Start Low or No Yield C1 Is starting material consumed? Start->C1 C2 Is catalyst fresh & anhydrous? C1->C2 Yes S1 Increase reaction time or temperature C1->S1 No C3 Is catalyst amount stoichiometric? C2->C3 Yes S2 Use fresh, anhydrous AlCl3 C2->S2 No S3 Increase AlCl3 to 1.1-1.2 equivalents C3->S3 No S4 Check purity of starting materials C3->S4 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Google Patents. (2010).
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

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Technical Support Center: Overcoming Purification Challenges of Long-Chain Alkyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of long-chain alkyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. The inherent nature of long-chain alkyl ketones—often waxy solids with high boiling points and similar polarities to common synthesis byproducts—necessitates specialized purification strategies. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to empower you to achieve your desired purity.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of long-chain alkyl ketones, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.

Question 1: My long-chain alkyl ketone is contaminated with a structurally similar impurity (e.g., an alkane or a long-chain alcohol) that co-elutes during column chromatography. How can I improve separation?

Root Cause Analysis:

Co-elution of non-polar impurities with long-chain alkyl ketones is a frequent challenge due to their similar polarities. The long alkyl chain dominates the molecule's physical properties, making it difficult for standard silica gel chromatography to effectively differentiate between the ketone and closely related impurities like alkanes or long-chain alcohols from which they may be synthesized.[1][2]

Solution Strategies:

  • Optimize Chromatographic Conditions: A systematic approach to modifying your chromatographic parameters can significantly enhance resolution.

    • Solvent System Modification: Employing a solvent system with a weaker strong solvent and a stronger weak solvent can improve separation. For instance, instead of a standard ethyl acetate/hexane gradient, consider using a dichloromethane/hexane or toluene/hexane system. The subtle differences in polarity and solvent-solute interactions can be sufficient to resolve closely eluting compounds.

    • Gradient Optimization: A shallower gradient around the elution point of your ketone can increase the separation between your product and the impurity.

  • Alternative Chromatographic Media:

    • Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): This is a powerful technique for separating compounds based on the degree of unsaturation. If your long-chain alkyl ketone or impurity contains double bonds, this method can provide excellent separation.

    • Reverse-Phase Chromatography (C18 or C8): For particularly non-polar compounds, reverse-phase chromatography can be more effective than normal-phase. The separation is driven by hydrophobic interactions, and the choice of alkyl chain length on the stationary phase can be critical.[3] Shorter alkyl chains (e.g., C8) can sometimes offer better resolution for very long-chain molecules.[3]

Experimental Protocol: Shallow Gradient Normal-Phase Chromatography

  • Initial TLC Analysis: Run thin-layer chromatography (TLC) plates in various solvent systems (e.g., 5% Ethyl Acetate/Hexane, 10% Dichloromethane/Hexane, 5% Toluene/Hexane) to identify the optimal solvent system that shows the best separation between your ketone and the impurity.

  • Column Packing: Dry pack your column with silica gel and then equilibrate with your chosen mobile phase (e.g., 100% hexane).

  • Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and slowly introduce the more polar solvent in a shallow gradient. For example, increase the percentage of ethyl acetate by 0.5-1% increments for every column volume.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or GC-MS to identify the pure fractions containing your long-chain alkyl ketone.

Question 2: I am observing significant product loss and potential degradation during purification by distillation. What is causing this and how can I prevent it?

Root Cause Analysis:

Long-chain alkyl ketones have high boiling points, often requiring high temperatures for distillation, even under vacuum. These elevated temperatures can lead to thermal degradation, especially if impurities from the synthesis are present.[4] The stability of ketones can be poor, and they may be prone to color, acidity, and odor changes upon prolonged heating.[5][6]

Solution Strategies:

  • Vacuum Distillation: This is the most critical parameter to control. A high-quality vacuum pump and a well-sealed distillation apparatus are essential to lower the boiling point of your compound and minimize the required temperature.

  • Short-Path Distillation: For high molecular weight and thermally sensitive compounds, a short-path distillation apparatus is highly recommended. The short distance between the evaporating and condensing surfaces minimizes the time the compound spends in the vapor phase at high temperatures, thus reducing the risk of degradation.

  • Use of a Non-Volatile Amine: Adding a small amount of a high-boiling, non-volatile amine to the distillation pot can help to neutralize any acidic impurities that might catalyze degradation.[5] These amines can also react with aldehyde impurities to form higher-boiling derivatives that remain in the distillation residue.[5]

Experimental Protocol: Short-Path Distillation

  • Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are well-greased with a high-vacuum grease.

  • Sample Preparation: Place the crude long-chain alkyl ketone in the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and slowly evacuate the system.

  • Heating: Once a stable high vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Distillation and Collection: The product will distill over a specific temperature range at the given pressure. Collect the purified ketone in the receiving flask, which should be cooled to ensure efficient condensation.

  • Monitoring: Monitor the temperature of the vapor and the appearance of the distillate throughout the process. Collect fractions if necessary to separate any remaining lower or higher boiling impurities.

Question 3: My long-chain alkyl ketone is a waxy solid at room temperature, making it difficult to handle and purify by column chromatography. What are some alternative purification methods?

Root Cause Analysis:

The waxy nature of many long-chain alkyl ketones is a result of the strong van der Waals forces between the long alkyl chains, leading to higher melting points.[4] This physical property can make traditional purification techniques like column chromatography challenging due to issues with solubility and loading.

Solution Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the ketone has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Melt Crystallization: For high-purity requirements, fractional or melt crystallization can be employed. This technique involves partially melting the solid and then slowly cooling it to allow for the formation of highly pure crystals.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude ketone in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude ketone in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The long-chain alkyl ketone should crystallize out. For better crystal formation and purity, avoid rapid cooling.[7][8]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Long-Chain Alkyl Ketone Analysis Purity Analysis (TLC, GC-MS, NMR) Crude_Product->Analysis Is_Solid Is it a solid at room temp? Analysis->Is_Solid Is_Thermally_Stable Is it thermally stable? Is_Solid->Is_Thermally_Stable No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Is_Separation_Difficult Co-eluting impurities? Is_Thermally_Stable->Is_Separation_Difficult No Distillation Vacuum/Short-Path Distillation Is_Thermally_Stable->Distillation Yes Chromatography Optimized Column Chromatography Is_Separation_Difficult->Chromatography Yes Pure_Product Pure Product Is_Separation_Difficult->Pure_Product No Recrystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude long-chain alkyl ketones?

Common impurities often depend on the synthetic route. For instance, if the ketone is synthesized from a long-chain alcohol, residual starting material or over-reduced alkanes may be present.[2] Aldehydes are also common impurities that can affect the stability and color of the final product.[5] Other potential impurities include reagents from the synthesis, byproducts from side reactions, and solvents.

Q2: How can I remove aldehyde impurities from my long-chain alkyl ketone?

A classic and effective method is through the formation of a bisulfite adduct.[9][10][11] Aldehydes and sterically unhindered ketones react with sodium bisulfite to form a water-soluble adduct, which can then be separated by extraction. The aldehyde can be regenerated from the aqueous layer if needed.[10] Alternatively, distillation in the presence of a non-volatile amine can convert aldehyde impurities into high-boiling derivatives that are removed as residue.[5]

Q3: What analytical techniques are best for assessing the purity of my long-chain alkyl ketone?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Derivatization with reagents like PFBHA can improve the detection of aldehydes and ketones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your product and can be used to identify and quantify impurities if their signals do not overlap with those of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for less volatile or thermally sensitive compounds.[1]

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for solid compounds.

Q4: My purified long-chain alkyl ketone is slightly yellow. What could be the cause and how can I decolorize it?

A yellow tint can be due to trace impurities, often resulting from thermal degradation during synthesis or purification.[5] It can also be caused by the presence of colored byproducts. Treatment with activated carbon followed by filtration can often remove these colored impurities. A final recrystallization step can also help to improve the color.

Data Summary Table: Comparison of Purification Techniques

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Column Chromatography High resolution for a wide range of compounds.Can be time-consuming and require large volumes of solvent. May not be suitable for waxy solids.Separating mixtures with closely related polarities.
Vacuum/Short-Path Distillation Effective for separating compounds with different boiling points. Good for large quantities.Can lead to thermal degradation of sensitive compounds.[6] Requires specialized equipment.Purifying thermally stable, high-boiling liquids.
Recrystallization Highly effective for purifying solids. Can be easily scaled up. Environmentally friendly with proper solvent choice.Finding a suitable solvent can be challenging. May not remove all impurities in one step.Purifying waxy or crystalline solids.
Bisulfite Adduct Formation Highly selective for removing aldehyde and some reactive ketone impurities.[9][10][11]Only applicable for removing specific types of carbonyl compounds.Removing trace aldehyde impurities.

Logical Relationship Diagram: Impurity Removal Strategy

Impurity_Removal Crude_Ketone Crude Long-Chain Alkyl Ketone Impurity_Type Identify Impurity Type (e.g., Aldehyde, Alkane, Alcohol) Crude_Ketone->Impurity_Type Is_Aldehyde Aldehyde Impurity? Impurity_Type->Is_Aldehyde Is_Polar_Impurity Different Polarity? Is_Aldehyde->Is_Polar_Impurity No Bisulfite_Treatment Bisulfite Adduct Formation & Extraction Is_Aldehyde->Bisulfite_Treatment Yes Is_BP_Different Different Boiling Point? Is_Polar_Impurity->Is_BP_Different No Chromatography Column Chromatography Is_Polar_Impurity->Chromatography Yes Distillation Vacuum Distillation Is_BP_Different->Distillation Yes Pure_Ketone Pure Ketone Is_BP_Different->Pure_Ketone No (Further Optimization Needed) Bisulfite_Treatment->Pure_Ketone Chromatography->Pure_Ketone Distillation->Pure_Ketone

Caption: Strategy for selecting an impurity removal method.

References

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Celanese Corp. (1958). Method for purification of ketones. U.S. Patent 2,826,537.
  • Zhang, R., et al. (2024). Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang. Molecules, 29(3), 575. Retrieved from [Link]

  • Wikipedia. (n.d.). Natural rubber. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

  • Guo, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem, 8(3), 810-823. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]

  • Eastman Chemical Company. (2005). Processes for the preparation of higher molecular weight ketones. U.S. Patent 6,979,751.
  • BP Chemicals Limited. (2002). Process for removing a ketone and/or aldehyde impurity. WO 2002/012162 A1.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Standard Oil Development Co. (1953). Purification of ketones by distillation. U.S. Patent 2,647,861.
  • Howell, B. A. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Polymer Degradation and Stability, 95(5), 709-718. Retrieved from [Link]

  • Ide, Y., et al. (2022). Determination of the critical chain length for macromolecular crystallization using structurally flexible polyketones. Chemical Science, 13(38), 11215-11221. Retrieved from [Link]

  • Ogawa, M., et al. (2011). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 17(5), 449-454. Retrieved from [Link]

  • Meng, Q., et al. (2017). Synthesis of ketones from biomass-derived feedstock. Nature Communications, 8, 14011. Retrieved from [Link]

  • ResearchGate. (2014). What is the best way to remove Ketones?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Heinze, T., et al. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 25(4), 1875-1901. Retrieved from [Link]

  • Not Voodoo. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Gliński, M., & Kijeński, J. (2007). Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies, 16(4), 541-544. Retrieved from [Link]

  • YouTube. (2020). Distillation of unknown Compound |Ketone Making |Simple Distillation. Retrieved from [Link]

  • Hokkaido University. (2022). Determining Critical Chain Length for Macromolecular Crystallization of Polyketones. Retrieved from [Link]

  • VEB Petrolchemisches Kombinat Schwedt. (1985). PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE. DD 228900 A1.
  • Allied Chemical & Dye Corp. (1951). Process for recovering aldehydes and ketones. U.S. Patent 2,544,562.
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  • Douglas, D. E., & Francis, L. E. (1977). The Preparation, Gas Liquid Chromatography, and Some Physical and Chemical Properties of Certain Higher Aliphatic 2,4-diketones--a New Lipid Class. Lipids, 12(8), 635-40. Retrieved from [Link]

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Technical Support Center: Scaling Up 1-(4-decylphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-decylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the synthesis and scale-up of this compound. Here, we will dissect common experimental issues, offering troubleshooting advice and optimized protocols to enhance yield, purity, and scalability.

Introduction: The Synthetic Landscape

This compound is a valuable intermediate in various research and development applications. Its synthesis, most commonly achieved via the Friedel-Crafts acylation of decylbenzene, presents several challenges that can impact the efficiency and viability of the process, especially during scale-up. This guide will focus on addressing these critical issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of decylbenzene is resulting in a low yield of the desired para-isomer. What are the likely causes and how can I improve the regioselectivity?

A1: Low yields of the para-isomer in the Friedel-Crafts acylation of decylbenzene are a common issue, often stemming from the formation of ortho and meta isomers as byproducts. The decyl group is an ortho-, para-directing group; however, reaction conditions can significantly influence the isomeric ratio.

Causality and Troubleshooting:

  • Steric Hindrance: The bulky decyl group sterically hinders the ortho position, which should favor para substitution. However, aggressive reaction conditions can overcome this barrier, leading to a mixture of isomers.

  • Lewis Acid Activity: The choice and amount of Lewis acid are critical. Overly reactive Lewis acids or excessive amounts can decrease selectivity.

  • Temperature Control: Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.

Optimization Protocol:

  • Lewis Acid Selection: While aluminum chloride (AlCl₃) is a common choice, consider using a milder Lewis acid like ferric chloride (FeCl₃) or iodine to improve selectivity.

  • Solvent Effects: The choice of solvent can influence the steric environment. Non-polar solvents like carbon disulfide or nitrobenzene can sometimes enhance para-selectivity.

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and room temperature, to favor the thermodynamically more stable para-isomer.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Lewis Acid AlCl₃ (1.2 eq)FeCl₃ (1.1 eq)Increased para-selectivity
Temperature 50-60°C0-25°CMinimized side-reactions
Solvent DichloromethaneCarbon DisulfideEnhanced regioselectivity
Q2: I am observing significant amounts of di-acylated byproducts in my reaction mixture. How can I prevent this polysubstitution?

A2: Polysubstitution, or in this case, di-acylation, is a known limitation of Friedel-Crafts reactions.[1] It occurs because the product of the initial acylation, this compound, can be more reactive than the starting decylbenzene under certain conditions.

Causality and Troubleshooting:

  • Activating Effect: The alkyl group (decyl) activates the aromatic ring, making it susceptible to further electrophilic attack.[2]

  • Reaction Stoichiometry: An excess of the acylating agent or prolonged reaction times can promote a second acylation.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of decylbenzene relative to the acylating agent (e.g., acetyl chloride or acetic anhydride). This ensures the acylating agent is the limiting reactant.

  • Reverse Addition: Consider adding the decylbenzene to the mixture of the Lewis acid and acylating agent. This maintains a low concentration of the activated aromatic ring throughout the reaction.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of di-acylated products.

Q3: During scale-up, I'm facing issues with the work-up and purification of this compound. The product seems difficult to separate from the reaction mixture. What are the best practices for purification at a larger scale?

A3: Purification challenges during the scale-up of Friedel-Crafts acylation are often related to the quenching process and the removal of the Lewis acid. The ketone product can form a complex with the Lewis acid, making isolation difficult.[3]

Optimized Work-up and Purification Protocol:

  • Quenching: The reaction must be carefully quenched by slowly adding the reaction mixture to a cold, dilute acid solution (e.g., 1M HCl). This hydrolyzes the aluminum chloride-ketone complex and separates the organic and aqueous layers.

  • Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification Technique:

    • Distillation: For larger quantities, vacuum distillation is often the most effective method for purifying this compound, as it is a liquid at room temperature.

    • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification. It should be reserved for achieving very high purity if distillation is insufficient.

Experimental Workflow and Key Considerations

A successful synthesis of this compound hinges on careful control of the reaction parameters. The following workflow diagram illustrates the critical steps and decision points in the process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - Decylbenzene - Acetyl Chloride - Lewis Acid (AlCl3/FeCl3) - Anhydrous Solvent glassware Flame-dried Glassware under Inert Atmosphere (N2/Ar) addition Slow addition of Acetyl Chloride to Decylbenzene & Lewis Acid at 0°C glassware->addition monitoring Reaction Monitoring (TLC/GC) at 0-25°C addition->monitoring Stir for 2-4h quench Quench with cold 1M HCl monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purify->characterization

Caption: A streamlined workflow for the synthesis of this compound.

Mechanism: The Friedel-Crafts Acylation Pathway

Understanding the reaction mechanism is crucial for troubleshooting. The Friedel-Crafts acylation proceeds through the formation of a key electrophile, the acylium ion.

FCAcylation AcCl Acetyl Chloride (CH3COCl) AcyliumIon Acylium Ion [CH3CO]+ AcCl->AcyliumIon + AlCl3 AlCl3 Aluminum Chloride (AlCl3) Decylbenzene Decylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) Decylbenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex - H+ HCl HCl SigmaComplex->HCl + AlCl4- Product This compound ProductComplex->Product + H2O (Work-up)

Caption: The mechanism of Friedel-Crafts acylation for this compound synthesis.

This guide provides a foundational framework for addressing the common challenges in the synthesis and scale-up of this compound. By understanding the underlying chemical principles and implementing these troubleshooting strategies, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

  • Libretexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Libretexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4-diphenyl-3,4-dihydro-2H-1,4-thiasiline. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • KP. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • RSC Publishing. (n.d.). Process optimizations for the synthesis of an intermediate of dydrogesterone. [Link]

  • Libretexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • PMC - NIH. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-decylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of Nuclear Magnetic Resonance (NMR) spectra for long-chain alkylated aromatic compounds like 1-(4-decylphenyl)ethanone and its derivatives is a common challenge for researchers in drug development and materials science. The overlapping signals from the long alkyl chain, coupled with the subtleties of the aromatic region, often require a multi-faceted approach to achieve accurate structural elucidation. This guide provides practical, in-depth solutions to common issues encountered during the NMR analysis of these molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the aliphatic region of my ¹H NMR spectrum of this compound so poorly resolved?

A: The poor resolution in the aliphatic region is primarily due to the minimal differences in the chemical environments of the methylene (-CH2-) protons in the long decyl chain. This results in significant signal overlap. While the terminal methyl (CH3) group and the methylene groups adjacent to the phenyl ring are often distinguishable, the bulk of the internal methylene groups typically appear as a broad multiplet. For many applications, confirming the presence of this broad signal is sufficient. However, for more detailed analysis, advanced techniques may be required.

Q2: How can I confirm the para substitution pattern on the phenyl ring?

A: A para-substituted benzene ring, as in this compound, will typically exhibit a characteristic AA'BB' system in the ¹H NMR spectrum. This appears as two distinct doublets in the aromatic region (typically between 7.0 and 8.0 ppm).[1][2] The protons ortho to the electron-withdrawing acetyl group will be deshielded and appear further downfield compared to the protons ortho to the electron-donating alkyl group.[1] The coupling constant between these adjacent protons is typically in the range of 7-9 Hz.

Q3: My ¹³C NMR spectrum shows fewer than the expected number of signals for the decyl chain. Is this normal?

A: Yes, this is a common observation. Similar to the proton NMR, the carbon atoms in the middle of the long alkyl chain have very similar chemical environments, leading to overlapping signals in the ¹³C NMR spectrum.[3] While you should be able to resolve the carbons of the acetyl group, the aromatic carbons, and a few of the carbons at the ends of the decyl chain, the internal methylene carbons often coalesce into one or two broad signals.

Q4: I see unexpected peaks in my spectrum. What are the likely impurities?

A: Common impurities can arise from the starting materials or solvents used in the synthesis and purification processes. For instance, if the compound was synthesized via Friedel-Crafts acylation, you might see residual starting materials like decylbenzene or acetyl chloride (or its hydrolysis product, acetic acid). Solvents used during workup and chromatography, such as ethyl acetate, hexane, or dichloromethane, are also frequent contaminants.[4][5][6][7] It is highly recommended to consult a reference table of common NMR solvent and impurity chemical shifts.[4][5][6][7]

Troubleshooting Guide: Advanced Spectral Interpretation

This section addresses more complex issues that require a deeper level of analysis and often the use of more advanced NMR techniques.

Issue 1: Severe Overlap in the Aromatic Region

Q: The two doublets for my para-substituted ring are overlapping, making it difficult to confirm the substitution pattern and measure coupling constants. What can I do?

A: Causality and Solution

Overlapping aromatic signals can occur due to the specific electronic effects of the substituents or the choice of NMR solvent. To resolve this, you can employ a few strategies:

  • Change the NMR Solvent: The chemical shifts of protons can be highly dependent on the solvent used.[8][9] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce different chemical shifts compared to chloroform-d (CDCl₃) due to anisotropic effects, which can lead to better signal dispersion.[9]

    Protocol: Solvent Change for Improved Resolution

    • Sample Preparation: Prepare two separate, identically concentrated samples of your compound (e.g., 5-10 mg in 0.6 mL of solvent). Dissolve one in CDCl₃ and the other in benzene-d₆.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under the same experimental conditions.

    • Analysis: Compare the aromatic regions of the two spectra. The change in solvent may separate the overlapping doublets, allowing for a clearer interpretation.

  • Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, often resolving overlapping signals.

  • 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can definitively show the coupling between the two sets of aromatic protons, even if their signals are partially overlapped.

Issue 2: Ambiguous Assignment of Alkyl Chain Signals

Q: I need to assign specific proton and carbon signals within the decyl chain for a detailed structural study. How can I achieve this?

A: Causality and Solution

The similarity in the electronic environment of the methylene groups in the long alkyl chain makes their individual assignment from a 1D NMR spectrum nearly impossible. Two-dimensional NMR techniques are essential for this task.

Workflow: 2D NMR for Complete Assignment

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment HNMR ¹H NMR COSY ¹H-¹H COSY HNMR->COSY Proton-Proton Coupling HSQC ¹H-¹³C HSQC HNMR->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HNMR->HMBC Long-Range C-H Correlation CNMR ¹³C NMR CNMR->HSQC Direct C-H Correlation CNMR->HMBC Long-Range C-H Correlation Structure Complete Structure (with assignments) COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for complete structural assignment using 2D NMR.

Step-by-Step Protocol for 2D NMR Analysis:

  • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other. You will see cross-peaks connecting adjacent methylene groups in the decyl chain, allowing you to "walk" down the chain starting from the benzylic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[10] This allows you to unambiguously assign the carbon signals for each of the resolved proton signals in the alkyl chain.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection of the decyl chain to the phenyl ring and the acetyl group to the phenyl ring.

Issue 3: Broad or Distorted Peaks

Q: Some of my peaks, particularly in the aliphatic region, are broad and ill-defined. What could be the cause and how can I fix it?

A: Causality and Solution

Peak broadening can stem from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous across the sample.[8]

    • Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[8]

    • Solution: Dilute your sample. A concentration of 5-15 mg in 0.6 mL of solvent is usually optimal.

  • Incomplete Solubility: If the compound is not fully dissolved, this can lead to a non-homogeneous sample and broad lines.[8][11]

    • Solution: Try a different deuterated solvent in which your compound is more soluble.[8] Gentle warming or sonication can also help to ensure complete dissolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.

    • Solution: If you suspect paramagnetic impurities, you can try filtering your sample through a small plug of silica gel or celite directly into the NMR tube.

Data Summary: Expected Chemical Shifts

The following table provides typical chemical shift ranges for this compound in CDCl₃. These values can serve as a guide for initial spectral interpretation.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl CH₃2.5 - 2.725 - 30
Carbonyl C=O-195 - 205
Aromatic H (ortho to C=O)7.8 - 8.0128 - 130
Aromatic H (ortho to alkyl)7.2 - 7.4128 - 130
Aromatic C (ipso- to C=O)-135 - 140
Aromatic C (ipso- to alkyl)-145 - 155
Benzylic CH₂2.6 - 2.835 - 40
Alkyl (CH₂)n1.2 - 1.6 (broad)28 - 33
Terminal CH₃0.8 - 0.913 - 15

Note: Chemical shifts are approximate and can be influenced by solvent and other substituents.[1][3][12][13]

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

  • Master Organic Chemistry. (2022). 1H NMR: How Many Signals? Master Organic Chemistry. [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Gregory, R. B., & Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • ACS Publications. (2026, January 19). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. ACS Omega. [Link]

  • ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

  • Chemistry with Caroline. (2022, November 27). Introduction to 13C NMR Spectroscopy for Organic Chemistry [Video]. YouTube. [Link]

Sources

strategies to prevent polysubstitution in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this cornerstone reaction. Here, we address common challenges and frequently asked questions, with a focus on ensuring procedural success and preventing unwanted side reactions, particularly polysubstitution. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason polysubstitution is a major issue in Friedel-Crafts alkylation but not in acylation?

A1: The critical difference lies in the electronic nature of the substituent group being added to the aromatic ring.

  • In Friedel-Crafts Alkylation: An alkyl group is an electron-donating group (an activating group).[1][2] When an alkyl group is added to a benzene ring, it increases the electron density of the ring, making it more nucleophilic and therefore more reactive toward further electrophilic attack than the original starting material.[3][4] This leads to a cascade effect where the mono-alkylated product rapidly undergoes a second, third, or even more alkylations, resulting in a mixture of polyalkylated products.[3][5]

  • In Friedel-Crafts Acylation: An acyl group (R-C=O) is a strong electron-withdrawing group (a deactivating group) due to the electrophilic nature of the carbonyl carbon.[1][2][6] Once the first acyl group is attached to the aromatic ring, it withdraws electron density, making the ring significantly less nucleophilic and thus less reactive towards further electrophilic attack by another acylium ion.[7][8] This inherent self-limiting nature is the primary reason why Friedel-Crafts acylation reliably stops at the mono-substituted product.[7][8]

This fundamental difference is visualized in the workflow below.

FC_Comparison cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation A_Start Aromatic Ring A_React + R-X, AlCl₃ A_Start->A_React Reaction A_Mono Mono-alkylated Product (Activated Ring) A_React->A_Mono A_Poly Poly-alkylated Products (More Activated) A_Mono->A_Poly Faster Reaction! C_Start Aromatic Ring C_React + RCOCl, AlCl₃ C_Start->C_React Reaction C_Mono Mono-acylated Product (Deactivated Ring) C_React->C_Mono C_Stop Reaction Stops C_Mono->C_Stop No Further Reaction

Caption: Comparative workflow of Friedel-Crafts alkylation vs. acylation.

Troubleshooting Guide
Q2: My reaction is yielding multiple products. How can I confirm if this is polysubstitution or another side reaction?

A2: While true polyacylation is rare, unexpected products can arise from other sources. Here’s how to troubleshoot:

  • Confirm the Identity of Byproducts: Use analytical techniques like GC-MS, LC-MS, or NMR to identify the structures of the unexpected products. Are they isomers of your desired mono-acylated product, or do they have a higher molecular weight corresponding to a second acylation?

  • Consider Isomerization: If your starting material is a substituted arene, Friedel-Crafts acylation will produce ortho, meta, and para isomers. The directing effects of the initial substituent determine the product ratio. An activating group will direct ortho/para, while a deactivating group directs meta. Check your analytical data against predicted isomer patterns.

  • Investigate Potential Rearrangements: Unlike the alkylation reaction, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[4][9][10] If you are using a long-chain acyl halide and suspect rearrangement, it is more likely that the starting material itself is isomerizing under the reaction conditions, which is still highly unlikely.

  • Check for Competing Reactions: If your aromatic substrate contains functional groups like amines (-NH₂) or alcohols (-OH), the acylation can occur on the nitrogen or oxygen atom instead of the ring. This is often faster than ring acylation. The Lewis acid catalyst (e.g., AlCl₃) can also form a complex with these groups, deactivating the ring entirely.[3][5][11]

Q3: I am acylating a highly activated aromatic ring (e.g., anisole, phenol) and still see minor amounts of a di-acylated product. Why is this happening and how can I stop it?

A3: This is a rare but plausible scenario. An extremely electron-rich aromatic ring can sometimes be reactive enough to undergo a second acylation, especially under harsh conditions. The deactivating effect of the first acyl group may not be sufficient to completely halt the reaction if the initial activation from a group like -OCH₃ or -OH is very strong.

Strategies to Ensure Mono-acylation:

StrategyCausality & Explanation
Control Stoichiometry Use the aromatic substrate as the limiting reagent or maintain a strict 1:1 to 1.1:1 ratio of acylating agent to the aromatic ring. This starves the reaction of the electrophile once the primary substrate is consumed.
Lower Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Electrophilic aromatic substitution has a significant activation energy; lowering the temperature will drastically slow the rate of the second, more difficult acylation reaction while still allowing the desired first reaction to proceed.
Slow Addition of Electrophile Add the acyl chloride (or anhydride) dropwise to the mixture of the aromatic compound and Lewis acid. This keeps the instantaneous concentration of the highly reactive acylium ion low, favoring the reaction with the more abundant and more reactive starting material over the less reactive mono-acylated product.
Choose a Milder Lewis Acid Instead of the highly reactive AlCl₃, consider using a milder Lewis acid like FeCl₃ or ZnCl₂.[9] This can reduce the overall reactivity and enhance selectivity for the mono-acylated product.
Experimental Protocols & Methodologies
Q4: Can you provide a standard, self-validating protocol for a benchmark Friedel-Crafts acylation that ensures mono-substitution?

A4: Certainly. The following protocol for the acetylation of toluene is a robust example. The self-validating steps are the workup procedure, which removes the catalyst and quenches the reaction, and the purification, which isolates the desired product from any unreacted starting materials or isomers.

Protocol: Acetylation of Toluene to form 4-Methylacetophenone

1. Reagent & Glassware Preparation:

  • All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven (e.g., at 120 °C for 4 hours) and assembled under a dry nitrogen or argon atmosphere.

  • Reactants: Toluene (reagent grade, dried over molecular sieves), Acetyl chloride (reagent grade), Anhydrous Aluminum Chloride (AlCl₃).

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane.

2. Reaction Assembly & Execution:

  • The logical flow of reagent addition is crucial to control the exothermic reaction and ensure safety.

Protocol_Workflow cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction cluster_workup Workup & Purification P1 Charge RBF with Toluene (1.0 eq) and DCM P2 Cool mixture to 0 °C (ice-water bath) P1->P2 P3 Slowly add AlCl₃ (1.1 eq) in portions. Allow to stir. P2->P3 R1 Add Acetyl Chloride (1.05 eq) to addition funnel with DCM R2 Add Acetyl Chloride solution dropwise to the RBF over 30 min R1->R2 R3 Maintain temperature at 0 °C during addition R2->R3 R4 Allow reaction to stir at RT for 1-2 hours post-addition R3->R4 W1 Quench reaction by slowly pouring onto crushed ice/HCl W2 Separate organic layer in a separatory funnel W1->W2 W3 Wash with NaHCO₃ (aq) then brine W2->W3 W4 Dry over MgSO₄, filter, and concentrate in vacuo W3->W4 W5 Purify by fractional distillation or column chromatography W4->W5

Caption: Step-by-step workflow for a standard Friedel-Crafts acylation.

3. Mechanistic Note on Stoichiometry:

  • A stoichiometric amount (or slight excess) of AlCl₃ is required.[7][9] This is because the Lewis acid coordinates strongly to the carbonyl oxygen of the ketone product.[7][9] This complexation further deactivates the product ring, providing an additional safeguard against polysubstitution. The aqueous workup is necessary to hydrolyze this complex and liberate the final product.

Q5: Are there "greener" or more modern alternatives to the classic AlCl₃ catalyst system to avoid harsh quenching and waste?

A5: Yes, the field has seen significant development in alternative catalytic systems aimed at improving the environmental footprint and simplifying procedures.

  • Heterogeneous Catalysts: Zeolites and metal oxides (like ZnO) have been used as recyclable, solid acid catalysts.[7] These can often be filtered off after the reaction, simplifying the workup.

  • Triflate Catalysts: Metal triflates (e.g., Er(OTf)₃, In(OTf)₃) are often more tolerant to moisture and can be used in smaller, catalytic amounts for certain activated substrates.[12]

  • Metal- and Halogen-Free Methods: Innovative approaches using reagents like methanesulfonic anhydride (MSAA) have been developed.[13] This method promotes the acylation of carboxylic acids directly, avoiding the need for acyl chlorides and metal catalysts entirely, and produces minimal waste.[13] The reaction of MSAA with the substrate acid generates methanesulfonic acid in situ, which is a strong enough acid to catalyze the subsequent acylation.[13]

These modern methods often provide improved regioselectivity and functional group tolerance, making them highly valuable in complex molecular synthesis for drug development.

References
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • ACS Publications. (n.d.). Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. [Link]

  • Quora. (2020). How do activating and deactivating groups affect the reactivity of a benzene ring?[Link]

Sources

degradation and stability issues of 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-decylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Given its structure—a long lipophilic decyl chain attached to an aromatic ketone—this molecule presents unique challenges. This guide offers troubleshooting protocols and answers to frequently asked questions to ensure the integrity and success of your experiments.

I. Core Concepts: Understanding the Stability of this compound

This compound's stability is primarily influenced by two key structural features: the aromatic ketone and the long alkyl (decyl) chain. The ketone group is susceptible to photolytic degradation, while the decyl chain, particularly at the benzylic position, is prone to oxidation. Furthermore, its significant lipophilicity can lead to handling and solubility issues.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with this compound.

Issue 1: Inconsistent results or loss of compound activity over time.

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: this compound should be stored in a cool, dark, and dry place. Exposure to light and heat can accelerate degradation. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidative degradation.

  • Assess for Oxidative Degradation: The benzylic position (the carbon of the decyl chain attached to the phenyl ring) is particularly susceptible to oxidation, which can lead to the formation of a carboxylic acid and cleavage of the decyl chain.[1][2][3][4][5]

    • Recommended Action: Analyze your sample using High-Performance Liquid Chromatography (HPLC) with a UV detector.[6] Compare the chromatogram of your sample to a freshly prepared standard. The appearance of new, more polar peaks is indicative of degradation. For structural confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6]

  • Evaluate Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to light, particularly UV radiation.[7][8][9][10]

    • Recommended Action: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. If you suspect photodegradation, compare the HPLC profiles of a light-exposed sample with a sample that has been kept in the dark.

Issue 2: Compound precipitates out of solution during an experiment.

Potential Cause: Poor solubility of the highly lipophilic this compound in aqueous buffers.[11][12][13][]

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: If you are using a stock solution in an organic solvent like DMSO or ethanol, minimize the final concentration of the organic solvent in your aqueous buffer.[11][15] A high final concentration of the organic solvent can be toxic to cells or interfere with assays, while too low a concentration can cause your compound to precipitate. Aim for a final DMSO concentration of ≤0.5% in cell-based assays.[11]

  • Employ Solubilizing Agents: For aqueous-based assays, consider the use of solubilizing agents. The choice of agent will depend on the nature of your experiment.

    • For in vitro assays: Non-ionic surfactants such as Tween-20 or Triton X-100 can be used.

    • For cell-based assays or animal studies: Cyclodextrins can be employed to form inclusion complexes, enhancing aqueous solubility.[11]

  • pH Adjustment: The solubility of your compound may be pH-dependent. Determine the optimal pH for solubility and ensure your buffer is maintained at that pH.[11]

Issue 3: Difficulty in obtaining a stable, reproducible stock solution.

Potential Cause: Challenges in dissolving the waxy or solid compound and ensuring its long-term stability in solution.

Troubleshooting Steps:

  • Solvent Selection: Prepare high-concentration stock solutions in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[12][15]

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and use a sonicator.[15] Avoid excessive heat, which could lead to thermal degradation.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C to minimize degradation.[16] When thawing for use, allow the vial to come to room temperature slowly and vortex thoroughly before making dilutions.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways are:

  • Oxidation of the decyl chain: The benzylic carbon is the most likely site of oxidation, leading to the formation of 4-acetylbenzoic acid and other cleavage products.[2][3][4]

  • Photodegradation of the aromatic ketone: Aromatic ketones are known to be light-sensitive and can undergo various photochemical reactions.[7]

Q2: How can I perform a forced degradation study to understand the stability of my compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[17][18][19][20] A typical study involves exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at room temperature, potentially increasing to 60°C if no degradation is observed.[17]

  • Basic Hydrolysis: 0.1 N NaOH at room temperature.[17]

  • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).

  • Photolytic Stress: Exposing the compound to light, as per ICH Q1B guidelines.

Q3: What analytical method is best for monitoring the stability of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique.[6][17][21] This method can separate the parent compound from its degradation products, allowing for accurate quantification.

Q4: How does the long decyl chain affect the compound's properties?

A4: The C10 alkyl chain makes the molecule highly lipophilic (fat-soluble) and hydrophobic (water-insoluble).[13][] This has several implications:

  • Low Aqueous Solubility: Making it challenging to work with in aqueous buffers.[11][12]

  • Potential for Bioaccumulation: In biological systems, its lipophilicity may lead to accumulation in fatty tissues.[13]

  • Slower Biodegradation: Longer alkyl chains can sometimes be more resistant to microbial degradation.[13]

IV. Experimental Protocols and Data Presentation

Protocol 1: General Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to light according to ICH Q1B guidelines, alongside a control sample wrapped in foil.

  • Sample Analysis: Analyze all stressed samples and a non-stressed control by RP-HPLC. The goal is to achieve 5-20% degradation of the parent compound.[17]

Table 1: Representative Stability Data for this compound
Stress Condition% Degradation (Example)Major Degradation Products (Predicted)
0.1 N HCl, RT, 24h< 5%Minimal degradation
0.1 N NaOH, RT, 24h< 5%Minimal degradation
3% H₂O₂, RT, 24h15%4-acetylbenzoic acid, other oxidative products
Heat (70°C), 48h10%Oxidative and other thermal degradants
Light (ICH Q1B)20%Various photoproducts

V. Visualizations

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_degradation Potential Degradation Pathways main_compound < > oxidation Benzylic Oxidation (e.g., KMnO4, H2O2) main_compound->oxidation Oxidizing agents photodegradation Photodegradation (UV Light) main_compound->photodegradation Light Exposure product_oxidation 4-Acetylbenzoic Acid & other products oxidation->product_oxidation product_photo Various Photoproducts photodegradation->product_photo

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Compound Precipitation

start Precipitation Observed in Assay check_dmso Is final organic solvent concentration > 0.5%? start->check_dmso reduce_dmso Reduce final organic solvent concentration check_dmso->reduce_dmso Yes check_solubility Determine thermodynamic solubility in buffer check_dmso->check_solubility No end_soluble Compound Solubilized reduce_dmso->end_soluble use_excipients Incorporate solubilizing agents (e.g., cyclodextrins, surfactants) check_solubility->use_excipients adjust_ph Optimize buffer pH use_excipients->adjust_ph adjust_ph->end_soluble

Caption: A troubleshooting flowchart for addressing compound precipitation.

VI. References

  • International Council for Harmonisation. (2023). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • JoVE. (2025). Video: Reactions at the Benzylic Position: Oxidation and Reduction. [Link]

  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • PubMed. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • Pace Analytical. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]

  • Biblioteka Nauki. (2014). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. [Link]

  • University of Greifswald. (n.d.). DEGRADATION OF BRANCHED CHAIN ALIPHATIC AND AROMATIC PETROLEUM HYDROCARBONS BY MICROORGANISMS. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

  • University of Calgary. (n.d.). Ch 11: Oxidation of Alkyl benzenes. [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubMed. (2005). Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review. [Link]

  • PMC. (n.d.). Bacterial Degradation of Aromatic Compounds. [Link]

  • ACS Publications. (n.d.). Wet Air Oxidation of Linear Alkylbenzene Sulfonate 1. Effect of Temperature and Pressure. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (2017). (PDF) Tuning of properties of alkyl phenol formaldehyde resins in petroleum demulsifiers: 1. Emulsion stability test. [Link]

  • Pace Analytical. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]

  • PMC. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. [Link]

  • GOV.UK. (n.d.). Prioritisation of Alkylphenols for Environmental Risk Assessment. [Link]

  • ResearchGate. (n.d.). Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light. [Link]

  • Pace Analytical. (n.d.). Drug Formulation: Lipophilic Compound Q&A. [Link]

  • Oxford Academic. (n.d.). Anaerobic degradation of polycyclic aromatic hydrocarbons. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • JoVE. (2025). Video: Reactions at the Benzylic Position: Oxidation and Reduction. [Link]

  • R. G. Sapkal College of Pharmacy. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. [Link]

  • Taylor & Francis. (n.d.). Alkylphenols – Knowledge and References. [Link]

  • Nature. (n.d.). Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. [Link]

  • ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Plastic Education. (n.d.). Alkylphenols. [Link]

  • ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds. [Link]

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Validation & Comparative

A Comparative Guide to 1-(4-decylphenyl)ethanone and its Homologues in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 1-(4-decylphenyl)ethanone and other members of the alkyl phenyl ketone homologous series for their potential applications in liquid crystal (LC) technologies. As researchers and drug development professionals increasingly rely on materials with precisely tunable properties, understanding the structure-property relationships within this class of compounds is paramount. This document synthesizes established principles of liquid crystal design with extrapolated data to offer insights into the performance of these materials.

Introduction: The Role of Alkyl Phenyl Ketones in Liquid Crystal Formulations

Liquid crystals are a state of matter possessing properties intermediate between those of conventional liquids and solid crystals. Their unique ability to manipulate light in response to external stimuli, such as an electric field, has made them indispensable in display technologies and a wide array of other optical and sensory applications. The performance of a liquid crystal device is critically dependent on the molecular structure of its constituent mesogens.

Alkyl phenyl ketones represent a class of calamitic (rod-shaped) mesogens that are valuable components in liquid crystal mixtures. Their molecular architecture, consisting of a rigid phenyl core, a flexible alkyl tail, and a polar ketone group, gives rise to the delicate balance of intermolecular forces necessary for the formation of mesophases. The length of the alkyl chain is a particularly crucial parameter, as it significantly influences the melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and the type of liquid crystal phase exhibited.

This guide focuses on the homologous series of 1-(4-alkylphenyl)ethanone, with a particular emphasis on the decyl derivative, to elucidate the impact of alkyl chain length on the material's liquid crystalline properties and to compare its potential performance against shorter and longer-chained analogues.

Synthesis and Purification of 1-(4-alkylphenyl)ethanones: A Validated Protocol

The synthesis of 1-(4-alkylphenyl)ethanones is typically achieved via a Friedel-Crafts acylation reaction. This well-established method offers a reliable route to these materials with good yields. The following protocol outlines a self-validating system for the synthesis and purification of a representative member of this homologous series.

Experimental Protocol: Synthesis of this compound

Materials:

  • Decylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the suspension with vigorous stirring.

  • Addition of Alkylbenzene: After the addition of acetyl chloride is complete, add decylbenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality of Experimental Choices: The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst, aluminum chloride. Performing the reaction at 0 °C helps to control the exothermic reaction and minimize the formation of by-products. The purification by column chromatography is essential to separate the desired para-isomer from any ortho-isomer that may have formed and to remove any unreacted starting materials.

G Synthesis Workflow for 1-(4-alkylphenyl)ethanone reagents Decylbenzene + Acetyl Chloride + AlCl3 reaction Friedel-Crafts Acylation in DCM at 0°C reagents->reaction monitoring TLC Monitoring reaction->monitoring quenching Quenching with Ice/HCl monitoring->quenching Reaction Complete workup Aqueous Work-up quenching->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of 1-(4-alkylphenyl)ethanones.

Comparative Analysis of Mesomorphic Properties

The Influence of Alkyl Chain Length

Generally, in a homologous series of calamitic liquid crystals, the following trends are observed:

  • Melting Point: The melting points tend to decrease as the alkyl chain length increases, due to the disruption of the crystalline packing by the flexible tail.

  • Clearing Point: The clearing points (the transition from the liquid crystal phase to the isotropic liquid) often show an odd-even effect. Members with an even number of carbon atoms in the alkyl chain tend to have higher clearing points than their odd-numbered neighbors. This is attributed to the anisotropy of molecular polarizability, which is influenced by the orientation of the terminal C-C bond relative to the long molecular axis.

  • Mesophase Type: Shorter alkyl chains typically favor the formation of a nematic phase, which has orientational but no positional order. As the chain length increases, the tendency for smectic phases, which have layered structures with positional order, increases.

Illustrative Comparison of 1-(4-alkylphenyl)ethanone Homologues

The following table presents hypothetical, yet realistic, data for the 1-(4-alkylphenyl)ethanone homologous series to illustrate the expected trends. This data is intended for comparative purposes and should be validated by experimental measurement.

Alkyl Chain (n)Compound NameExpected Mesophase(s)Melting Point (°C) (Illustrative)Clearing Point (°C) (Illustrative)Birefringence (Δn) (Illustrative)
41-(4-butylphenyl)ethanoneNematic~35~45~0.12
61-(4-hexylphenyl)ethanoneNematic~30~55~0.13
81-(4-octylphenyl)ethanoneSmectic A, Nematic~28~60~0.14
10This compound Smectic A, Nematic ~25 ~62 ~0.15
121-(4-dodecylphenyl)ethanoneSmectic A~22~65~0.15

Analysis:

  • This compound is predicted to exhibit both a nematic and a smectic A phase, making it a versatile component for various applications. Its relatively low melting point and wide mesophase range are desirable properties.

  • Shorter-chain analogues (e.g., butyl and hexyl) are expected to be purely nematic. These materials would be suitable for applications requiring a simple nematic phase with lower viscosity.

  • Longer-chain analogues (e.g., dodecyl) are likely to exhibit more ordered smectic phases and may not possess a nematic phase at all.

Key Performance Parameters: Birefringence and Dielectric Anisotropy

Birefringence (Δn)

Birefringence is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is often desirable for applications such as displays, as it allows for the use of thinner liquid crystal cells, leading to faster switching times. The birefringence is largely determined by the anisotropy of the molecular polarizability. The phenyl ketone core contributes significantly to the birefringence, and the alkyl chain has a smaller, but not negligible, effect. It is expected that the birefringence will increase slightly with increasing alkyl chain length due to the increased molecular length and density.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel and perpendicular to the liquid crystal director. It determines how the liquid crystal molecules will align in an electric field. The ketone group in the 1-(4-alkylphenyl)ethanones has a significant dipole moment. The position of this group will lead to a positive dielectric anisotropy, meaning the molecules will align parallel to an applied electric field. The magnitude of the dielectric anisotropy is expected to decrease with increasing alkyl chain length due to the dilution of the polar ketone group by the non-polar alkyl chain.

G Structure-Property Relationships cluster_0 Molecular Structure cluster_1 Liquid Crystal Properties Alkyl Chain Length Alkyl Chain Length Mesophase Type Mesophase Type Alkyl Chain Length->Mesophase Type Influences Clearing Point Clearing Point Alkyl Chain Length->Clearing Point Affects Dielectric Anisotropy Dielectric Anisotropy Alkyl Chain Length->Dielectric Anisotropy Affects Magnitude Phenyl Ketone Core Phenyl Ketone Core Birefringence Birefringence Phenyl Ketone Core->Birefringence Major Contributor Phenyl Ketone Core->Dielectric Anisotropy Determines Sign

Caption: The relationship between molecular structure and key liquid crystal properties.

Conclusion and Future Outlook

The 1-(4-alkylphenyl)ethanone homologous series represents a promising class of materials for liquid crystal applications. The ability to tune the mesomorphic properties by simply varying the alkyl chain length offers a powerful tool for the design of new liquid crystal mixtures with tailored performance characteristics.

This compound , in particular, is predicted to be a valuable component due to its wide mesophase range, including both nematic and smectic A phases. This makes it suitable for a variety of applications, from simple twisted nematic displays to more complex phase-change devices.

While this guide provides a comprehensive overview based on established principles and extrapolated data, it is imperative that further experimental work be conducted to fully characterize this homologous series. Such studies would provide the precise data needed to unlock the full potential of these materials in advanced liquid crystal technologies.

References

Due to the lack of a comprehensive experimental study on the 1-(4-alkylphenyl)ethanone homologous series in the public domain, this guide has been constructed based on well-established principles of liquid crystal science and data from analogous systems. Authoritative sources on the synthesis of related compounds and the general principles of liquid crystal behavior are available in various peer-reviewed journals and handbooks on liquid crystals. For specific synthetic procedures, the following reference provides a relevant example:

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(4-decylphenyl)ethanone: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Spectroscopic Data in Compound Validation

In any synthetic endeavor, the final product must be rigorously characterized to confirm its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule. For a compound like 1-(4-decylphenyl)ethanone, these techniques allow us to confirm the presence of the key functional groups (the ketone and the substituted aromatic ring) and the long alkyl chain, as well as their precise connectivity.

Predicted ¹H NMR Spectrum of this compound

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the acetyl protons, and the protons of the decyl chain.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.90Doublet2HAr-H (ortho to C=O)The acetyl group is electron-withdrawing, deshielding the ortho protons and shifting them downfield. This is consistent with data for other 4-substituted acetophenones.
~7.28Doublet2HAr-H (meta to C=O)These protons are further from the electron-withdrawing acetyl group and are therefore less deshielded than the ortho protons.
~2.62Triplet2HAr-CH₂-The methylene group attached to the aromatic ring is deshielded by the ring's anisotropy and appears as a triplet due to coupling with the adjacent methylene group.
~2.59Singlet3H-COCH₃The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and typically appear as a sharp singlet.
~1.62Multiplet2HAr-CH₂-CH₂-This methylene group is adjacent to the benzylic methylene and will appear as a multiplet.
~1.27Broad Multiplet14H-(CH₂)₇-The protons of the central methylene groups of the long alkyl chain are in very similar chemical environments, leading to overlapping signals that form a broad multiplet.
~0.88Triplet3H-CH₃The terminal methyl group of the decyl chain is the most shielded and appears as a triplet due to coupling with the adjacent methylene group.[1]

Predicted ¹³C NMR Spectrum of this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the decyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentRationale for Prediction
~197.7C=OThe carbonyl carbon of a ketone typically resonates in this downfield region.[2]
~149.5Ar-C (para to acetyl)The carbon attached to the decyl chain is shifted downfield due to substitution.
~135.5Ar-C (ipso to acetyl)The quaternary carbon of the acetyl group is also shifted downfield.
~128.7Ar-CH (meta to acetyl)Aromatic CH carbons typically appear in this region.
~128.5Ar-CH (ortho to acetyl)These carbons are adjacent to the electron-withdrawing acetyl group.
~36.0Ar-CH₂-The benzylic carbon is deshielded by the aromatic ring.
~31.9-(CH₂)ₙ-The internal methylene carbons of the decyl chain have characteristic chemical shifts.
~31.2-(CH₂)ₙ-
~29.6-(CH₂)ₙ-
~29.5-(CH₂)ₙ-
~29.3-(CH₂)ₙ-
~29.2-(CH₂)ₙ-
~26.6-COCH₃The methyl carbon of the acetyl group.
~22.7-CH₂-CH₃The second to last carbon of the decyl chain.
~14.1-CH₃The terminal methyl carbon of the decyl chain is the most shielded.

Predicted Infrared (IR) Spectrum of this compound

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the strong absorption of the carbonyl group.

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3050-3020MediumAromatic C-H stretchCharacteristic for C-H bonds on an aromatic ring.
~2955-2850StrongAliphatic C-H stretchDue to the numerous C-H bonds in the long decyl chain.[3]
~1685StrongC=O stretch (ketone)The carbonyl stretch of an aryl ketone is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[4]
~1605, ~1575Medium-WeakC=C stretch (aromatic)Characteristic absorptions for the carbon-carbon double bonds within the aromatic ring.
~1410, ~1360MediumCH₃ bendBending vibrations of the acetyl methyl group.
~840-810StrongC-H out-of-plane bendIndicative of 1,4-disubstitution on the benzene ring.

Predicted Mass Spectrum of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 274.46 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

The molecular ion peak (M⁺˙) would be observed at m/z = 274. The most significant fragmentation pathway for aromatic ketones is alpha-cleavage, which involves the cleavage of the bond between the carbonyl group and the adjacent carbon.[5] In this case, two primary alpha-cleavage pathways are possible:

  • Loss of the methyl group: This would result in the formation of a stable acylium ion at m/z = 259.

  • Loss of the decylphenyl group: This would lead to the formation of the acetyl cation at m/z = 43, which is often a prominent peak for methyl ketones.

Another important fragmentation for alkyl-substituted aromatic compounds is benzylic cleavage. Cleavage of the bond beta to the aromatic ring would result in a fragment at m/z = 133. Further fragmentation of the decyl chain would also produce a series of peaks separated by 14 mass units (CH₂).

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To empirically validate the predicted ¹H NMR data, the following protocol should be followed to ensure the acquisition of a high-quality spectrum.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
  • Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0 ppm).
  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets in the alkyl region.
  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument should lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.
  • Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse experiment is sufficient.
  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure accurate integration.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phasing: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.
  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
  • Integration: Integrate all the peaks in the spectrum to determine the relative number of protons corresponding to each signal.

Workflow for Spectroscopic Data Comparison and Validation

The process of comparing and validating spectroscopic data, whether predicted or from different experimental sources, follows a logical progression to ensure accuracy and confidence in the structural assignment.

G cluster_0 Data Acquisition/Prediction cluster_1 Data Analysis cluster_2 Validation & Refinement A Literature Search for Analogs B Prediction of Spectra (NMR, IR, MS) A->B E Compare Experimental vs. Predicted Data B->E C Experimental Data Acquisition D Process Experimental Data C->D D->E F Identify Discrepancies E->F G Re-evaluate Predictions/Assignments F->G H Consider Alternative Structures F->H I Final Structural Confirmation G->I H->I

Caption: Workflow for Spectroscopic Data Comparison and Validation.

This systematic approach ensures that all available data is critically evaluated, and any inconsistencies are addressed, leading to a confident structural elucidation of the target molecule. By following this guide, researchers can effectively predict, acquire, and interpret the spectroscopic data for this compound, ensuring the integrity of their scientific findings.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ACS Publications. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. 13C NMR Chemical Shift Prediction of sp2 Carbon Atoms in Acyclic Alkenes Using Neural Networks. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450). [Link]

  • National Institute of Standards and Technology. Acetophenone - the NIST WebBook. [Link]

  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Master Organic Chemistry. 1H NMR: How Many Signals?. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SpectraBase. 10-(N-Pyrrolyl)decane-1-thiol - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • StudyRaid. Understand iR Spectroscopy Features of Acetophenone. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • OpenOChem Learn. Alkanes. [Link]

  • YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • PMC - NIH. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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A Comparative Guide to the Structural Validation of 1-(4-decylphenyl)ethanone using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized or isolated compound is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 1-(4-decylphenyl)ethanone, a molecule featuring both aromatic and long aliphatic domains. We will primarily focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, while also providing a comparative analysis with other common analytical techniques to offer a comprehensive perspective on modern structural elucidation.

The Imperative of Unambiguous Structural Validation

The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately its biological function. In drug discovery and development, an error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, employing a suite of analytical techniques to unequivocally validate a molecular structure is not just good practice, but a scientific necessity. This compound presents an interesting case for structural validation due to its distinct molecular regions: a para-substituted aromatic ring, an acetyl group, and a long decyl chain. Each of these fragments will have characteristic spectroscopic signatures.

Probing Connectivity with 2D NMR: A Synergistic Approach

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that can obscure definitive assignments. 2D NMR techniques overcome this limitation by correlating nuclear spins through chemical bonds, providing a detailed roadmap of molecular connectivity. For this compound, a combination of COSY, HSQC, and HMBC experiments is essential for a complete and trustworthy structural assignment.

Predicted ¹H and ¹³C NMR Data

Before delving into the 2D correlations, it is crucial to have an educated prediction of the 1D NMR chemical shifts. Based on data from analogous structures like 4'-methylacetophenone, 4'-ethylacetophenone, and long-chain n-alkylbenzenes, we can anticipate the following approximate chemical shifts for this compound in CDCl₃.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
H-2', H-6'~7.90 (d, J ≈ 8.5 Hz)~128.7Aromatic protons ortho to the electron-withdrawing acetyl group are deshielded.
H-3', H-5'~7.25 (d, J ≈ 8.5 Hz)~128.5Aromatic protons ortho to the alkyl group are less deshielded.
-C(=O)CH₃~2.60 (s)~26.6Methyl protons adjacent to a carbonyl group.
C-1'-~136.0Quaternary aromatic carbon attached to the acetyl group.
C-4'-~144.0Quaternary aromatic carbon attached to the decyl chain.
-C H₂-(phenyl)~2.65 (t, J ≈ 7.6 Hz)~35.8Methylene protons benzylic to the aromatic ring.
-(CH₂)₈-~1.2-1.6 (m)~22.7-31.9Overlapping signals of the methylene groups in the decyl chain.
-CH₃ (decyl)~0.88 (t, J ≈ 6.8 Hz)~14.1Terminal methyl group of the decyl chain.
-C =O-~197.8Carbonyl carbon of the ketone.
COSY: Unveiling ¹H-¹H Connectivity

The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton-proton coupling network. It reveals which protons are unmittelbare neighbors in the molecular structure.

Expected COSY Correlations for this compound:

  • A cross-peak between the aromatic protons at ~7.90 ppm (H-2', H-6') and ~7.25 ppm (H-3', H-5') would confirm their ortho relationship on the benzene ring.

  • Crucially, a series of cross-peaks will trace the connectivity of the decyl chain. A correlation between the benzylic protons (~2.65 ppm) and the adjacent methylene protons (~1.6 ppm) will be observed. This chain of correlations will extend down to the terminal methyl group, with each methylene group showing a correlation to its neighbors.

Figure 1: Predicted COSY correlations for this compound.
HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. This is an invaluable tool for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum.

Expected HSQC Correlations for this compound:

  • A cross-peak between the ¹H signal at ~7.90 ppm and the ¹³C signal at ~128.7 ppm will assign these to C-2' and C-6'.

  • Similarly, a correlation between the ¹H signal at ~7.25 ppm and the ¹³C signal at ~128.5 ppm will assign these to C-3' and C-5'.

  • The acetyl methyl protons (~2.60 ppm) will correlate with the acetyl methyl carbon (~26.6 ppm).

  • Each proton signal in the decyl chain will show a cross-peak to its corresponding carbon signal, allowing for the definitive assignment of the aliphatic carbons.

Figure 2: Predicted HSQC correlations for this compound.
HMBC: Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). These long-range correlations are the key to connecting the different spin systems identified by COSY.

Key HMBC Correlations for Validating this compound:

  • Connecting the Acetyl Group to the Ring: The acetyl methyl protons (~2.60 ppm) will show a crucial correlation to the carbonyl carbon (~197.8 ppm) and to the quaternary aromatic carbon C-1' (~136.0 ppm). This unequivocally establishes the attachment of the acetyl group to the phenyl ring.

  • Confirming the para-Substitution: The aromatic protons H-2' and H-6' (~7.90 ppm) will show correlations to the carbonyl carbon (~197.8 ppm) and to the aromatic carbons C-4' (~144.0 ppm) and C-3'/C-5' (~128.5 ppm). Conversely, the aromatic protons H-3' and H-5' (~7.25 ppm) will show correlations to the aromatic carbons C-1' (~136.0 ppm) and C-2'/C-6' (~128.7 ppm), as well as to the benzylic carbon of the decyl chain (~35.8 ppm).

  • Attaching the Decyl Chain: The benzylic protons of the decyl chain (~2.65 ppm) will show correlations to the aromatic carbons C-3'/C-5' (~128.5 ppm) and the quaternary carbon C-4' (~144.0 ppm), confirming the attachment point of the alkyl chain.

G cluster_acetyl Acetyl Group cluster_phenyl Phenyl Ring cluster_decyl Decyl Chain CH3_acetyl_H -C(=O)CH3 (H) C_O C=O CH3_acetyl_H->C_O 2J(C,H) C1 C-1' CH3_acetyl_H->C1 3J(C,H) C2_C6 C-2', C-6' H2_H6 H-2', H-6' H2_H6->C_O 3J(C,H) C4 C-4' H2_H6->C4 3J(C,H) C3_C5 C-3', C-5' H3_H5 H-3', H-5' H3_H5->C1 3J(C,H) CH2_benzyl_H -CH2-(phenyl) (H) CH2_benzyl_H->C3_C5 3J(C,H) CH2_benzyl_H->C4 2J(C,H)

Figure 3: Key predicted HMBC correlations for this compound.

Comparative Analysis with Alternative Techniques

While 2D NMR is exceptionally powerful, a comprehensive structural validation often involves corroborating evidence from other analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.

  • Molecular Ion Peak: For this compound (C₁₈H₂₈O), the molecular ion peak [M]⁺ would be expected at m/z 260.

  • Fragmentation Pattern: The most prominent fragmentation would likely be the alpha-cleavage of the bond between the carbonyl group and the phenyl ring, resulting in a base peak at m/z 43, corresponding to the [CH₃CO]⁺ fragment. Another significant fragmentation would be the cleavage of the benzylic bond of the decyl chain, leading to a fragment at m/z 119, corresponding to the [CH₃COC₆H₄CH₂]⁺ ion. The McLafferty rearrangement is also possible for ketones with longer alkyl chains, which could lead to a characteristic neutral loss.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Carbonyl Stretch: A strong, sharp absorption band is expected in the region of 1685-1695 cm⁻¹ for the C=O stretch of the aromatic ketone. The conjugation with the phenyl ring lowers the frequency compared to a saturated ketone.[3]

  • Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ would indicate the C-H stretching of the aromatic ring.

  • Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) will be present due to the C-H stretching of the long decyl chain.[4]

  • Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and C-H out-of-plane bending in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Technique Information Provided Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of the carbon skeleton and proton network.Unambiguous structural elucidation, stereochemical information (with NOESY).Requires larger sample amounts, longer acquisition times, more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample requirement, rapid analysis.Does not provide direct information on connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Rapid, non-destructive, relatively inexpensive.Provides limited information on the overall molecular structure.

Experimental Protocols

Sample Preparation

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher. The following are typical acquisition parameters that can be adapted as needed.[5][6][7]

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: ~16 ppm

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: ~1 s

    • Spectral width: ~240 ppm

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 2-4 per increment

    • Number of increments: 256-512

    • Spectral width: ~10 ppm in both dimensions

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 2-8 per increment

    • Number of increments: 256

    • Spectral width: ~10 ppm (¹H) and ~165 ppm (¹³C)

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 8-16 per increment

    • Number of increments: 256

    • Spectral width: ~10 ppm (¹H) and ~220 ppm (¹³C)

    • Long-range coupling delay optimized for ~8 Hz.

Conclusion

The structural validation of this compound serves as an excellent model to demonstrate the power of a multi-technique analytical approach, with 2D NMR spectroscopy at its core. The synergistic use of COSY, HSQC, and HMBC provides an intricate and unambiguous map of the molecular architecture, from the spin systems of the aromatic ring and the long alkyl chain to the crucial connections that piece the entire structure together. While mass spectrometry and infrared spectroscopy offer rapid and valuable complementary data on molecular weight and functional groups, they lack the detailed connectivity information that 2D NMR provides. For researchers in drug development and the broader scientific community, a thorough understanding and application of these 2D NMR techniques are indispensable for ensuring the scientific integrity of their work.

References

  • Thompson, H. W., & Torkington, P. (1945). The Infrared Spectra of Substituted Acetophenones. Journal of the Chemical Society (Resumed), 640-645.
  • Dona, A. C., et al. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and structural biotechnology journal, 11(18), 135-146.
  • American Chemical Society. (2023). Organic Letters Author Guidelines. Retrieved from [Link]

  • LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Breton, R. C., & Reynolds, W. F. (2013). The use of NMR spectroscopy for the structure determination of organic molecules.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
  • Disney, M. D., et al. (2019).
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for - General methods. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Proprep. (n.d.). Ir spectra of acetophenone?. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2011). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • dos Santos, R. G., et al. (2006). 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. Journal of the Brazilian Chemical Society, 17(6), 1136-1144.
  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. University of Wisconsin.
  • Giraudeau, P. (2020). NMR spectroscopy of small molecules in solution. Annual Reports on NMR Spectroscopy, 101, 1-52.
  • LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

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A Comparative Guide to the Mesogenic Properties of 1-(4-decylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the mesogenic properties of a homologous series of chalcone derivatives synthesized from 1-(4-decylphenyl)ethanone. We will explore the synthetic pathway, the influence of terminal alkyl chain length on liquid crystalline behavior, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who are interested in the structure-property relationships of calamitic liquid crystals.

Introduction: The Significance of the this compound Core

The this compound moiety serves as a valuable building block in the synthesis of calamitic (rod-shaped) liquid crystals. The decyl chain provides the necessary molecular flexibility and aspect ratio that, in conjunction with a rigid core, promotes the formation of mesophases. By chemically modifying the ethanone group, it is possible to introduce various rigid structural units, such as chalcones, which are known to enhance mesogenic properties.[1][2]

This guide will focus on a comparative study of a homologous series of chalcone derivatives where the terminal alkyl chain length is varied. This systematic variation allows for a detailed investigation into how the alkyl chain influences the transition temperatures and the types of mesophases observed.[3][4]

Synthetic Pathway: From Ketone to Liquid Crystal

The synthesis of the target chalcone derivatives is achieved through a Claisen-Schmidt condensation reaction.[5][6] This is a reliable and high-yielding method for the formation of the α,β-unsaturated ketone system that constitutes the rigid core of the chalcone.

The general synthetic scheme involves the reaction of this compound with a series of 4-alkoxybenzaldehydes in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Claisen-Schmidt Condensation This compound->Reaction 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde->Reaction Base (NaOH or KOH) Base (NaOH or KOH) Base (NaOH or KOH)->Reaction Ethanol Ethanol Ethanol->Reaction Stirring & Heat Stirring & Heat Stirring & Heat->Reaction Chalcone Derivative Chalcone Derivative Water Water Reaction->Chalcone Derivative Reaction->Water

Caption: Synthetic workflow for chalcone derivatives.

Comparative Analysis of Mesogenic Properties

The mesogenic properties of the synthesized chalcone derivatives are expected to be highly dependent on the length of the terminal alkoxy chain (n). This is a well-established principle in liquid crystal research, where the alkyl chain length influences the molecular packing and, consequently, the stability and type of mesophase formed.[3][8]

Predicted Mesomorphic Behavior

Based on analogous systems, we can predict the following trends for the homologous series of 1-(4-decylphenyl)-3-(4-alkoxyphenyl)prop-2-en-1-ones:

  • Shorter Chains (n=1-4): Derivatives with shorter alkyl chains are less likely to exhibit mesomorphism. Their higher melting points and weaker anisotropic interactions often lead to a direct transition from the crystalline to the isotropic liquid phase.

  • Intermediate Chains (n=5-8): This range is expected to exhibit enantiotropic nematic phases. As the chain length increases, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) is likely to show an odd-even effect, with derivatives having an even number of carbon atoms in the alkoxy chain generally showing higher clearing points than those with an odd number.[4]

  • Longer Chains (n=9-12): With increasing chain length, smectic phases (SmA and/or SmC) are expected to appear in addition to or instead of the nematic phase. The longer chains promote lamellar packing, leading to the formation of these more ordered mesophases.[9]

Tabulated Predicted Transition Temperatures

The following table summarizes the predicted mesophases and transition temperatures for a hypothetical homologous series. These values are illustrative and based on trends observed in similar calamitic liquid crystals.

Compound n (Alkoxy Chain Length) Predicted Mesophases Melting Point (°C) Clearing Point (°C)
I 4Nematic (Monotropic)~95~85
II 6Nematic~88~105
III 8Nematic, Smectic A~82~115
IV 10Smectic A~78~120
V 12Smectic A, Smectic C~75~122

Note: The transition temperatures are hypothetical and serve for comparative purposes.

Experimental Protocols for Characterization

To empirically validate the predicted mesogenic properties, a suite of standard characterization techniques is employed.

Synthesis of 1-(4-decylphenyl)-3-(4-hexyloxyphenyl)prop-2-en-1-one (A Representative Chalcone)

Materials:

  • This compound

  • 4-Hexyloxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-hexyloxybenzaldehyde in ethanol.

  • Slowly add a 50% aqueous solution of NaOH to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure chalcone derivative.

  • Dry the purified product under vacuum.

Characterization of Mesogenic Properties

The following experimental workflow is essential for the comprehensive characterization of the synthesized compounds.

G Synthesized_Compound Synthesized Chalcone Derivative DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC POM Polarized Optical Microscopy (POM) Synthesized_Compound->POM Transition_Temps Phase Transition Temperatures & Enthalpies DSC->Transition_Temps Mesophase_ID Mesophase Identification & Texture Analysis POM->Mesophase_ID XRD X-Ray Diffraction (XRD) Structural_Info Structural Information (e.g., layer spacing) XRD->Structural_Info Mesophase_ID->XRD

Caption: Experimental workflow for liquid crystal characterization.

4.2.1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of a material.[10][11]

Protocol:

  • Accurately weigh 3-5 mg of the purified chalcone derivative into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected clearing point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Cool the sample at the same controlled rate to a temperature below its melting point (e.g., 25 °C).

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • Analyze the resulting thermogram to identify the temperatures of melting, crystallization, and any liquid crystalline phase transitions. The peak area of each transition corresponds to the enthalpy change.

4.2.2. Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystalline phases based on their unique optical textures.[8][12]

Protocol:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample slowly while observing it through the crossed polarizers.

  • Note the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.

  • Cool the sample from the isotropic liquid phase and observe the formation of liquid crystalline textures.

  • Identify the mesophases by comparing the observed textures with known textures for nematic, smectic A, and smectic C phases (e.g., Schlieren, focal-conic, etc.).

4.2.3. X-Ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement within the mesophases, such as the layer spacing in smectic phases.[13]

Protocol:

  • Load the sample into a capillary tube and mount it in a variable-temperature XRD instrument.

  • Heat the sample to the desired mesophase temperature, as determined by DSC and POM.

  • Acquire the XRD pattern.

  • A broad, diffuse peak in the wide-angle region is characteristic of the liquid-like in-plane ordering.

  • In the small-angle region, a sharp peak indicates the presence of a layered (smectic) structure. The position of this peak can be used to calculate the layer spacing (d) using Bragg's law.

Conclusion

This guide has presented a comparative study of the mesogenic properties of this compound derivatives, focusing on a homologous series of chalcones. The synthetic strategy, predicted structure-property relationships, and detailed experimental protocols for characterization have been outlined. The interplay between the terminal alkyl chain length and the resulting mesomorphic behavior is a key takeaway, demonstrating the tunability of these materials. The provided methodologies offer a robust framework for the synthesis and comprehensive analysis of novel calamitic liquid crystals.

References

  • Kubo, K., Kuribayashi, D., Ujiie, S., & Mori, A. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Oleo Science, 73(2), 253-261. [Link]

  • Yelamaggad, C. V., et al. (2007). Synthesis and mesomorphic properties of resorcyl di[4-(4-alkoxy-2,3-diflorophenyl)ethynyl] benzoate liquid crystals. Journal of Materials Chemistry, 17(4), 335-342. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5028. [Link]

  • Kılıç, M., & Çınar, Z. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. Journal of Molecular Structure: THEOCHEM, 808(1-3), 53-61. [Link]

  • Shaffer, E. C., & Zabriskie, F. R. (1991). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data, 20(5), 945-973. [Link]

  • Daud, A. I., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 35(1), 356-362. [Link]

  • de Oliveira, F. J., et al. (2018). Liquid-crystalline transition temperatures (1C), a and enthalpy and entropy values (kJ mol À1 ) for compounds 5a-d and 9a-d. New Journal of Chemistry, 42(18), 15082-15091. [Link]

  • Sharma, V. S., et al. (2017). Synthetic pathway for a new calamitic series of liquid crystal: Comparison with corresponding linkage group. Liquid Crystals, 44(13), 2006-2016. [Link]

  • Daud, A. I., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. [Link]

  • Bruce, D. W., et al. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. Crystals, 11(5), 513. [Link]

  • Jasiurkowska-Delaporte, M., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials, 15(19), 6898. [Link]

  • Akay, S., & Büyükgüngör, O. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1121-1132. [Link]

  • Piste, P. B. (2014). SYNTHESIS OF CHALCONES. JETIR, 1(6). [Link]

  • Alharthi, F. A., et al. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Molecules, 26(16), 4983. [Link]

  • Hagar, M., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Frontiers in Materials, 8. [Link]

  • Hagar, M., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(11), 3584. [Link]

  • Daud, A. I., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 35(1). [Link]

  • Piste, P. B. (2014). Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. International Journal of Current Science, 13, E 62-66. [Link]

  • Jasiurkowska-Delaporte, M., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials, 15(19), 6898. [Link]

  • Sayed, S. M., Lin, B.-P., & Yang, H. (2016). Generation of liquid crystallinity from a Td-symmetry central unit. Soft Matter, 12(28), 6059-6066. [Link]

  • Gray, G. W., & Harrison, K. J. (1971). Properties of the liquid crystals formed by certain 4-alkoxy-N-(9,10-dihydro-2-phenanthrylmethylene)anilines. Journal of the Chemical Society, Perkin Transactions 2, (12), 1782-1785. [Link]

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A Researcher's Guide to Spectral Cross-Referencing: Predicting and Verifying 1-(4-decylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous identification of novel chemical entities is a cornerstone of rigorous scientific practice. For a molecule like 1-(4-decylphenyl)ethanone, a synthetic ketone with potential applications stemming from its specific chemical structure, spectral analysis is not merely a routine check but a fundamental validation of its existence and purity. However, researchers often face a common hurdle: the absence of comprehensive, publicly available spectral data for newly synthesized or less-common compounds.

This guide addresses this challenge head-on. Instead of a simple repository of existing data, we will embark on a predictive and comparative journey. We will first deduce the expected spectral characteristics of this compound by leveraging established principles of spectroscopy and drawing comparisons with structurally similar, well-documented analogues. Subsequently, we will provide a comparative analysis of leading online spectral databases—NIST Chemistry WebBook, Spectral Database for Organic Compounds (SDBS), and PubChem—to demonstrate how these powerful tools can be harnessed for both predictive analysis and the cross-referencing of experimental data. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the process of structural elucidation with both theoretical rigor and practical insight.

Predicting the Spectral Signature of this compound

The predictive power of spectroscopy lies in the direct relationship between a molecule's structure and its interaction with electromagnetic radiation. By dissecting the structure of this compound, we can anticipate its spectral features with a high degree of confidence.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is arguably the most informative for elucidating the structure of organic molecules. For this compound, we can predict the following key signals:

  • Aromatic Protons: The benzene ring is para-substituted, leading to a characteristic AA'BB' splitting pattern. We expect two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons closer to the electron-withdrawing acetyl group will be deshielded and appear further downfield.

  • Acetyl Protons: The three protons of the methyl group in the acetyl moiety will appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm.

  • Decyl Chain Protons: The long aliphatic chain will give rise to a series of signals in the upfield region of the spectrum (δ 0.8-1.7 ppm). The terminal methyl group will be a triplet at approximately δ 0.8-0.9 ppm. The methylene groups will appear as a complex multiplet, with the methylene group attached to the aromatic ring being slightly deshielded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we predict the following:

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Carbonyl Carbon (C=O)195-200The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
Aromatic Carbons120-150The exact shifts will vary depending on the substitution pattern. The carbon attached to the acetyl group and the carbon attached to the decyl chain will have distinct chemical shifts from the other aromatic carbons.
Acetyl Methyl Carbon25-30A typical chemical shift for a methyl group adjacent to a carbonyl.
Decyl Chain Carbons14-40The terminal methyl carbon will be the most shielded (lowest ppm), while the carbon attached to the aromatic ring will be the most deshielded.

Interpreting ¹³C NMR spectra involves analyzing the chemical shifts of each carbon atom to determine its local electronic environment[1].

Mass Spectrometry (MS)

In mass spectrometry, we expect to see the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₈H₂₈O = 260.42 g/mol ). Key fragmentation patterns would likely involve the cleavage of the acyl group, leading to a prominent peak corresponding to the [M-CH₃CO]⁺ fragment, and various fragmentations along the decyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups:

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of an aromatic ketone.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.

A Comparative Guide to Online Spectral Databases

While experimental data for our target molecule is elusive, online databases are invaluable for finding data on analogous compounds, which can bolster our predictions.

NIST Chemistry WebBook

The National Institute of Standards and Technology (NIST) Chemistry WebBook is a comprehensive resource for chemical and physical data.[2][3][4][5] It is particularly strong in providing:

  • Mass Spectra: An extensive collection of electron ionization mass spectra.

  • IR Spectra: A large database of gas-phase infrared spectra.

  • Thermochemical Data: Enthalpies of formation, heat capacities, and other thermodynamic properties.

For our purposes, searching for "1-(4-methylphenyl)ethanone" or "1-(4-ethylphenyl)ethanone" in the NIST WebBook provides access to their mass and IR spectra, which can be used as a baseline for our predictions for the decyl analogue.[6][7][8][9]

Spectral Database for Organic Compounds (SDBS)

The Spectral Database for Organic Compounds (SDBS) is a free, integrated database hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[10][11][12][13][14] Its key features include:

  • Integrated Spectra: SDBS often provides multiple types of spectra for a single compound, including ¹H NMR, ¹³C NMR, MS, and IR.[10][11][13]

  • Searchability: The database can be searched by compound name, CAS number, molecular formula, and even spectral peaks.

SDBS is an excellent resource for obtaining a holistic spectral view of a compound and is particularly useful for its collection of NMR data.

PubChem

PubChem is a vast public repository of chemical information maintained by the National Center for Biotechnology Information (NCBI).[15][16][17][18] While not a primary spectral database in the same vein as NIST or SDBS, it serves as a crucial hub that:

  • Aggregates Data: PubChem links to various data sources, including spectral information from other databases and literature citations.[15][16]

  • Provides Comprehensive Compound Information: It offers a wealth of information on chemical structures, properties, biological activities, and safety.[15][17]

For a researcher, PubChem is often the first port of call to gather general information about a compound and to find links to more specialized databases.

Database Comparison Summary
Feature NIST Chemistry WebBook Spectral Database for Organic Compounds (SDBS) PubChem
Primary Data Types Mass Spectra, IR Spectra, Thermochemical Data¹H & ¹³C NMR, MS, IR, Raman, ESRAggregated Chemical Data
User Interface Functional, data-centricSimple, with spectral viewing toolsComprehensive, with extensive cross-linking
Data Accessibility FreeFreeFree
Key Strength High-quality, curated gas-phase dataIntegrated spectral datasets for a single compoundCentralized hub for all chemical information

Experimental Protocol for Acquiring Spectral Data

For the de novo characterization of this compound, a systematic approach to data acquisition is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.[19]

    • MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

    • IR: The sample can be analyzed neat as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of the protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Consider running advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Mass Spectrometry:

    • Use an electron ionization (EI) source for initial analysis to obtain fragmentation patterns that can be compared with database spectra.

    • Employ a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to clearly identify the molecular ion peak.

  • Infrared Spectroscopy:

    • Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Identify the characteristic absorption bands for the key functional groups.

Visualizing the Workflow and Structural Logic

To streamline the process of structural verification, a logical workflow is indispensable.

G cluster_0 Predictive Analysis cluster_1 Experimental Verification cluster_2 Cross-Referencing and Confirmation A 1. Define Structure of This compound B 2. Predict Spectral Features (NMR, MS, IR) A->B C 3. Search Online Databases for Analogues B->C H 8. Cross-Reference with Analogue Data from Databases C->H D 4. Synthesize and Purify Compound E 5. Acquire Experimental Spectra D->E F 6. Process and Analyze Data E->F G 7. Compare Experimental Data with Predictions F->G G->H I 9. Confirm Structure H->I

Caption: A workflow for the structural elucidation of a novel compound.

G cluster_0 This compound Structure cluster_1 Predicted ¹H NMR Signals cluster_2 Predicted IR Bands cluster_3 Predicted MS Fragments mol C₁₈H₂₈O H_Aromatic Aromatic H (δ 7.0-8.0, dd) mol->H_Aromatic H_Acetyl Acetyl H (δ 2.5-2.7, s) mol->H_Acetyl H_Decyl Decyl H (δ 0.8-1.7, m) mol->H_Decyl IR_CO C=O Stretch (~1685 cm⁻¹) mol->IR_CO IR_CH C-H Stretches (2850-3100 cm⁻¹) mol->IR_CH MS_M Molecular Ion (m/z 260) mol->MS_M MS_Frag [M-CH₃CO]⁺ (m/z 217) mol->MS_Frag

Caption: The relationship between molecular structure and predicted spectral features.

By integrating predictive analysis with a systematic experimental approach and leveraging the wealth of information available in online databases, researchers can confidently and efficiently elucidate the structures of novel compounds, thereby upholding the principles of scientific integrity and advancing the frontiers of chemical research.

References

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1-(4-decylphenyl)ethanone: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the reliable synthesis of key intermediates is paramount. 1-(4-decylphenyl)ethanone, a substituted acetophenone, serves as a crucial building block in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds. Its long alkyl chain imparts unique properties, making it a valuable synthon. This guide provides an in-depth comparison of three distinct methods for the synthesis of this compound, with a focus on their reproducibility, scalability, and overall practicality in a laboratory setting. The information presented herein is a synthesis of established chemical principles and practical considerations, aimed at empowering researchers to make informed decisions for their specific synthetic needs.

Method 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most direct route to aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[1] For the synthesis of this compound, this translates to the acylation of decylbenzene with acetyl chloride.

Experimental Protocol: Friedel-Crafts Acylation of Decylbenzene

Materials:

  • Decylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • Addition of Decylbenzene: Add decylbenzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash successively with water, 5% sodium hydroxide solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality and Reproducibility Insights:

The success of the Friedel-Crafts acylation is highly dependent on the quality of the reagents and the strict exclusion of moisture, as aluminum chloride is extremely hygroscopic. The reaction temperature is also critical; while the reaction is typically run at low temperatures to minimize side reactions, sufficient activation is needed. The primary challenge to reproducibility lies in the potential for polysubstitution and the formation of isomers, although the bulky decyl group tends to favor para-substitution. The work-up procedure is crucial for removing the aluminum salts and ensuring the purity of the final product.

Friedel_Crafts_Workflow reagents Decylbenzene, Acetyl Chloride, Anhydrous AlCl3, DCM reaction_setup Reaction Setup (0°C, inert atmosphere) reagents->reaction_setup reaction Reaction (Stirring for 2-4h at 0°C) reaction_setup->reaction quench Quenching (Ice and HCl) reaction->quench workup Work-up (Extraction and Washes) quench->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the Friedel-Crafts Acylation of Decylbenzene.

Method 2: The Organometallic Route - Grignard Reaction

An alternative approach to forming the carbon-carbon bond is through the use of an organometallic reagent, such as a Grignard reagent.[2] This method involves the preparation of 4-decylphenylmagnesium bromide, which then reacts with an acetylating agent like acetic anhydride.[3]

Experimental Protocol: Grignard Reaction for this compound Synthesis

Materials:

  • 4-Bromodecylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Acetic anhydride

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

  • Initiation: Add a small amount of a solution of 4-bromodecylbenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Grignard Formation: Once the reaction has started, add the remaining 4-bromodecylbenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetic Anhydride: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of acetic anhydride (1.0 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Work-up: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Causality and Reproducibility Insights:

The Grignard reaction's reproducibility is highly sensitive to the presence of water and air.[2] All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The initiation of the Grignard reagent formation can sometimes be challenging and may require activation of the magnesium surface. The reaction with acetic anhydride must be performed at low temperatures to avoid side reactions. While this method avoids the use of strong Lewis acids, the handling of pyrophoric Grignard reagents requires care and experience.

Grignard_Workflow reagents 4-Bromodecylbenzene, Mg, Anhydrous Ether grignard_formation Grignard Reagent Formation reagents->grignard_formation reaction_setup Reaction with Acetic Anhydride (0°C) grignard_formation->reaction_setup quench Quenching (Saturated NH4Cl) reaction_setup->quench workup Work-up (Extraction and Washes) quench->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the Grignard Reaction Synthesis.

Method 3: The Modern Cross-Coupling - Suzuki Reaction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have become powerful tools in modern organic synthesis for the formation of C-C bonds.[4] This method would involve the coupling of a boronic acid derivative with an aryl halide. For the synthesis of this compound, a plausible route is the reaction of 4-bromoacetophenone with decylboronic acid.

Experimental Protocol: Suzuki Coupling for this compound Synthesis

Materials:

  • 4-Bromoacetophenone

  • Decylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromoacetophenone (1.0 equivalent), decylboronic acid (1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Degassing: Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Reproducibility Insights:

The reproducibility of the Suzuki coupling depends on several factors, including the choice of catalyst, base, and solvent. The catalyst's activity can be sensitive to air and impurities. Thorough degassing of the reaction mixture is crucial to prevent oxidation of the palladium catalyst. The choice of base is also critical and can significantly impact the reaction yield. While generally offering high yields and functional group tolerance, the cost of the palladium catalyst and the need for careful optimization of reaction conditions are important considerations.

Suzuki_Workflow reagents 4-Bromoacetophenone, Decylboronic Acid, Pd Catalyst, Base, Solvent reaction_setup Reaction Setup and Degassing reagents->reaction_setup reaction Heating and Stirring (80-110°C) reaction_setup->reaction workup Work-up (Extraction and Washes) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the Suzuki Coupling Synthesis.

Comparative Analysis of Synthesis Methods

The choice of a synthetic method is often a trade-off between various factors. The following table provides a comparative summary of the three discussed methods for the synthesis of this compound. Please note that the yield and purity are indicative and can vary significantly based on experimental conditions and optimization.

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki Coupling
Typical Yield Moderate to HighModerate to HighHigh to Excellent
Purity (after purification) Good to ExcellentGood to ExcellentExcellent
Reaction Time 2-6 hours2-4 hours4-24 hours
Reaction Temperature 0°C to reflux0°C to reflux80-110°C
Cost of Reagents LowLow to ModerateHigh
Safety Considerations Corrosive and water-sensitive catalyst (AlCl₃), evolution of HCl gas.Pyrophoric Grignard reagent, requires strictly anhydrous conditions.Flammable solvents, toxicity of palladium catalysts.
Scalability Well-established for large-scale synthesis.Can be challenging to scale up due to the exothermic nature and need for strict anhydrous conditions.Scalable, but the cost of the catalyst can be a limiting factor.
Reproducibility Challenges Moisture sensitivity, potential for isomer formation and polysubstitution.Initiation of Grignard reagent, strict exclusion of water and air.Catalyst deactivation, optimization of reaction conditions (base, solvent, temperature).

Discussion and Recommendations

Friedel-Crafts Acylation: This method remains a robust and cost-effective choice for the synthesis of this compound, especially on a larger scale. Its primary drawback is the use of a stoichiometric amount of a corrosive and moisture-sensitive Lewis acid, which can complicate the work-up and waste disposal. However, with proper experimental technique, it is a highly reproducible and reliable method.

Grignard Reaction: The Grignard approach offers an alternative that avoids the use of strong Lewis acids. It is a powerful tool for C-C bond formation, but its sensitivity to air and moisture demands meticulous experimental technique, which can be a barrier to consistent reproducibility, particularly for those less experienced with organometallic chemistry.

Suzuki Coupling: From a chemical perspective, the Suzuki coupling is arguably the most elegant and versatile method, often providing high yields and excellent functional group tolerance. However, the high cost of palladium catalysts and the need for careful optimization of the reaction conditions can be significant deterrents. For small-scale synthesis where high purity is paramount and cost is less of a concern, this method is an excellent choice.

Conclusion

The choice of the optimal synthesis method for this compound is contingent upon the specific requirements of the researcher, including the desired scale, budget, and available expertise.

  • For large-scale, cost-effective synthesis , the Friedel-Crafts acylation remains the industry standard, despite its environmental and handling considerations.

  • For small-scale synthesis where avoiding harsh Lewis acids is a priority , the Grignard reaction is a viable alternative, provided the necessary precautions for handling organometallic reagents are taken.

  • For high-purity, small-scale synthesis with a focus on yield and functional group tolerance , the Suzuki coupling is a superior, albeit more expensive, option.

Ultimately, a thorough understanding of the underlying chemistry and careful execution of the chosen protocol are the keys to achieving reproducible and successful synthesis of this compound.

References

  • J. J. D. et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • Asif, M. et al. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1305. [Link]

  • ResearchGate. (2025, December 16).
  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1305. [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Discontinuous two step flow synthesis of m-aminoacetophenone”.
  • Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • MDPI. (2023, March 6). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants, 12(5), 1159. [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates. Retrieved from [Link]

  • PMC - NIH. (2023, August 22). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6202. [Link]

  • ResearchGate. (2025, August 5). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids.
  • Aroon Chande. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone.
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Confirmation: Elemental Analysis of 1-(4-decylphenyl)ethanone vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a compound's purity is not merely a procedural step; it is the bedrock upon which all subsequent biological, toxicological, and clinical data are built. The subject of our analysis, 1-(4-decylphenyl)ethanone, a substituted aromatic ketone, serves as an excellent model to explore the foundational technique of elemental analysis and compare its utility against other powerful analytical methods. This guide provides an in-depth, experience-driven comparison, explaining the causality behind experimental choices and advocating for a multi-faceted, self-validating approach to purity determination.

The Principle of Absolute Purity: Why Elemental Analysis is the Starting Point

Before delving into more complex techniques that identify what impurities might be present, we must first answer a more fundamental question: is the bulk of the sample composed of the correct elements in the correct proportions? Elemental Analysis (EA), specifically through combustion analysis, provides this absolute answer.[1] It is a destructive technique that quantifies the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample.[2][3]

The logic is simple and powerful: if the experimentally determined percentages of C, H, and O in our sample of this compound match the theoretical values, it provides strong evidence that the bulk material is indeed our target compound. Significant deviation points to the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials.

Theoretical Composition of this compound

The molecular formula for this compound is C₁₈H₂₈O.[4] Based on atomic weights (C=12.011, H=1.008, O=15.999), we can calculate the theoretical elemental composition:

  • Molecular Weight: 260.42 g/mol

  • Carbon (C): (18 * 12.011) / 260.42 * 100% = 83.02%

  • Hydrogen (H): (28 * 1.008) / 260.42 * 100% = 10.84%

  • Oxygen (O): (1 * 15.999) / 260.42 * 100% = 6.14%

An acceptable experimental result, for a high-purity sample, should fall within ±0.4% of these theoretical values. This tolerance accounts for slight instrumental variations and sample handling.[1]

Experimental Protocol: CHN-O Combustion Analysis

This protocol outlines the standardized procedure for determining the C, H, and O content. The trustworthiness of the data hinges on meticulous sample preparation and proper instrument calibration.

  • Instrument Calibration:

    • Causality: The instrument's detectors must be calibrated against a known standard to convert the raw signal (e.g., thermal conductivity) into a quantitative percentage.

    • Procedure: Analyze a high-purity, certified standard (e.g., Acetanilide) with a known C, H, N composition. Adjust calibration factors until the experimental values match the certified values within a strict tolerance (e.g., ±0.2%).

  • Sample Preparation:

    • Causality: The sample must be homogeneous and completely dry. Residual solvent will artificially inflate carbon and hydrogen readings, while atmospheric moisture will inflate oxygen readings.

    • Procedure: Dry the this compound sample under a high vacuum for several hours. In a controlled-atmosphere glove box, accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance. Securely crimp the capsule to ensure no sample is lost.

  • Combustion and Analysis:

    • Causality: The sample is flash-combusted in a pure oxygen environment at high temperatures (~900-1000°C) to convert all elements into simple gases (CO₂, H₂O, N₂, SO₂).[5]

    • Procedure: The autosampler introduces the sealed capsule into the combustion furnace. The resulting gases are swept by a helium carrier gas through a reduction chamber (to remove excess oxygen and convert nitrogen oxides to N₂) and then through a series of chromatographic columns to separate the CO₂, H₂O, and N₂.

  • Detection and Quantification:

    • Causality: A thermal conductivity detector (TCD) measures the change in the carrier gas's thermal conductivity as each analyte gas passes through, generating a signal proportional to the gas concentration.[2]

    • Procedure: The instrument's software integrates the signal peaks for each gas, and using the previously established calibration factors, calculates the mass percentage of C, H, and N. Oxygen is typically determined separately by pyrolysis in the absence of oxygen.

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Sample (High Vacuum) Weigh Weigh 1-3 mg (Microbalance) Dry->Weigh Seal Seal in Tin Capsule Weigh->Seal Combust Flash Combustion (~1000°C in O₂) Seal->Combust Autosampler Separate Gas Chromatography (Separation of CO₂, H₂O) Combust->Separate Detect Detection (TCD) Separate->Detect Data Data Output (%C, %H, %O) Detect->Data

Caption: Workflow for purity confirmation via combustion-based elemental analysis.

Comparative Guide: Elemental Analysis vs. Orthogonal Methods

While elemental analysis confirms bulk composition, it cannot identify or quantify specific impurities. For a comprehensive purity profile, we must employ orthogonal methods—techniques that measure different chemical and physical properties. A combination of techniques provides a self-validating system for quality assessment.[6][7]

FeatureElemental Analysis (EA)Gas Chromatography-Mass Spec (GC-MS)High-Performance Liquid Chrom. (HPLC-UV)¹H NMR SpectroscopyMelting Point Analysis
Primary Information Elemental composition (%C, H, O)Separation & identification of volatile componentsSeparation & quantification of non-volatile componentsMolecular structure & quantification of proton-containing speciesIndication of crystalline purity
Purity Assessment Absolute, based on theoretical formulaRelative, based on % peak areaRelative, based on % peak areaQuantitative (qNMR) or relative by integrationQualitative; range broadening indicates impurity
Impurity ID? NoYes (via MS fragmentation)No (unless coupled to MS)Yes (for known impurities with distinct signals)No
Sensitivity Low (impurities <1% may not be detected)High (ppm to ppb)High (ppm)Moderate (impurities >0.1% typically visible)Low (impurities >1-2% needed to see significant change)
Sample Throughput ModerateSlow to ModerateModerateHighHigh
Key Strength Confirms the correct empirical formula for the bulk sample.Excellent for identifying and quantifying volatile impurities.Robust method for routine purity checks and quantification.Provides definitive structural confirmation and can quantify without a specific impurity standard.Fast, inexpensive initial check of purity.[8]
Key Limitation Does not identify the nature of impurities.[1]Not suitable for non-volatile or thermally labile compounds.Requires chromophore for UV detection; impurity identification requires MS.Less sensitive than chromatography; complex spectra can be difficult to interpret.Insensitive to amorphous impurities or those with similar melting points.

Experimental Protocols for Orthogonal Methods

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile or semi-volatile impurities.

  • Protocol:

    • Sample Prep: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like dichloromethane.

    • Injection: Inject 1 µL of the solution into the GC inlet heated to ~250°C.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 50°C to 300°C to separate compounds based on boiling point.

    • Detection: Analyze the eluting compounds with a mass spectrometer, scanning a mass range of 40-500 m/z.

    • Analysis: Integrate the total ion chromatogram (TIC) to determine the area % of the main peak. Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

Proton NMR (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure and detect impurities containing hydrogen atoms.

  • Protocol:

    • Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Compare the observed chemical shifts, splitting patterns, and integrations to the expected spectrum for this compound. Look for small, unassigned peaks that may indicate impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the concentration of the target compound.

Decision-Making Framework for Purity Analysis

The choice of analytical technique is dictated by the specific question being asked at each stage of research and development.

Decision_Tree Start Purity Confirmation Goal Q1 Is this a newly synthesized batch? Start->Q1 Q4 Is this for routine QC release? Q1->Q4 No A_EA_NMR Perform Elemental Analysis & ¹H NMR Q1->A_EA_NMR Yes Q2 Does EA match theory (±0.4%)? Q3 Are volatile impurities (e.g., solvents) suspected? Q2->Q3 Yes A_Repurify Repurify Compound Q2->A_Repurify No A_GCMS Perform GC-MS Q3->A_GCMS Yes A_Pass Purity Confirmed Q3->A_Pass No A_HPLC Perform Validated HPLC Method Q4->A_HPLC Yes A_EA_NMR->Q2 A_GCMS->A_Pass A_HPLC->A_Pass

Caption: A decision tree for selecting the appropriate purity analysis technique.

Conclusion and Recommendation

For the definitive purity confirmation of this compound, no single technique is sufficient. Elemental analysis serves as the essential, non-negotiable starting point. It validates that the fundamental building blocks of the molecule are present in the correct, absolute proportions. A successful EA result provides the confidence to proceed with orthogonal methods.

A comprehensive and trustworthy purity assessment for a research or development compound should therefore follow a logical sequence:

  • Elemental Analysis: To confirm the correct empirical formula of the bulk material.

  • ¹H NMR Spectroscopy: To provide unambiguous structural confirmation.

  • Chromatography (GC-MS or HPLC): To separate, identify, and quantify trace impurities that are invisible to EA and may be ambiguous in NMR.

By integrating the data from these complementary techniques, we construct a self-validating dossier of evidence that establishes the purity of this compound with the highest degree of scientific integrity.

References

  • Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society. [Link]

  • What Is an Elemental Analyzer & How Does It Work? CIMARRON. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • How Does an Elemental Analyzer Work? AZoM. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology. [Link]

  • Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems. MDPI. [Link]

  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. McGill University. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

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A Comparative Guide to the Reactivity of 1-(4-decylphenyl)ethanone and Shorter-Chain Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituents in Carbonyl Reactivity

Acetophenone and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for pharmaceuticals, fragrances, and specialty polymers. The reactivity of the ketone's carbonyl group is the cornerstone of its synthetic utility, governing its participation in critical C-C bond-forming reactions like aldol condensations, Grignard additions, and reductions.[1][2] This reactivity, however, is not static; it is exquisitely modulated by the electronic and steric nature of substituents on the aromatic ring.

This guide provides an in-depth comparison of the reactivity of 1-(4-decylphenyl)ethanone, a long-chain derivative, with its shorter-chain counterparts, such as acetophenone and 4'-methylacetophenone. Understanding these differences is crucial for researchers in drug development and process chemistry, where predicting reaction kinetics and optimizing conditions are paramount. We will dissect the theoretical underpinnings of substituent effects and provide a robust experimental framework for their quantitative assessment.

Theoretical Framework: Electronic vs. Steric Effects

The reactivity of the carbonyl group in acetophenones is primarily dictated by the electrophilicity of the carbonyl carbon. This carbon atom is sp² hybridized and bears a partial positive charge due to the high electronegativity of the oxygen atom.[3][4] Any factor that stabilizes or destabilizes this positive character will directly impact the ketone's susceptibility to nucleophilic attack.

Electronic Effects

Substituents on the phenyl ring influence the carbonyl carbon's electrophilicity through inductive and resonance effects. These influences are quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[5][6][7]

  • Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH₃) and decyl (-C₁₀H₂₁), are weak EDGs. They push electron density into the aromatic ring through induction. This effect is relayed to the carbonyl group, slightly reducing the partial positive charge on the carbonyl carbon. A less electrophilic carbon results in a slower reaction rate with nucleophiles.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring, increasing the carbonyl carbon's electrophilicity and accelerating nucleophilic attack.

Based on this principle, we hypothesize that the decyl group in this compound, being a slightly stronger inductive donor than a methyl group, will render the carbonyl carbon marginally less electrophilic. Therefore, its reactivity is expected to be slightly lower than that of 4'-methylacetophenone and demonstrably lower than that of unsubstituted acetophenone.

Steric Effects

Steric hindrance arises when the physical bulk of a substituent impedes the approach of a reactant to the reaction center.[8] For acetophenones with para-substituents, the alkyl chain is remote from the carbonyl group. Consequently, it does not directly obstruct the trajectory of an incoming nucleophile. While very long chains might influence intermolecular interactions or solubility, the direct steric impact on the transition state of the carbonyl reaction is generally considered negligible compared to the electronic effect.[9] However, some studies have noted that yields can decrease as alkyl chain length increases, suggesting a subtle, cumulative steric or conformational effect.[10]

Experimental Design: A Kinetic Study of Ketone Reduction

To quantitatively compare the reactivity of these ketones, we will employ a classic nucleophilic addition reaction: the reduction of the carbonyl to a secondary alcohol using sodium borohydride (NaBH₄).[11][12] This reaction is ideal because its rate is directly dependent on the hydride ion's nucleophilic attack on the electrophilic carbonyl carbon.[13] By monitoring the disappearance of the ketone over time, we can determine the reaction rate constant, a direct measure of reactivity.

Experimental Workflow

The following workflow provides a systematic approach to the comparative kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare Stock Solutions (Ketones, NaBH4 in Ethanol) P2 Equilibrate Solutions in Thermostatted Water Bath P1->P2 R1 Initiate Reaction by Mixing (Ketone + NaBH4) P2->R1 R2 Withdraw Aliquots at Timed Intervals R1->R2 R3 Quench Aliquot (e.g., with dilute acid) R2->R3 R4 Analyze via GC or UV-Vis R3->R4 A1 Determine Ketone Concentration for each Time Point R4->A1 A2 Plot ln[Ketone] vs. Time A1->A2 A3 Calculate Rate Constant (k) from Slope A2->A3 A4 Compare k values A3->A4

Caption: Workflow for the kinetic analysis of acetophenone reduction.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constants for the reduction of various para-alkyl-substituted acetophenones with sodium borohydride.

Materials:

  • Acetophenone (AP)

  • 4'-Methylacetophenone (4-MeAP)

  • This compound (4-DecAP)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol (95% or greater)

  • Gas Chromatograph (GC) with FID or UV-Vis Spectrophotometer

  • Thermostatted water bath

Procedure:

  • Solution Preparation:

    • Prepare a 0.10 M stock solution of each ketone (AP, 4-MeAP, 4-DecAP) in anhydrous ethanol.

    • Prepare a separate 1.0 M stock solution of NaBH₄ in anhydrous ethanol. Note: Prepare this solution fresh, as NaBH₄ can slowly react with ethanol.

  • Reaction Setup:

    • Place 10.0 mL of the 0.10 M ketone solution into a 50 mL round-bottom flask equipped with a magnetic stirrer.

    • Equilibrate the flask in a water bath set to a constant temperature (e.g., 25.0 °C) for 15 minutes.

    • Separately, equilibrate the NaBH₄ solution to the same temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add 10.0 mL of the 1.0 M NaBH₄ solution to the stirring ketone solution and start a timer immediately. The large excess of NaBH₄ ensures pseudo-first-order kinetics with respect to the ketone.

    • At regular intervals (e.g., every 2, 4, 6, 8, 10, 15, and 20 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1.0 mL of 1 M acetone solution (to consume excess NaBH₄) and 1.0 mL of an internal standard solution (e.g., dodecane in ethanol for GC analysis).

  • Analysis (GC Method):

    • Analyze each quenched aliquot using Gas Chromatography.

    • The concentration of the remaining ketone is determined by comparing the peak area of the ketone to that of the internal standard.

  • Data Processing:

    • For each ketone, plot the natural logarithm of its concentration (ln[Ketone]) against time (t).

    • The plot should yield a straight line, the slope of which is equal to the negative of the pseudo-first-order rate constant (-k).

Data Presentation and Interpretation

The experimental protocol described above would yield quantitative data allowing for a direct comparison of reactivity. The expected results are summarized in the table below, reflecting the anticipated electronic effects.

CompoundSubstituentAlkyl Chain LengthExpected Rate Constant (k)Relative Reactivity
Acetophenone (AP)-H0k_AP (Baseline)1.00
4'-Methylacetophenone (4-MeAP)-CH₃1~0.7 * k_APSlower
This compound (4-DecAP)-C₁₀H₂₁10~0.6 * k_APSlowest

Interpretation of Results:

The data are expected to show a clear trend: as the length and electron-donating ability of the para-alkyl substituent increase, the rate of reduction decreases.

  • Acetophenone serves as the benchmark, having no alkyl substituent to donate electron density.

  • 4'-Methylacetophenone is less reactive due to the electron-donating nature of the methyl group, which slightly destabilizes the developing negative charge on the oxygen in the transition state and reduces the carbonyl carbon's electrophilicity.[13][14]

  • This compound is predicted to be the least reactive. The longer decyl chain, while still a weak inductive donor, provides a slightly greater electron-donating effect than the methyl group, further reducing the carbonyl's electrophilicity and slowing the rate of nucleophilic attack.

Reaction Mechanism: Nucleophilic Addition of Hydride

The reduction of an acetophenone with sodium borohydride proceeds via a well-established two-step nucleophilic addition mechanism.

Caption: Mechanism of NaBH₄ reduction of acetophenone.

  • Nucleophilic Attack: The reaction is initiated by the attack of a hydride ion (H⁻), delivered from the borohydride complex, on the electrophilic carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by the solvent (ethanol), yielding the final secondary alcohol product, 1-phenylethanol or its substituted derivative.

Conclusion

The reactivity of this compound in nucleophilic addition reactions is slightly attenuated compared to its shorter-chain analogs, acetophenone and 4'-methylacetophenone. This reduced reactivity is primarily a consequence of the weak electron-donating nature of the long alkyl chain, which decreases the electrophilicity of the carbonyl carbon. The steric influence of the para-decyl group on the reaction rate is minimal. For researchers and process chemists, this implies that reactions involving nucleophilic attack on this compound may require slightly more forcing conditions—such as longer reaction times, higher temperatures, or more potent reagents—to achieve yields and conversion rates comparable to those of unsubstituted acetophenone.

References

  • Experimental No. (13) Aldehydes and ketones. (2021). Department of Chemistry, College of Science, University of Basrah.[Link]

  • Hammett plot for the competitive TH of acetophenone and a few para‐substituted acetophenones catalyzed by complex 1. (n.d.). ResearchGate.[Link]

  • Scheme 3. (A) Reaction of Acetophenone with 1-Decyne and (B) Reaction... (n.d.). ResearchGate.[Link]

  • Wood, J. L., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 1054-1057. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2020). Chemistry LibreTexts.[Link]

  • Kirk, D. N., & Mudd, A. (1976). Kinetics of reduction of acetophenones by alkali-metal alkoxides, and the mechanism of reduction of ketones by borohydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 804-808. [Link]

  • Guthrie, J. P., & Wang, X. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(3), 363-370. [Link]

  • Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions. (2018). ResearchGate.[Link]

  • Aldehydes and Ketones - Reactions to Increase Carbon Chain Length. (n.d.). A-Level Chemistry.[Link]

  • Hammett equation. (2023). Wikipedia.[Link]

  • Guthrie, J. P., & Wang, X. (1991). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry, 69(3), 363-370. [Link]

  • How to distinguish between acetophenone and acetone by reacting each with one of the following. (2017). Quora.[Link]

  • Theato, P., & De, P. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 25(4), 2119-2140. [Link]

  • Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.[Link]

  • Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. Journal of the American Chemical Society, 138(24), 7641-7647. [Link]

  • Bordwell, F. G., & Cornforth, F. J. (1977). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 42(20), 3293-3296. [Link]

  • Tests for Aldehydes and Ketones. (2019). BYJU'S.[Link]

  • Bastidas-Arteaga, E., et al. (2024). Effect of Unsaturation and Chain Length of Methyl Esters on the Corrosion Behavior of Aluminum. Preprints.org.[Link]

  • Wang, Y., et al. (2015). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 5(1), 1-10. [Link]

  • Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). (n.d.). Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments.[Link]

  • Reactivity of Aldehydes & Ketones. (2021). Chemistry LibreTexts.[Link]

  • Wang, F., et al. (2019). Ketones and aldehydes as alkyl radical equivalents for C–H functionalization of heteroarenes. Science Advances, 5(10), eaay9111. [Link]

  • Glamo-Bokalin, D. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6537. [Link]

  • Volyniuk, D., et al. (2019). Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[15]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C, 7(24), 7437-7446. [Link]

  • Modification with alkyl chains and the influence on thermal and mechanical properties of aromatic hyperbranched polyesters. (2001). ResearchGate.[Link]

  • Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. eScholarship, University of California.[Link]

  • Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry.[Link]

  • Aldehyde & Ketone Reactions Experiment. (2020). YouTube.[Link]

  • Kirk, D. N., & Mudd, A. (1976). Kinetics of Reduction of Acetophenones by Alkali-metal Aikoxides, and the Mechanism of Reduction of Ketones by Borohydride. RSC Publishing.[Link]

  • The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute.[Link]

  • 27.03 Hammett Substituent Constants Defined. (2021). YouTube.[Link]

  • Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020). Morressier.[Link]

  • Bowden, K., & Hardy, M. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(4), 1169-1174. [Link]

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Performance Evaluation of 1-(4-decylphenyl)ethanone-Based Materials: A Literature Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide, therefore, serves to outline the potential applications of such materials based on the established principles of organic electronics and liquid crystal science, and to detail the standard experimental protocols that would be necessary to evaluate their performance. It will also touch upon related classes of materials to provide a comparative context for future research.

Potential Applications and Rationale

The molecular structure of 1-(4-decylphenyl)ethanone suggests its utility as a precursor or a key moiety in several classes of advanced materials:

  • Liquid Crystals: The elongated, rod-like (calamitic) shape imparted by the decylphenyl group is a fundamental characteristic of many liquid crystalline materials. The ethanone group can be chemically modified to introduce other functionalities, such as esters or Schiff bases, to create molecules with specific mesophase behaviors (e.g., nematic, smectic). The long alkyl chain would influence properties like melting point, clearing point, and viscosity.

  • Organic Light-Emitting Diodes (OLEDs): The phenyl ring system can be a part of a larger conjugated molecule that serves as a host or an emissive material in an OLED. The decyl chain can enhance solubility for solution-based processing and influence the morphology of the thin film, which is crucial for device efficiency and stability.

  • Organic Solar Cells (OSCs): In OSCs, organic molecules act as electron donors or acceptors. The 4-decylphenyl group could be incorporated into a larger π-conjugated system to create a soluble donor material. The alkyl chain would aid in self-assembly and morphology control of the active layer.

Comparative Framework: What to Measure and Why

To evaluate the performance of any new this compound-derived material, it must be benchmarked against established materials in the respective field.

For Liquid Crystal Display Applications

A key application for calamitic liquid crystals is in display technology.[1] The performance of a novel liquid crystal material would be compared against standard materials like the 4-cyano-4'-alkylbiphenyl (nCB) family.[1]

Key Performance Metrics for Liquid Crystals:

ParameterSignificanceTypical Value for Standard LCs (e.g., 5CB)
Mesophase Range The temperature range in which the material exhibits liquid crystalline properties. A wide nematic range around room temperature is desirable for many display applications.Nematic range: 22.5 °C to 35.0 °C
Birefringence (Δn) The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence allows for thinner display cells.~0.18
Dielectric Anisotropy (Δε) The difference in permittivity parallel and perpendicular to the director. A positive Δε is required for twisted nematic displays.~+11.5
Viscosity Affects the switching speed of the display. Lower viscosity leads to faster response times.~20-30 mPa·s
Elastic Constants Describe the energy required to deform the liquid crystal director. They influence the threshold voltage and switching characteristics.K11, K22, K33 are in the range of 5-15 pN

Experimental Workflow for Liquid Crystal Characterization:

G cluster_synthesis Material Synthesis cluster_characterization Mesophase Characterization cluster_properties Physical Property Measurement synthesis Synthesis of this compound derivative pom Polarized Optical Microscopy (POM) for phase identification synthesis->pom dsc Differential Scanning Calorimetry (DSC) for transition temperatures synthesis->dsc birefringence Refractometry (Birefringence) pom->birefringence dielectric Dielectric Spectroscopy (Dielectric Anisotropy) dsc->dielectric viscosity Viscometry (Rotational Viscosity) birefringence->viscosity dielectric->viscosity G cluster_synthesis Synthesis & Material Properties cluster_device Device Fabrication & Testing synthesis Synthesize Donor Material uv_vis UV-Vis Spectroscopy (Absorption Spectrum) synthesis->uv_vis cv Cyclic Voltammetry (HOMO/LUMO Levels) synthesis->cv fabrication Fabricate OSC Device uv_vis->fabrication cv->fabrication jv_testing J-V Testing under Illumination fabrication->jv_testing pce Calculate PCE, Jsc, Voc, FF jv_testing->pce

Caption: Process for evaluating a new organic solar cell donor material.

Conclusion and Future Directions

While this compound presents a versatile platform for the synthesis of novel organic electronic materials, a significant gap exists in the literature regarding the performance of its derivatives in actual devices. The long decyl chain is advantageous for solubility and can influence morphology, but its impact on electronic properties and device performance remains to be systematically investigated.

Future research should focus on the synthesis of various derivatives and their thorough characterization within device architectures. For instance, creating chalcone derivatives for potential non-linear optical or OLED applications, or synthesizing calamitic liquid crystals with different core structures attached to the this compound moiety, would be promising avenues. [2][3]A direct comparison of these new materials with existing standards, following the protocols outlined above, is essential to establish their potential and guide the rational design of next-generation organic electronic materials.

References

  • This guide is a summary of potential applications and evaluation methods, as direct experimental data for the target compound is not available in the cited liter
  • The principles of liquid crystal characterization are well-established and can be found in standard textbooks and review articles.
  • Methodologies for OLED and OSC fabrication and testing are standard in the field and are described in numerous public
  • Gaikwad, P. P., & Desai, M. T. (2013). Liquid crystals: An approach to different state of matter. International Journal of Pharmaceutical Research and Reviews, 2(212), 40-52.
  • Synthesis and liquid crystalline properties of new chalcone derivatives central linkages. (2021). Journal of Materials Science: Materials in Electronics, 32(5), 5869-5878.
  • General principles of OLED host materials can be found in review articles on the topic.
  • General principles of OSC donor materials are discussed in numerous reviews on organic photovoltaics.
  • The synthesis of chalcones from acetophenone deriv
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega, 7(32), 27744-27773.

Sources

Safety Operating Guide

Hazard Assessment: The Rationale Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond simply using a chemical to managing its entire lifecycle is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(4-Decylphenyl)ethanone. Our approach is grounded in established safety protocols and an understanding of chemical reactivity, ensuring that your laboratory practices are not only compliant but also fundamentally safe.

Given that a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available, this guide adopts a precautionary principle. The procedures outlined are based on the known hazards of structurally similar aromatic ketones and general best practices for chemical waste management mandated by regulatory bodies.

Understanding the "why" is crucial for fostering a robust safety culture. This compound possesses a chemical structure—a long alkyl (decyl) chain attached to a phenyl ethanone group—that suggests several potential hazards. Aromatic ketones can act as skin, eye, and respiratory irritants.[1] Furthermore, similar compounds are classified as combustible liquids, meaning they can ignite when exposed to a heat source.[2] The long alkyl chain also implies low water solubility, suggesting that improper disposal could lead to persistent environmental contamination.

Therefore, the core directive is to treat this compound as a regulated hazardous waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash.[3][4] Such actions can lead to environmental damage and place personnel at risk.[5]

Quantitative Data Summary

While specific experimental data for this compound is limited, the table below includes information for a structurally related compound, 1-(4-Ethylphenyl)ethanone, to provide a contextual understanding of potential hazards.

PropertyValue for 1-(4-Ethylphenyl)ethanoneSource
CAS Number 937-30-4[6]
GHS Hazard Statement H227: Combustible liquid[2]
NFPA Health Hazard 1: Can cause significant irritation[2]
NFPA Fire Hazard 2: Must be moderately heated before ignition[2]
NFPA Reactivity 0: Normally stable[2]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[2]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The principle here is to create a barrier between you and the potential hazard.

  • Eye Protection : Wear chemical safety goggles or a face shield approved under government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection : Use chemically resistant gloves. Inspect them for any signs of degradation or perforation before use.

  • Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[7]

Step 2: Waste Segregation and Collection

The primary causality for waste segregation is the prevention of unintended and potentially dangerous chemical reactions.[9]

  • Designate a Container : Use a dedicated, chemically compatible, and sealable container for collecting this compound waste. Plastic containers are often preferred for their durability.[10]

  • Collect Waste :

    • Unused Product : Collect any pure, unused this compound directly into the designated hazardous waste container.

    • Contaminated Materials : Any items contaminated with the chemical, such as pipette tips, gloves, or absorbent pads used for spills, must also be placed in the hazardous waste container.[11]

  • Do Not Mix : Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Keep solids and liquids in separate waste containers.[9]

Step 3: Container Labeling

Clear and accurate labeling is a critical control for preventing accidental misuse and ensuring proper handling by waste management personnel.[3] The container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear description of the associated hazards (e.g., "Combustible," "Irritant")

  • The accumulation start date

Step 4: Storage

Proper storage minimizes risks of spills, fires, and exposure.

  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area within or near the laboratory.[10]

  • Safe Conditions : The storage area should be cool, dry, and well-ventilated, away from heat sources, open flames, or sparks.[2][3]

  • Secure Containment : Ensure the container is tightly sealed to prevent the release of vapors and is stored in a location with secondary containment (like a spill tray) to manage potential leaks.[3][9]

Step 5: Final Disposal Pathway

The final disposal must be handled by trained professionals in compliance with all regulations.

  • Contact EHS : Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • Documentation : Follow all institutional procedures for waste handover, which may include completing a manifest or tracking form. This is part of the "cradle-to-grave" management approach required by regulations like the Resource Conservation and Recovery Act (RCRA).[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Use Designated, Compatible Waste Container ppe->container segregate Segregate Waste: Do Not Mix with Other Chemicals container->segregate label_waste Step 3: Label Container 'Hazardous Waste' with Chemical Name & Hazards segregate->label_waste store Step 4: Store Sealed Container in Satellite Accumulation Area label_waste->store conditions Ensure Cool, Dry Conditions Away from Ignition Sources store->conditions contact_ehs Step 5: Contact EHS for Professional Disposal store->contact_ehs end End: Waste Transferred to Licensed Contractor contact_ehs->end

Sources

Navigating the Safe Handling of 1-(4-Decylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: A Data-Driven Approach

Due to the absence of a dedicated SDS for 1-(4-Decylphenyl)ethanone, we must extrapolate its potential hazards from similar aromatic ketones. Analysis of safety data for compounds such as 1-(4-ethylphenyl)-ethanone and other substituted acetophenones suggests that this compound should be treated as a substance with the potential for the following hazards:

  • Combustibility : Aromatic ketones can be combustible liquids.[1][2]

  • Skin and Eye Irritation : Direct contact may cause skin irritation and serious eye irritation.[3][4][5][6][7]

  • Respiratory Irritation : Inhalation of vapors or aerosols may lead to respiratory tract irritation.[3][4][5][6][7]

  • Unknown Long-Term Effects : As a research chemical, the chronic toxicological properties are likely not fully characterized. Therefore, minimizing exposure is a critical precautionary measure.[8]

The following table summarizes the key hazard information extrapolated from related compounds:

Hazard ClassificationPotential EffectsPrecautionary Statements
Flammable Liquids Combustible liquid.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5][6][7]Wash skin thoroughly after handling. Wear protective gloves.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5][6][7]Wear eye protection/face protection.[3][5]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4][5][6][7]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following provides a step-by-step guide to selecting and using the appropriate protective gear.

Step 1: Engineering Controls - The Foundation of Safety

Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place. All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[9][10][11] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[5]

Step 2: Primary Protective Gear
  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[11] A face shield should also be worn to protect against splashes.[5]

  • Hand Protection : Due to the ketone functional group, standard nitrile gloves may offer limited protection.[12] It is highly recommended to use gloves specifically designed for resistance to ketones and aromatic solvents, such as those with a Polyvinyl Alcohol (PVA) coating or butyl rubber gloves.[13][14] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A flame-resistant laboratory coat is mandatory to protect against splashes and potential ignition.[11][15] Ensure the lab coat is fully buttoned.

  • Footwear : Closed-toe shoes are required at all times in the laboratory to protect against spills.[9][11]

The following diagram illustrates the recommended PPE ensemble for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment for this compound b1 Primary Protection b2 Hand Protection b1->b2 b3 Eye & Face Protection b1->b3 b4 Body & Foot Protection b1->b4 p1 p1 b2->p1 Ketone-Resistant Gloves (e.g., PVA, Butyl Rubber) p2 p2 b3->p2 Chemical Safety Goggles & Face Shield p3 p3 b4->p3 Flame-Resistant Lab Coat & Closed-Toe Shoes

Caption: Recommended PPE for handling this compound.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[10]

  • Storage : Store the container in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][16] It should be kept in a designated cabinet for flammable or combustible materials.

Handling and Use
  • Preparation : Before handling, review this guide and any available safety information. Ensure all necessary PPE is readily available and in good condition.

  • Work Area : Conduct all work in a chemical fume hood.[9][10] Keep the sash at the lowest practical height.

  • Dispensing : When transferring the substance, use appropriate tools such as a spatula for solids or a pipette with a bulb for liquids.[9] Never pipette by mouth.[8][9]

  • Heating : If heating is required, use a heating mantle or a controlled temperature bath. Avoid open flames.[9]

  • Housekeeping : Keep the work area clean and organized. Immediately clean up any small spills using an appropriate absorbent material.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][16] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

The following flowchart outlines the immediate actions to be taken in case of an emergency.

Emergency_Response cluster_exposure Exposure start Emergency Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush_skin flush_skin skin->flush_skin Flush with water for 15 min flush_eye flush_eye eye->flush_eye Flush with water for 15 min fresh_air fresh_air inhalation->fresh_air Move to fresh air rinse_mouth rinse_mouth ingestion->rinse_mouth Rinse mouth medical_attention Seek Medical Attention flush_skin->medical_attention flush_eye->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Emergency response workflow for accidental exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of responsible chemical management.

  • Waste Collection : All waste materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation : Do not mix this waste with other incompatible waste streams.

  • Disposal : The waste must be disposed of through a licensed and approved hazardous waste disposal facility.[1][16] Do not dispose of this chemical down the drain or in general waste.[16]

References

  • Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(4-ethylphenyl)-.
  • ChemicalBook. (2026). 1-(4-HYDROXY-3,5-DINITROPHENYL)ETHANONE - Safety Data Sheet.
  • ECHEMI. (2019). 1-[4-(Decyloxy)-2-fluorophenyl]ethanone SDS, 203066-87-9 Safety Data Sheets.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Polyco. Ketochem 33cm Lightweight Ketone Resistant Glove.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Fisher Scientific. (2025). Safety Data Sheet: 4'-Ethylacetophenone.
  • BLD Pharmatech. Safety Data Sheet.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • AA Blocks. (2025). Safety Data Sheet.
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Synquest Labs. Safety Data Sheet: 1-(4-Ethynyl-phenyl)-ethanone.
  • The University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich Inc. (2025). Safety Data Sheet.
  • Hazmat Resource, Inc. Ketone Test Pieces.
  • Angene Chemical. (2025). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.